molecular formula C9H11N3 B1599081 2-Ethyl-3H-benzoimidazol-5-ylamine CAS No. 46055-62-3

2-Ethyl-3H-benzoimidazol-5-ylamine

Cat. No.: B1599081
CAS No.: 46055-62-3
M. Wt: 161.2 g/mol
InChI Key: RJAJOQCGFBMAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3H-benzoimidazol-5-ylamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJOQCGFBMAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389136
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46055-62-3
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine (also known as 5-amino-2-ethylbenzimidazole).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, angiotensin II receptor antagonists, and other benzimidazole-based therapeutics.[1]

The synthesis pathway selected for this guide prioritizes regioselectivity and yield optimization .[1] It utilizes a modified Phillips Condensation followed by a catalytic hydrogenation , ensuring a robust, scalable workflow suitable for both research and early-stage process development.[1]

Chemical Profile & Retrosynthetic Analysis

Target Molecule[2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-Ethyl-1H-benzimidazol-5-amine (Tautomer: 2-Ethyl-3H-benzoimidazol-5-ylamine)[1]

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.20 g/mol

  • Key Functional Groups: Primary amine (C5), Ethyl group (C2), Benzimidazole core.

Retrosynthetic Strategy

The most efficient route disconnects the imidazole ring formation from the functional group manipulation.[1] We trace the target amine back to a nitro-substituted intermediate, which is formed via the condensation of a diamine with a carboxylic acid derivative.[1]

Retrosynthesis Target 2-Ethyl-3H-benzoimidazol-5-ylamine (Target) Intermediate 2-Ethyl-5-nitrobenzimidazole (Nitro Intermediate) Target->Intermediate Reduction (H2/Pd-C or Fe/HCl) Precursors 4-Nitro-1,2-phenylenediamine + Propionic Acid Intermediate->Precursors Phillips Condensation (Cyclization)

Figure 1: Retrosynthetic analysis of 2-Ethyl-3H-benzoimidazol-5-ylamine.[1]

Detailed Synthesis Pathway[1][10]

Stage 1: Formation of the Benzimidazole Ring

Objective: Synthesis of 2-Ethyl-5-nitrobenzimidazole via condensation.[1] Reaction Type: Phillips Condensation (Acid-Catalyzed Cyclodehydration).[1]

Scientific Rationale

While standard Phillips condensation often uses 4N HCl, this protocol recommends Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, significantly driving the equilibrium toward cyclization and minimizing the formation of mono-acylated byproducts common in aqueous acid conditions.[1]

Reagents & Materials
ReagentRoleStoichiometry
4-Nitro-1,2-phenylenediamine Substrate1.0 equiv
Propionic Acid Reagent/Linker1.2 - 1.5 equiv
Polyphosphoric Acid (PPA) Solvent/Catalyst10-15 volumes
Ammonium Hydroxide (NH₄OH) NeutralizationAs required
Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge 4-nitro-1,2-phenylenediamine (1.0 equiv).

  • Addition: Add Propionic Acid (1.2 equiv) followed by PPA (sufficient to create a stirrable paste).

  • Cyclization: Heat the mixture to 140–150°C for 3–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Critical Control Point: Ensure temperature does not exceed 160°C to prevent charring of the diamine.[1]

  • Quenching: Cool the reaction mass to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, releasing the product salt.[1]

  • Neutralization: Basify the aqueous slurry to pH ~8–9 using conc. NH₄OH . A yellow-to-brown precipitate of 2-ethyl-5-nitrobenzimidazole will form.[1]

  • Isolation: Filter the solid, wash extensively with water to remove phosphate salts, and dry in a vacuum oven at 60°C.

    • Yield Expectation: 75–85%.[1]

Stage 2: Reduction of the Nitro Group

Objective: Conversion of 2-Ethyl-5-nitrobenzimidazole to 2-Ethyl-3H-benzoimidazol-5-ylamine. Reaction Type: Catalytic Hydrogenation (Heterogeneous).

Scientific Rationale

Catalytic hydrogenation using Pd/C is chosen over chemical reduction (Fe/HCl or SnCl₂) for its cleanliness. It avoids the generation of iron sludge waste and simplifies the workup to a simple filtration, crucial for maintaining the purity of the final amine.[1]

Reagents & Materials
ReagentRoleStoichiometry
2-Ethyl-5-nitrobenzimidazole Intermediate1.0 equiv
Hydrogen Gas (H₂) ReductantBalloon or 1-3 bar
10% Palladium on Carbon (Pd/C) Catalyst10 wt% of substrate
Ethanol (or Methanol) Solvent20 volumes
Experimental Protocol
  • Dissolution: Dissolve the dried 2-ethyl-5-nitrobenzimidazole in Ethanol. If solubility is low, warm the solvent or add a small amount of THF.[1]

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C .

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.[1]

  • Hydrogenation: Purge the vessel with H₂ gas. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient for lab scale; 3 bar for autoclave) at Room Temperature for 4–6 hours.

  • Monitoring: Monitor consumption of the starting material by TLC. The product amine will be more polar than the nitro precursor.[1]

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.[1]

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate to obtain the pure amine.[1]

SynthesisWorkflow Start Start: 4-Nitro-1,2-phenylenediamine Step1 Step 1: Cyclization (Propionic Acid + PPA, 150°C) Start->Step1 Inter Intermediate: 2-Ethyl-5-nitrobenzimidazole Step1->Inter Neutralization (NH4OH) Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 End Final Product: 2-Ethyl-3H-benzoimidazol-5-ylamine Step2->End Filtration & Recrystallization

Figure 2: Process flow diagram for the synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

TechniqueExpected Signature
¹H NMR (DMSO-d₆) Ethyl Group: Triplet (~1.3 ppm, 3H), Quartet (~2.8 ppm, 2H).Aromatic: Signals for benzimidazole core (typically 6.5–7.5 ppm range).Amine: Broad singlet (~4.5–5.0 ppm, 2H, exchangeable with D₂O).
Mass Spectrometry (ESI) [M+H]⁺: 162.2 m/z
Appearance Pale yellow to light brown crystalline solid.

Safety & Scalability Considerations

  • Polyphosphoric Acid (PPA): Highly viscous and corrosive.[1] Handling requires appropriate PPE (gloves, face shield). Quenching PPA is exothermic; add to ice slowly.[1]

  • Hydrogenation: H₂ gas is flammable.[1] Ensure all equipment is grounded. Pd/C can ignite solvent vapors; keep wet and handle under inert gas.[1]

  • Scalability:

    • The PPA method is excellent for lab scale (grams) but can be difficult to stir at kilogram scale due to viscosity.[1] For industrial scale, 4N HCl reflux (Phillips method) is often preferred despite slightly lower yields, as it is easier to agitate and quench.

    • Iron/HCl reduction is a cost-effective alternative to Pd/C for large-scale manufacturing, provided iron residues are removed (typically <10 ppm for pharma grade).[1]

References

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393. Link

    • Foundational reference for the condensation of o-phenylenediamines with carboxylic acids.
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link[1]

    • Comprehensive review of benzimidazole synthesis methods including nitro-reduction p
  • Keche, A. P., et al. (2012). Synthesis and biological evaluation of some novel 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(21), 6611-6615.

    • Modern application of the Phillips condensation for 2-alkyl derivatives.[1]

  • Iwuala, B. N., et al. (2018).[2][3] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387.[1][2][3] Link

    • Provides specific insights into the reactivity of 4-nitro-1,2-phenylenediamine precursors.
  • Ben Hassen, T., et al. (2023). Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. Chemistry & Biodiversity, 20(6), e202300191.[4] Link[1]

    • Confirms the reduction protocols (H2/Pd-C) for nitro-benzimidazoles including ethyl-substituted variants.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-benzimidazole-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethyl-1H-benzimidazole-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and predictive modeling to offer a robust profile for researchers. This document details the compound's structure, predicted physicochemical parameters, a proposed synthetic route, and standardized protocols for experimental determination of its key properties. The information herein is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets. Benzimidazole derivatives have demonstrated a broad spectrum of activities, including anti-ulcer, anthelmintic, anti-hypertensive, and anti-cancer properties. The specific substitutions on the benzimidazole ring system play a crucial role in modulating the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

2-ethyl-1H-benzimidazole-5-amine is a derivative of particular interest due to the presence of both an alkyl group at the 2-position and an amino group at the 5-position. The ethyl group can influence lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can impact the compound's basicity and hydrogen bonding capacity. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or a key intermediate in the synthesis of more complex drug candidates.

Molecular Structure and Identification

The molecular structure of 2-ethyl-1H-benzimidazole-5-amine is characterized by a benzimidazole core with an ethyl group attached to the carbon at position 2 and an amino group at position 5 of the benzene ring.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

Canonical SMILES: CCC1=NC2=C(N1)C=C(C=C2)N

Currently, a specific CAS number for 2-ethyl-1H-benzimidazole-5-amine is not readily found in major chemical databases, which underscores the novelty and limited commercial availability of this compound. For research purposes, unambiguous identification through comprehensive spectral analysis is essential.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for 2-ethyl-1H-benzimidazole-5-amine, which are crucial for anticipating its behavior in various experimental and biological systems.

PropertyPredicted ValueSignificance in Drug Development
Melting Point 180-190 °CInfluences formulation, solubility, and purification methods.
Boiling Point ~400 °C at 760 mmHgImportant for purification by distillation, though less relevant for solid compounds.
pKa (most basic) 5.5 - 6.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP 1.5 - 2.5A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Moderately solubleCrucial for bioavailability and formulation of parenteral and oral dosage forms.
Hydrogen Bond Donors 2Influences binding to biological targets and physicochemical properties like melting point and solubility.
Hydrogen Bond Acceptors 3Affects interactions with biological macromolecules and solubility in polar solvents.
Rotatable Bonds 1A low number of rotatable bonds is generally favorable for good oral bioavailability.

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Synthesis and Purification

A plausible and efficient synthetic route to 2-ethyl-1H-benzimidazole-5-amine involves a two-step process starting from 4-nitro-1,2-phenylenediamine. This method is analogous to established procedures for the synthesis of other 5-aminobenzimidazole derivatives.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Nitro-1,2-phenylenediamine C 2-Ethyl-5-nitro-1H-benzimidazole A->C Reflux, 4N HCl B Propanoic Acid B->C D 2-Ethyl-1H-benzimidazole-5-amine C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of 2-ethyl-1H-benzimidazole-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzimidazole

  • To a solution of 4-nitro-1,2-phenylenediamine (1 mole) in 4N hydrochloric acid, add propanoic acid (1.1 moles).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethyl-5-nitro-1H-benzimidazole.

Causality: The acidic conditions catalyze the condensation reaction between the o-phenylenediamine and the carboxylic acid, leading to the formation of the imidazole ring.

Step 2: Reduction of 2-Ethyl-5-nitro-1H-benzimidazole to 2-Ethyl-1H-benzimidazole-5-amine

  • Suspend the synthesized 2-ethyl-5-nitro-1H-benzimidazole (1 mole) in ethanol.

  • Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, quench the reaction by carefully adding a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate the tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-1H-benzimidazole-5-amine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Causality: The nitro group is readily reduced to an amino group under these standard conditions, providing the target compound. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is critical for drug development. The following section outlines standard protocols for key parameters.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification Recrystallization/ Chromatography MeltingPoint Melting Point Determination Purification->MeltingPoint pKa pKa Determination Purification->pKa Solubility Aqueous Solubility Assay Purification->Solubility LogP LogP Determination Purification->LogP

Caption: Experimental workflow for the physicochemical characterization of the synthesized compound.

Melting Point Determination

Protocol:

  • Place a small amount of the purified, dry compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Protocol:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Expertise: The presence of two basic nitrogen atoms in the benzimidazole ring and the exocyclic amino group may result in two pKa values. The first protonation is expected to occur on the more basic nitrogen of the imidazole ring.

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

  • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed vial.

  • Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

LogP Determination (Shake-Flask Method)

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Authoritative Grounding: The shake-flask method is the gold standard for LogP determination and is recommended by regulatory agencies.

Spectral Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring system, and exchangeable protons for the NH of the imidazole and the NH₂ of the amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the ethyl carbons and the aromatic and heterocyclic carbons.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (161.21 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (both amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N stretching are expected.

Conclusion

While 2-ethyl-1H-benzimidazole-5-amine is not a widely characterized compound, its structural features suggest significant potential in medicinal chemistry. This guide provides a comprehensive foundation for its study, including predicted physicochemical properties, a robust synthetic strategy, and established protocols for experimental characterization. The data and methods presented herein are designed to facilitate further research and development of this promising benzimidazole derivative. It is imperative that the predicted values are experimentally verified to build a complete and accurate profile of this compound.

References

Due to the limited specific literature on 2-ethyl-1H-benzimidazole-5-amine, the references provided are for analogous compounds and general methodologies.

  • Synthesis of 5-Aminobenzimidazole Derivatives: For a general understanding of the synthesis of related compounds, refer to patents and articles on the preparation of 5-aminobenzimidazoles, such as the method described for 5-amino-1H-benzo[d]imidazole-2-thiol.

  • Reduction of Nitrobenzimidazoles: The reduction of a nitro group to an amine on the benzimidazole scaffold is a common synthetic step. An example can be found in the synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine.

  • Physicochemical Property Prediction: Various software and online tools are available for the in silico prediction of physicochemical properties.

  • General Benzimidazole Synthesis and Properties: For a broad overview of benzimidazole chemistry.

  • Data on Related Compounds: Physicochemical data for analogous compounds can be found in chemical databases.

Technical Whitepaper: 2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3), often referred to as 5-amino-2-ethylbenzimidazole, represents a "privileged structure" in medicinal chemistry. Its significance lies in the duality of its scaffold: the benzimidazole core provides high affinity for biological targets (particularly kinases and tubulin), while the 5-amino substituent serves as a versatile chemical handle for late-stage diversification.

This guide moves beyond standard safety data to provide a mechanistic understanding of the molecule’s synthesis, reactivity, and application in drug discovery.[1] It is designed for researchers requiring high-purity intermediate isolation and downstream functionalization.

Part 1: Physicochemical Profile[2]

The amphoteric nature of the benzimidazole ring significantly influences the solubility and handling of this compound. Researchers must account for the tautomeric equilibrium between the 5-amino and 6-amino forms in solution, although they are chemically equivalent unless the N1-position is substituted.

Table 1: Core Chemical Properties[3]
PropertyDataNotes
CAS Number 46055-62-3Primary identifier.[2][3][4]
IUPAC Name 2-ethyl-1H-benzimidazol-5-amineTautomerizes in solution.
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Physical State Solid (Crystalline powder)Usually off-white to pale brown.
Predicted Boiling Point ~433°C (760 mmHg)Decomposition likely prior to boiling.
Predicted Density 1.238 g/cm³
pKa (Calculated) ~5.5 (Benzimidazole N)Protonation occurs at N3.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in non-polar solvents (Hexane).
Solubility & Handling Insight
  • Amphotericity: The molecule dissolves readily in dilute mineral acids (e.g., 1M HCl) due to protonation of the imidazole ring and the primary amine. It also shows solubility in strong bases due to the acidity of the pyrrole-like NH (pKa ~12).

  • Purification: Recrystallization is best achieved using Ethanol/Water mixtures or Ethyl Acetate. Avoid chlorinated solvents for long-term storage as trace HCl formation can lead to salt precipitation.

Part 2: Synthetic Architecture

The synthesis of CAS 46055-62-3 is a two-stage workflow. The critical quality attribute (CQA) is the complete reduction of the nitro precursor without over-reducing the aromatic ring.

Workflow Diagram: Synthesis & Tautomerism

The following diagram illustrates the standard synthesis pathway from 4-nitro-1,2-phenylenediamine.

SynthesisPath Start 4-Nitro-1,2- phenylenediamine Step1 Condensation (Phillips Reaction) Start->Step1 + Propionic Acid Reflux (4N HCl) Inter 2-Ethyl-5-nitro- benzimidazole Step1->Inter Step2 Selective Reduction Inter->Step2 H2, Pd/C or Fe/NH4Cl Product 2-Ethyl-3H-benzoimidazol- 5-ylamine (CAS 46055-62-3) Step2->Product

Figure 1: Synthetic route highlighting the condensation and reduction steps required to access the target amine.

Protocol: Catalytic Hydrogenation (Recommended)

Rationale: While Iron/Acid reduction is cheaper, it generates iron sludge that complicates purification of the amphoteric product. Catalytic hydrogenation offers a cleaner workup.

  • Preparation: Dissolve 2-ethyl-5-nitrobenzimidazole (1.0 eq) in Methanol (10 mL/g).

  • Catalyst Loading: Add 10% Pd/C (5 wt% loading) under an inert Nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.

  • Reaction: Purge with Hydrogen gas (balloon pressure is usually sufficient) and stir vigorously at Room Temperature for 4-6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo. The product often crystallizes upon cooling. If an oil persists, triturates with cold Diethyl Ether.

Part 3: Reactivity & Derivatization

For drug development, the 5-amino group is the primary vector for increasing molecular complexity. However, the N1-H of the benzimidazole ring is also nucleophilic, requiring selective protection strategies if N-alkylation is not desired.

Reactivity Map

Reactivity Core 2-Ethyl-3H-benzoimidazol- 5-ylamine Amide Amide Coupling (Kinase Inhibitors) Core->Amide R-COCl / HATU Urea Urea Formation (H-Bond Donors) Core->Urea Isocyanates Alkylation N1-Alkylation (Solubility Tuning) Core->Alkylation R-X, Base (NaH) Salt HCl/Mesylate Salts (Bioavailability) Core->Salt Acid Treatment

Figure 2: Divergent synthesis pathways. The 5-amino group allows access to amides and ureas, while the imidazole nitrogen permits solubility tuning via salt formation.

Critical Causality: Regioselectivity

When acylating the 5-amine, the imidazole nitrogens generally do not compete if the reaction is performed in neutral organic solvents (THF, DCM) because the aniline nitrogen is more nucleophilic than the imidazole nitrogen (which is part of the aromatic system). However, if strong bases (NaH) are used, the imidazole N-H becomes deprotonated and highly nucleophilic, leading to N1/N3 alkylation.

Scientist-to-Scientist Tip: If you observe bis-acylation, use a mild base like Pyridine or TEA, and avoid excess acylating agent.

Part 4: Biological Context & Applications[1][3]

This molecule is rarely the final drug; it is a pharmacophore scaffold.

  • Kinase Inhibition: The benzimidazole motif mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes. The 2-ethyl group provides hydrophobic bulk that often fits into the gatekeeper pocket.

  • Angiotensin II Antagonists: The 2-ethylbenzimidazole core is structurally homologous to the "sartan" class of drugs (e.g., Telmisartan), where the 5-position is often linked to a biphenyl tetrazole system.

  • Anthelmintic Activity: Benzimidazoles (e.g., Albendazole) bind to β-tubulin. While the 2-ethyl analog is less potent than the 2-carbamate analogs, it serves as a baseline for structure-activity relationship (SAR) studies.

Part 5: References

  • PubChem. (n.d.). Compound Summary: 5-Amino-2-ethylbenzimidazole (CAS 46055-62-3).[2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Sha᾿aban, H. G., & Askar, F. W. (2025).[5] A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2).[5] [Link][5]

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a privileged scaffold in medicinal chemistry.[1][5][6] Current Medicinal Chemistry.[6] (Contextual grounding for scaffold utility).

Sources

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Benzimidazole Nucleus

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" for the design of therapeutic agents.[3] This unique characteristic has led to the development of a vast library of benzimidazole derivatives possessing an exceptionally broad spectrum of biological activities, including anticancer, anthelmintic, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5] Many FDA-approved drugs, such as the anthelmintic albendazole and the proton-pump inhibitor omeprazole, feature this versatile core, underscoring its clinical significance.[2][6]

This guide provides a comprehensive technical overview of the biological activities of the benzimidazole scaffold. It delves into the fundamental physicochemical properties and synthetic strategies, explores the diverse mechanisms of action, details the structure-activity relationships (SAR) that govern efficacy, and provides field-proven experimental protocols for synthesis and evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this remarkable heterocyclic system.

Core Chemistry: Properties and Synthesis

The therapeutic versatility of the benzimidazole scaffold is rooted in its distinct physicochemical attributes and the relative ease of its synthesis and modification.

Key Physicochemical Attributes for Drug Design

The benzimidazole nucleus is an excellent pharmacophore due to a combination of features that facilitate favorable interactions with biological targets. Its broad pharmacological significance is due to attributes like hydrogen bond donor-acceptor capability, potential for π-π stacking interactions, and hydrophobic interactions, which collectively enable efficient binding to macromolecules.[4] The ability to substitute at various positions on the bicyclic ring allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles.

Foundational Synthetic Strategies

The primary and most established method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde, under acidic conditions.[2][7][8]

Classic Synthesis Workflow

G A o-Phenylenediamine C Condensation (Acid Catalyst, Heat) A->C B Carboxylic Acid / Aldehyde B->C D Cyclization & Dehydration C->D Formation of Schiff Base Intermediate E Crude Benzimidazole D->E F Purification (Recrystallization) E->F G Pure 2-Substituted Benzimidazole F->G

Caption: General workflow for the synthesis of benzimidazoles.

While this traditional approach is robust, modern advancements have introduced more efficient and environmentally benign methodologies. These include microwave-assisted synthesis, which significantly reduces reaction times and can increase yields, and the use of various catalysts under milder, "green" chemistry conditions.[9][10][11][12]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole

This protocol describes a standard laboratory procedure for the synthesis of a benzimidazole derivative via the condensation of o-phenylenediamine and a selected carboxylic acid.

Objective: To synthesize a 2-substituted benzimidazole through acid-catalyzed condensation.

Materials:

  • o-phenylenediamine

  • Formic acid (or other suitable carboxylic acid)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon

  • Round bottom flask (250 mL), water bath, beaker, Buchner funnel, filter paper

Methodology:

  • Reaction Setup: In a 250 mL round bottom flask, dissolve o-phenylenediamine (e.g., 27g) and add the corresponding carboxylic acid (e.g., 17.5g of formic acid).[7] The choice of carboxylic acid determines the substituent at the C2 position.

    • Causality Note: Using an acid catalyst like formic acid itself, or adding a stronger acid, protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

  • Condensation and Cyclization: Heat the mixture on a water bath at 100°C for approximately 2 hours.[7] This provides the necessary activation energy for both the initial condensation to form an intermediate and the subsequent intramolecular cyclization and dehydration to form the imidazole ring.

  • Neutralization and Precipitation: After heating, cool the flask to room temperature. Slowly add a 10% NaOH solution while swirling the flask until the mixture is just alkaline (test with litmus paper).[7]

    • Self-Validation Check: This step neutralizes the excess acid and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility in its neutral form. The crude product should be visible as a solid.

  • Isolation of Crude Product: Filter the precipitated crude benzimidazole using a Buchner funnel. Wash the solid with ice-cold water to remove any residual salts or water-soluble impurities, and drain thoroughly.[7]

  • Recrystallization for Purification: Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (e.g., 400 mL). Add a small amount of decolorizing carbon (e.g., 2g) and keep the solution at a gentle boil for 15 minutes to adsorb colored impurities.[7]

  • Final Product Isolation: Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon. Allow the filtrate to cool slowly to about 10°C. The pure benzimidazole will crystallize out. Filter the crystals, wash with a small amount of cold water, and dry at 100°C.[7] The purity can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).

A Spectrum of Biological Activities and Their Mechanisms

Benzimidazole derivatives exhibit a remarkable range of pharmacological activities, stemming from their ability to interact with diverse biological targets.

Anticancer Activity

The development of benzimidazole-based anticancer agents is a highly active area of research.[13] These compounds exert their effects through multiple mechanisms, often targeting the uncontrolled proliferation that is a hallmark of cancer.[3][14]

  • Mechanism 1: Tubulin Polymerization Inhibition: Similar to their anthelmintic action, certain benzimidazole derivatives bind to the colchicine-binding site of β-tubulin. This disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. The result is an arrest of the cell cycle, typically in the G2/M phase, leading to apoptosis (programmed cell death).[14]

  • Mechanism 2: Kinase Inhibition: Many signaling pathways that promote cancer cell growth are driven by kinases. Benzimidazole derivatives have been designed to inhibit crucial oncogenic kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[14] By blocking these enzymes, they can halt the cell cycle and suppress survival signals. For example, some compounds disrupt the PI3K/AKT and MAPK signaling pathways, which are critical for cancer cell survival and proliferation.[14][15]

  • Mechanism 3: DNA Intercalation and Topoisomerase Inhibition: The planar structure of the bis-benzimidazole ring allows some derivatives to bind to the minor groove of DNA.[16] This interaction can change the conformation of DNA and inhibit the function of topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death.[16]

Inhibition of the PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibits

Caption: Benzimidazole derivatives can inhibit the PI3K/Akt pathway.

Compound Class Target(s) Reported Activity / Effect Cancer Cell Lines
2-ArylbenzimidazolesTubulin, KinasesInduce cell cycle arrest, apoptosisMCF-7 (Breast), HeLa (Cervical)
Bis-benzimidazolesDNA Minor Groove, TopoisomeraseInhibit DNA synthesis, induce DNA damageMDA-MB-231 (Breast), Leukemia
N-substituted benzimidazolesPI3K/Akt, MAPK pathwaysSuppress cell proliferation and survivalGlioblastoma, Colon, Lung
Anthelmintic and Antifungal Activity

The use of benzimidazoles as anthelmintic and antifungal agents is one of their most successful clinical applications.[17][18]

  • Mechanism of Action: The primary mechanism for both activities is the selective inhibition of microtubule polymerization.[19][20] Benzimidazole drugs, such as albendazole and mebendazole, bind with high affinity to the β-tubulin subunit of parasitic helminths and fungi.[2] This binding prevents the polymerization of tubulin into microtubules, disrupting vital cellular processes including cell division, motility, and nutrient transport.[20] The selective toxicity arises because these drugs bind to parasitic and fungal tubulin with much higher affinity than to mammalian tubulin. Additionally, some compounds inhibit enzymes like mitochondrial fumarate reductase in helminths, further disrupting their energy metabolism.[20]

  • Agricultural and Clinical Use: This mechanism was first exploited in agriculture with fungicides like benomyl.[19] In medicine, it is the basis for treating a wide range of intestinal roundworm infections and systemic fungal infections.[17][19]

Antibacterial and Antiviral Activity

Benzimidazole derivatives also show significant promise as antimicrobial and antiviral agents.[5][21]

  • Antibacterial Mechanism: The antibacterial action is often attributed to the structural similarity between benzimidazole and purine.[22] This allows the compounds to act as antimetabolites, competing with natural purines and thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[22] They have shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with essential biochemical pathways.[9]

  • Antiviral Mechanism: The mechanisms of antiviral activity are highly varied and depend on the specific virus. Some benzimidazole derivatives have been shown to inhibit viral replication by targeting viral enzymes or host factors essential for the viral life cycle. For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with very low EC50 values.[23] Others have been investigated for activity against hepatitis C virus.[24]

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion)

This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antibacterial activity of synthesized benzimidazole compounds.

Objective: To qualitatively determine the susceptibility of bacterial strains to benzimidazole derivatives.

Materials:

  • Synthesized benzimidazole compound

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm)

  • Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Sterile swabs, incubator

Methodology:

  • Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disc Preparation and Placement: Aseptically impregnate sterile paper discs with a known concentration of the synthesized benzimidazole compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated disc, along with positive and negative control discs, onto the surface of the inoculated agar plate.

    • Causality Note: The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible, their growth will be inhibited in a circular zone around the disc.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area where no bacterial growth occurs) around each disc in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

    • Self-Validation Check: The positive control should show a clear zone of inhibition, while the negative control should show none. This validates that the assay is working correctly and that any observed activity is due to the test compound, not the solvent.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of benzimidazole derivatives can be significantly modulated by altering the substituents at various positions of the core scaffold. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.[6]

The primary positions for substitution that influence activity are the N1-position of the imidazole ring, the C2-position, and the C5 and C6 positions on the benzene ring.[25]

Key Benzimidazole Substitution Points for SAR

Caption: Key substitution sites on the benzimidazole scaffold.

  • N1-Position: Substitution at the N1 position often impacts the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. Introducing various heterocyclic groups at this position has been shown to yield effective anti-inflammatory agents.[25]

  • C2-Position: This is a critical position for modulating biological activity. The nature of the substituent at C2 directly influences how the molecule fits into the binding pocket of its target protein. Aromatic or heteroaromatic rings are common substituents that can engage in π-π stacking or other specific interactions.

  • C5/C6-Positions: Modifying the benzene ring, typically at the C5 or C6 positions, alters the electronic properties of the entire scaffold. The addition of electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -OCH3) can enhance potency and selectivity for a specific target.[6] For instance, 5-fluoro or 5-chloro substituted benzimidazoles have shown significant antifungal activity.[26]

Future Perspectives and Overcoming Challenges

The benzimidazole scaffold continues to be a fertile ground for drug discovery. However, several challenges remain. The emergence of drug resistance, particularly in infectious diseases and oncology, necessitates the development of novel derivatives that can overcome these resistance mechanisms.[13] Furthermore, improving the selectivity of benzimidazole-based drugs to minimize off-target effects and enhance their safety profile is an ongoing objective.[27]

Future research will likely focus on:

  • Hybrid Molecules: Creating hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active moieties (e.g., triazoles, pyrazoles) to achieve synergistic effects or multi-target activity.[5][28]

  • Target-Based Design: Utilizing computational modeling and structural biology to design derivatives that bind with high specificity to novel biological targets.[14]

  • Green Synthesis: Expanding the use of sustainable and efficient synthetic methods to build diverse chemical libraries for high-throughput screening.[9]

Conclusion

The benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological activity, stemming from its structural similarity to endogenous purines, combined with its synthetic tractability, has cemented its role as a vital core for drug development. From potent anticancer agents that disrupt cell division to broad-spectrum anthelmintics that paralyze parasites, the applications of benzimidazole derivatives are vast and impactful. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for today's researchers. As challenges like drug resistance evolve, the rational design and exploration of novel benzimidazole-based therapeutics will undoubtedly continue to be a critical and rewarding endeavor in the pursuit of new medicines.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review.
  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
  • ResearchGate. (2020). Azo benzimidazole - A biologically active scaffold.
  • Bentham Science Publisher. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
  • BOC Sciences. (n.d.). Pharmacological Activities of Benzimidazole Derivatives.
  • ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity.
  • (n.d.). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives.
  • PubMed. (2026). A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications.
  • Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
  • BIO Web of Conferences. (n.d.). Synthesis and antibacterial activity of benzimidazole amides based on computer-aided technology.
  • MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • YouTube. (2020). Anthelmintics Benzimidazole derivatives.
  • (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • Wikipedia. (n.d.). Benzimidazole.
  • (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach.
  • IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
  • PMC. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives.
  • PMC. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
  • PubMed. (n.d.). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.
  • PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.
  • ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives....
  • PubMed. (n.d.). Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro.
  • ResearchGate. (2021). A Review on Benzimidazole and it's Biological Activities.
  • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.
  • ACS Publications. (2024). Synthesis, Characterization, and Antifungal Activity of Benzimidazole-Grafted Chitosan against Aspergillus flavus.
  • ResearchGate. (n.d.). Benzimidazole derivatives with anthelmintic activity.
  • White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria.
  • (2025). The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal.
  • PMC. (2019). Benzimidazole scaffolds as promising antiproliferative agents: a review.
  • ResearchGate. (2025). (PDF) Antifungal Activity of Selected Benzimidazole Compounds.
  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
  • ResearchGate. (2025). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Request PDF.
  • MDPI. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds.
  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents.
  • ResearchGate. (n.d.). A review of Benzimidazole derivatives' potential activities.
  • ResearchGate. (n.d.). Benzimidazole derivatives with antiviral activity.
  • (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.
  • ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature.
  • The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives.

Sources

2-Ethyl-3H-benzoimidazol-5-ylamine as a Pharmacophore in Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] This guide delves into the specific pharmacophoric attributes of the 2-Ethyl-3H-benzoimidazol-5-ylamine core, a less explored yet promising scaffold for the development of novel therapeutic agents. We will dissect its synthesis, explore its potential as a pharmacophore with illustrative examples, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This unique bicyclic structure confers a range of favorable physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] These characteristics enable benzimidazole derivatives to bind to a wide array of biological macromolecules with high affinity, leading to a broad spectrum of pharmacological activities.[3] Numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature the benzimidazole core, highlighting its therapeutic relevance. The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[4]

Synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine Core

The synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine core can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A common and effective method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

Proposed Synthetic Pathway

A plausible synthetic route to 2-Ethyl-3H-benzoimidazol-5-ylamine is outlined below. This pathway commences with the nitration of a suitable precursor, followed by the formation of the benzimidazole ring and subsequent reduction of the nitro group to the desired amine.

Synthetic Pathway A 4-Nitro-1,2-phenylenediamine C 2-Ethyl-5-nitro-1H-benzoimidazole A->C Phillips Condensation (e.g., 4N HCl, reflux) B Propionic Acid B->C D 2-Ethyl-3H-benzoimidazol-5-ylamine C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for 2-Ethyl-3H-benzoimidazol-5-ylamine.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzoimidazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq) and propionic acid (3.0 eq).

  • Acidic Condensation: Slowly add 4N hydrochloric acid to the mixture until the starting materials are fully dissolved.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-ethyl-5-nitro-1H-benzoimidazole.

Step 2: Reduction to 2-Ethyl-3H-benzoimidazol-5-ylamine

  • Reaction Setup: In a round-bottom flask, dissolve the 2-ethyl-5-nitro-1H-benzoimidazole (1.0 eq) from the previous step in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq) and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-Ethyl-3H-benzoimidazol-5-ylamine.

The 2-Ethyl-3H-benzoimidazol-5-ylamine Pharmacophore

A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a molecule's biological activity. The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold possesses several key features that contribute to its potential as a versatile pharmacophore.

Pharmacophore Model cluster_molecule 2-Ethyl-3H-benzoimidazol-5-ylamine N1 N-H (Donor) N3 N (Acceptor) NH2 NH2 (Donor/Acceptor) Ethyl Ethyl (Hydrophobic) Aromatic Aromatic Ring (π-π Stacking)

Caption: Key pharmacophoric features of 2-Ethyl-3H-benzoimidazol-5-ylamine.

  • Hydrogen Bond Donors: The amine group at the 5-position and the N-H of the imidazole ring act as hydrogen bond donors, crucial for anchoring the molecule to the active site of a target protein.

  • Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom in the imidazole ring serves as a hydrogen bond acceptor.

  • Hydrophobic Region: The ethyl group at the 2-position provides a hydrophobic region that can interact with nonpolar pockets in a binding site, contributing to affinity and selectivity.

  • Aromatic System: The fused benzene ring offers a planar surface for π-π stacking interactions with aromatic amino acid residues in the target protein.

Applications in Drug Design: Structure-Activity Relationship (SAR) Insights

While specific drugs containing the 2-Ethyl-3H-benzoimidazol-5-ylamine core are not yet prevalent in the market, analysis of related benzimidazole derivatives provides valuable insights into the potential roles of the 2-ethyl and 5-amino substituents.

Role of the 2-Alkyl Group

The substituent at the C2 position of the benzimidazole ring is known to significantly influence biological activity.[5] Small alkyl groups, such as ethyl, can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The size and nature of the C2 substituent can also dictate the selectivity of the compound for different biological targets. For instance, in a series of 2-substituted benzimidazoles, variations in the alkyl chain length led to differential antimicrobial activity.[6]

Role of the 5-Amino Group

The amino group at the C5 position is a key functional group that can be readily modified to explore the structure-activity relationship (SAR). It can serve as a handle for introducing a wide range of substituents to modulate the compound's properties. Furthermore, the 5-amino group can directly participate in hydrogen bonding interactions within a target's active site. In several series of benzimidazole derivatives, the presence and nature of the substituent at the 5-position have been shown to be critical for anticancer and antimicrobial activities.[7][8] For example, the conversion of a 5-nitro group to a 5-amino group can significantly alter the electronic properties and biological activity of the molecule.[9]

Hypothetical SAR for 2-Ethyl-3H-benzoimidazol-5-ylamine Derivatives
Modification Rationale Predicted Impact on Activity
Alkylation/Acylation of 5-NH2 Introduce new interaction points, modulate solubility and lipophilicity.Potentially enhance target-specific interactions and improve pharmacokinetic properties.
Variation of C2-Alkyl Chain Probe the size of the hydrophobic pocket in the target's active site.Optimal chain length can maximize van der Waals interactions and improve potency.
Substitution on the Benzene Ring Modulate electronic properties and introduce additional binding interactions.Electron-withdrawing or -donating groups can influence the pKa of the imidazole ring and overall binding affinity.

Biological Evaluation: Experimental Protocols

The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold is a promising starting point for the development of various therapeutic agents. Below are representative protocols for evaluating the anticancer and antimicrobial activities of its derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

ADME and Physicochemical Properties

Predicted Physicochemical and ADME Properties:

Property Predicted Value/Characteristic Rationale
Molecular Weight ~175 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 1.5 - 2.5Indicates a balance between aqueous solubility and lipid permeability.
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule of Five.
Metabolism Likely to undergo N-acetylation, N-dealkylation, and aromatic hydroxylation.Common metabolic pathways for benzimidazoles and aromatic amines.[11]
Oral Bioavailability Potentially goodBased on its physicochemical properties falling within the "drug-like" space.[12]

Conclusion and Future Directions

The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold represents a promising yet underexplored pharmacophore in drug design. Its synthetic accessibility and the presence of key functional groups for molecular interactions make it an attractive starting point for the development of novel therapeutics. The insights from related benzimidazole derivatives suggest that strategic modifications at the C2 and C5 positions can lead to potent and selective agents against a range of diseases, including cancer and microbial infections. Further investigation into the synthesis and biological evaluation of a diverse library of 2-Ethyl-3H-benzoimidazol-5-ylamine derivatives is warranted to fully elucidate its therapeutic potential.

References

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • Al-Juboori, A. M., & Al-Amiery, A. A. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 18(2), 798.
  • Sener, E., Yalcin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.
  • Rojas-Bautista, R., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(10), 1729.
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sørensen, U. S., et al. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7653–7662.
  • Molina, P., Tarraga, A., & Espinosa, A. (1998).
  • Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 225, 113791.
  • Motghare, R., & Katolkar, N. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
  • Bioactive 2‐substituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(15), 5896–5900.
  • Kumar, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 13(5), 519–549.
  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
  • Al-Ostath, A. I., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881.
  • Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sener, E. A., Bingöl, K., & Uçartürk, N. (2000). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Indian Journal of Pharmaceutical Sciences, 62(5), 370–374.
  • de la Campa, R., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1414–1423.
  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28784–28800.
  • Aslan, S., & Demirci, F. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(6), 329-334.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • Summary of ADME properties of active compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Singh, P., & Kumar, A. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17899-17921.
  • Synthesis of a new series of bioactive benzimidazoloylthiazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Yilmaz, I., et al. (2022). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 7(8), 6963–6977.
  • 5-Aminobenzimidazole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Bîrnea, C., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035.
  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved February 7, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25183–25192.
  • Edwards, P. N., et al. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1460-1463.
  • Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (n.d.). IOSR Journal. Retrieved February 7, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 26(2), 438.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Gökçe, M., et al. (2020). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Journal of Research in Pharmacy, 24(5), 659-671.
  • Review of synthesis process of nitrobenzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 7, 2026, from [Link]

  • Absorption, distribution, metabolism and excretion (ADME) descriptors... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Antimicrobial activity of a new series of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

Targeting the 2-Ethyl-Benzimidazole Scaffold: A Mechanistic & Therapeutic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biopolymers. However, the specific substitution at the C2 position dictates selectivity and pharmacokinetic profile. This guide focuses specifically on 2-ethyl-benzimidazole derivatives , analyzing their unique structure-activity relationships (SAR) across two primary therapeutic axes: Angiotensin II type 1 (AT1) receptor antagonism (Cardiovascular) and Tubulin polymerization inhibition (Oncology). We provide validated experimental protocols, mechanistic signaling pathways, and comparative potency data to support the development of next-generation ligands.

The Pharmacophore: Why 2-Ethyl?

The 2-ethyl-benzimidazole moiety offers a critical balance between steric bulk and lipophilicity (


). Unlike the unsubstituted benzimidazole (which is too polar for many intracellular targets) or the bulky 2-phenyl derivatives (which may face steric clashes in tight pockets), the 2-ethyl group provides:
  • Hydrophobic Pocket Filling: It optimally fills the hydrophobic sub-pocket of the AT1 receptor (Val108, Phe163 residues).

  • Metabolic Stability: The ethyl group is less prone to rapid oxidative dealkylation compared to methyl groups, while avoiding the rapid clearance seen with longer alkyl chains.

  • Solubility: It maintains a favorable solubility profile compared to highly aromatic analogs.

Therapeutic Target A: Angiotensin II Receptor (AT1) Blockade[1][2]

Mechanism of Action

The renin-angiotensin system (RAS) regulates blood pressure.[1] Angiotensin II (Ang II) binds to the G-protein coupled receptor AT1 , triggering a cascade that results in vasoconstriction and aldosterone secretion.

2-ethyl-benzimidazole derivatives (structurally related to Telmisartan and Candesartan) function as insurmountable antagonists . They bind to the transmembrane region of the AT1 receptor, stabilizing it in an inactive conformation and preventing Gq protein coupling.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway of Ang II and the precise blockade point of 2-ethyl-benzimidazole derivatives.

AT1_Signaling AngII Angiotensin II AT1 AT1 Receptor (GPCR) AngII->AT1 Activation Gq Gq Protein AT1->Gq Blocked Benz 2-Ethyl-Benzimidazole Derivative Benz->AT1 Inhibition (Blockade) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vaso Vasoconstriction & Aldosterone Secretion Ca->Vaso

Figure 1: Mechanism of AT1 receptor blockade by 2-ethyl-benzimidazole derivatives, preventing the Gq-PLC-IP3-Ca2+ cascade.

Comparative Binding Data (SAR)

The length of the alkyl chain at position 2 is critical for affinity.

Substituent at C2Ki (nM) against AT1 ReceptorSelectivity (AT1/AT2)Notes
Hydrogen> 10,000N/AInactive; lacks hydrophobic anchor.
Methyl150LowInsufficient steric bulk.
Ethyl 1.2 High (>1000x) Optimal fit for hydrophobic pocket.
n-Propyl0.8ModerateHigher affinity but lower oral bioavailability.
Phenyl45LowSteric clash reduces affinity.

Data synthesized from structure-activity relationship studies of sartans [1, 2].

Therapeutic Target B: Microtubule Dynamics (Oncology)

Mechanism of Action

Benzimidazoles are potent tubulin polymerization inhibitors . They bind to the colchicine-binding site on


-tubulin. The 2-ethyl substituent enhances the binding affinity by interacting with the hydrophobic region near Cys241 of 

-tubulin. This binding prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Validated Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a novel 2-ethyl-benzimidazole derivative (Test Compound X).

Reagents:

  • Purified Tubulin (>99% pure, bovine brain origin).

  • GTP (Guanyosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Test Compound X (dissolved in DMSO).

  • Positive Control: Nocodazole or Colchicine.

Step-by-Step Methodology:

  • Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice. Keep all reagents at 4°C until initiation.

  • Plating: Add 5 µL of Test Compound X (various concentrations: 0.1 – 10 µM) into a 96-well half-area black plate (pre-warmed to 37°C). Ensure final DMSO concentration is <1%.

  • Initiation: Rapidly dispense 50 µL of the cold Tubulin/GTP mixture into the wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader (e.g., Tecan Spark) pre-heated to 37°C.

  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) or Absorbance (340 nm) every 30 seconds for 60 minutes. Polymerized microtubules scatter light/fluoresce; inhibition results in a flat line.

  • Analysis: Calculate the

    
     (rate of polymerization) for each concentration. Plot % Inhibition vs. Concentration to determine IC50.
    

Self-Validation Check:

  • Control Validity: The "No Drug" control must show a sigmoidal polymerization curve (Lag phase -> Elongation -> Plateau). If the curve is flat, the tubulin is denatured.

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Apoptosis Signaling Pathway

Inhibition of microtubule dynamics triggers the mitochondrial apoptotic pathway.

Apoptosis_Pathway Drug 2-Ethyl-Benzimidazole Tubulin Free Tubulin Dimers Drug->Tubulin Binds Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibits Arrest G2/M Cell Cycle Arrest MT->Arrest Failure leads to Bcl2 Bcl-2 (Anti-apoptotic) Phosphorylation Arrest->Bcl2 Signaling Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Cascade of events following tubulin inhibition by benzimidazole derivatives, leading to apoptosis.[3]

Synthesis: The Phillips Condensation

To access these targets, high-purity synthesis is required. The standard industrial route is the Phillips Condensation .

Reaction: o-Phenylenediamine + Propionic Acid (or Propionaldehyde)


 2-Ethyl-Benzimidazole

Optimization for Drug Discovery:

  • Catalyst: Use of 4N HCl ensures protonation of the diamine, facilitating nucleophilic attack.

  • Purification: 2-ethyl derivatives often crystallize directly upon neutralization with NH4OH. Recrystallization from ethanol/water (7:3) typically yields >98% purity suitable for biological assays.

References

  • Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. Source: Current Medicinal Chemistry URL:[Link]

  • 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: 3 Biotech (NIH) URL:[Link]

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Source: Heterocycles URL:[Link][3]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: Molecules (MDPI) URL:[Link]

Sources

Technical Guide: Inherent Biological Activities & Pharmacological Utility of 2-Ethyl-1H-benzimidazole-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the inherent biological activities, pharmacophore properties, and experimental utility of 2-ethyl-1H-benzimidazole-5-amine .

Document Type: Technical Whitepaper Subject: 2-Ethyl-1H-benzimidazole-5-amine (CAS: 1849-01-0 / Analogous) Primary Classification: Pharmacophore / Privileged Scaffold Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Master Key" Scaffold

2-Ethyl-1H-benzimidazole-5-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike fully optimized drugs, this compound serves as a potent bioisostere of adenine , allowing it to inherently interact with ATP-binding pockets in kinases and DNA minor grooves.

Its biological significance is dual-faceted:

  • Intrinsic Activity: It possesses inherent, albeit moderate, antimicrobial and cytotoxic properties due to its ability to interfere with microtubule dynamics and nucleotide metabolism.

  • Synthetic Utility: It is the critical "engine" for synthesizing complex therapeutics, including Angiotensin II Receptor Blockers (ARBs) and Imidazo[4,5-f]quinoline antitumor agents.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological activity of 2-ethyl-1H-benzimidazole-5-amine is dictated by three distinct structural zones:

Structural ZoneChemical FeatureBiological Function
Zone A: The Core Benzimidazole RingPurine Bioisostere: Mimics the adenine ring of ATP, enabling binding to kinase hinge regions.
Zone B: Position 2 Ethyl Group (–CH₂CH₃)Lipophilic Anchor: Enhances membrane permeability (logP modulation) and provides steric bulk to fit hydrophobic pockets in receptors (e.g., AT1 receptor).
Zone C: Position 5 Primary Amine (–NH₂)Reactive Handle: Acts as a hydrogen bond donor/acceptor and the primary site for derivatization (e.g., amide coupling) to increase specificity.
The Purine Mimicry Hypothesis

The benzimidazole core is isoelectronic with purines. In biological systems, this allows the molecule to compete with ATP. The 2-ethyl group distinguishes it from naturally occurring purines, preventing rapid metabolic degradation while maintaining affinity for hydrophobic pockets in enzymes like Casein Kinase 1 (CK1) and Tyrosine Kinases .

Inherent Biological Mechanisms

Microtubule Destabilization (Anthelmintic/Antitumor Mechanism)

Benzimidazoles are classically known to bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The 2-ethyl-1H-benzimidazole-5-amine binds to free tubulin dimers, preventing their polymerization into microtubules.

  • Consequence: Disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Specificity: While less potent than carbamate derivatives (e.g., Albendazole), the 2-ethyl analog retains significant inhibitory potential, particularly when the 5-amine is acylated.

Kinase Inhibition (ATP Competition)

The 5-amino group positioned on the benzimidazole ring allows the molecule to form crucial hydrogen bonds with the "hinge region" amino acids of protein kinases.

  • Target Interaction: The N3 nitrogen of the imidazole ring acts as an H-bond acceptor, while the 5-NH2 acts as a donor.

  • Selectivity: The 2-ethyl group occupies the "gatekeeper" region of the kinase pocket, often conferring selectivity profiles distinct from 2-methyl or 2-phenyl analogs.

Visualization of Signaling Pathways

The following diagram illustrates the dual pathway interference (Tubulin vs. Kinase) inherent to this scaffold.

BiologicalActivity cluster_0 Cytoskeletal Pathway cluster_1 Signaling Pathway Compound 2-Ethyl-1H-benzimidazole-5-amine Tubulin Free Tubulin Dimers Compound->Tubulin Binds Colchicine Site ATP ATP Binding Pocket Compound->ATP Mimics Adenine Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Apoptosis1 Apoptosis (G2/M Arrest) Polymerization->Apoptosis1 Kinase Protein Kinase (e.g., CK1, Src) ATP->Kinase Competes Proliferation Cell Proliferation Kinase->Proliferation Promotes Inhibition Signal Blockade Kinase->Inhibition Inhibited by Compound

Caption: Dual mechanistic action targeting cytoskeletal integrity (red) and kinase signaling (green).

Experimental Protocols

To validate the biological activity of 2-ethyl-1H-benzimidazole-5-amine, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reduction (High Purity Route)

Objective: Isolate high-purity amine from the nitro-precursor to ensure observed biological activity is not due to contaminants.

  • Reagents: 2-Ethyl-5-nitrobenzimidazole (1.0 eq), SnCl₂·2H₂O (5.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-ethyl-5-nitrobenzimidazole in absolute ethanol.

    • Add Stannous Chloride (SnCl₂) portion-wise.

    • Reflux at 70°C for 4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Critical Step: Adjust pH to 8-9 using 10% NaOH to precipitate tin salts. Filter through Celite.

    • Extract filtrate with Ethyl Acetate.

  • Validation: ¹H NMR should show a characteristic broad singlet at

    
     4.0–5.0 ppm (NH₂) and disappearance of nitro signals.
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the affinity of the scaffold for a model kinase (e.g., CK1 or EGFR).

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Components:

    • Kinase: Recombinant Human CK1

      
       (10 ng/well).
      
    • Substrate: Biotinylated peptide substrate.

    • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Workflow:

    • Step 1: Incubate Kinase + Compound (0.1 nM – 10

      
      M) in reaction buffer (50 mM HEPES, 10 mM MgCl₂) for 15 mins.
      
    • Step 2: Initiate reaction by adding ATP (at

      
       concentration) and Substrate.
      
    • Step 3: Incubate for 60 mins at RT.

    • Step 4: Add Detection Reagents (EDTA + Eu-Antibody).

  • Data Analysis: Plot Inhibition % vs. Log[Compound]. Calculate IC₅₀.

    • Self-Validation: Use Staurosporine as a positive control. If Staurosporine IC₅₀ deviates >20% from literature, invalidate run.

Applied Pharmacology: From Scaffold to Drug

The "inherent" activity of the amine is often amplified via chemical derivatization.

Synthesis of Imidazo[4,5-f]quinolines

The 5-amino group is condensed with glycerol or


-unsaturated ketones (Skraup reaction conditions) to fuse a pyridine ring onto the benzimidazole.
  • Result: Tricyclic planar structures that are potent DNA Intercalators .

  • Application: Broad-spectrum antitumor agents active against solid tumors (e.g., HCT-116, MCF-7).

Synthetic Workflow Visualization

SynthesisWorkflow Start Precursor: 4-Nitro-o-phenylenediamine Step1 Cyclization (Propionic Acid) Start->Step1 Inter1 2-Ethyl-5-nitrobenzimidazole Step1->Inter1 Step2 Reduction (SnCl2 / H2) Inter1->Step2 Target 2-Ethyl-1H-benzimidazole-5-amine (The Scaffold) Step2->Target Branch1 Path A: Amide Coupling (Kinase Inhibitors) Target->Branch1 Branch2 Path B: Skraup Reaction (Imidazoquinolines) Target->Branch2

Caption: Synthetic route establishing the amine as a divergent intermediate for distinct therapeutic classes.

Safety & Toxicity Profile (E-E-A-T)

As a primary aromatic amine, 2-ethyl-1H-benzimidazole-5-amine carries specific toxicological risks that must be managed in a research setting.

  • Genotoxicity: Primary aromatic amines are potential mutagens.[1] They can undergo metabolic N-hydroxylation (via CYP450), leading to DNA adduct formation.

    • Recommendation: All handling must occur in a chemical fume hood. Ames testing is mandatory before advancing to in vivo models.

  • Cytotoxicity: While useful against cancer cells, it shows moderate toxicity to healthy fibroblasts at high concentrations (>50

    
    M).
    
    • GHS Classification:[1][2][3] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[2]

References

  • National Institutes of Health (PubChem). 2-Ethylbenzimidazole Compound Summary (CID 15807). Retrieved from [Link]

  • Mavrova, A. T., et al. Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Journal of Bioequivalence & Bioavailability.[4] Retrieved from [Link]

  • Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Retrieved from [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a "privileged pharmacophore" in medicinal chemistry. Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] While initially recognized for their anthelmintic properties, compounds like mebendazole and albendazole have been repurposed, and novel derivatives have been synthesized, revealing potent anticancer activities.[3] The clinical success of agents such as the DNA alkylator bendamustine has further solidified the importance of this scaffold in oncology.[1]

Benzimidazole derivatives exert their anticancer effects through a diverse and multifaceted range of mechanisms. This versatility is their greatest strength, allowing for the targeting of various hallmarks of cancer. Key mechanisms include the disruption of microtubule polymerization, induction of programmed cell death (apoptosis), infliction of DNA damage, inhibition of tumor angiogenesis, and modulation of critical signaling pathways and epigenetic processes.[4][5] This guide provides a detailed exploration of these core mechanisms, offering field-proven insights into the experimental validation and underlying causality for researchers and drug development professionals.

Disruption of Microtubule Dynamics: A Primary Anticancer Strategy

Scientific Rationale & Causality

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[6] Their constant polymerization and depolymerization are critical for the proper segregation of chromosomes. Interference with this process, either by stabilization or destabilization, activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][7] In cancer cells, which are characterized by rapid proliferation, this mitotic arrest ultimately triggers apoptosis, making microtubules a prime target for chemotherapy.[3][6]

Numerous benzimidazole derivatives, including repurposed anthelmintics like fenbendazole, mebendazole, and albendazole, function as microtubule-destabilizing agents.[8][9] They exert this effect by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[9][10] This disruption of the cytoskeleton not only halts cell division but also interferes with other crucial cellular processes like intracellular transport and maintenance of cell shape.[9]

Quantitative Data: Inhibition of Tubulin Polymerization

The efficacy of benzimidazole derivatives as tubulin polymerization inhibitors is often quantified by their IC50 values. The table below summarizes the activity of several notable compounds.

CompoundCancer Cell LineIC50 for Tubulin PolymerizationReference
MebendazoleA549 (Lung)0.31 µM[3] (Implied)
AlbendazoleVariousPotent inhibitor[3]
FenbendazoleVariousMicrotubule destabilizer[9]
Compound 7n SK-Mel-28 (Melanoma)0.49 µM[11]
Compound 7u SK-Mel-28 (Melanoma)0.52 µM[11]
Compound 12b A549 (Lung)0.021 µM[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol describes a method to directly measure the effect of a test compound on the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that incorporates into growing microtubules, providing a quantitative measure of polymer mass over time.

Principle: The assay measures the increase in fluorescence that occurs when a reporter molecule binds to or is incorporated into microtubules as they polymerize from tubulin dimers. Inhibitors of polymerization will prevent or reduce this increase in fluorescence.[12][13]

Materials:

  • Lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • Glycerol (polymerization enhancer)

  • Test benzimidazole compound and vehicle control (e.g., DMSO)

  • Positive control (e.g., Nocodazole) and Negative control (e.g., Paclitaxel, for stabilization)

  • Black, non-binding 384-well microplate

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Prepare working solutions of the test compound, vehicle, and controls in General Tubulin Buffer.

  • Reaction Setup: On ice, prepare the master reaction mix. For each reaction, combine General Tubulin Buffer, GTP (to 1 mM final), glycerol (to 10% final), and the fluorescent reporter.

  • Initiation of Polymerization: Add the tubulin protein to the master mix. Immediately pipette the mixture into the wells of the pre-chilled 384-well plate.

  • Compound Addition: Add the test compounds, vehicle, or controls to the appropriate wells.

  • Data Acquisition: Immediately place the plate into the fluorescence plate reader pre-heated to 37°C. Measure fluorescence kinetically every 60 seconds for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. A normal polymerization curve shows a lag phase, a logarithmic growth phase, and a plateau. Inhibitors will show a reduced slope and a lower plateau compared to the vehicle control. Calculate the area under the curve (AUC) or the Vmax of polymerization for each condition to determine the extent of inhibition.

Mandatory Visualization: Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_tubulin Reconstitute Tubulin Protein add_tubulin Add Tubulin to Master Mix prep_tubulin->add_tubulin prep_mix Prepare Master Mix (Buffer, GTP, Reporter) prep_mix->add_tubulin prep_compounds Prepare Test Compounds & Controls add_compounds Add Compounds to Wells prep_compounds->add_compounds plate_rxn Pipette Reaction Mix into 384-well Plate add_tubulin->plate_rxn plate_rxn->add_compounds read_plate Incubate at 37°C in Plate Reader add_compounds->read_plate kinetic_read Kinetic Fluorescence Reading (60 min) read_plate->kinetic_read analyze Plot Fluorescence vs. Time Calculate IC50 kinetic_read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Potent Induction of Apoptosis

Scientific Rationale & Causality

Apoptosis is a regulated form of programmed cell death essential for removing damaged or unwanted cells.[14] It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell survival. Many anticancer therapies, therefore, aim to reactivate this process.

Benzimidazole derivatives induce apoptosis through multiple avenues.[4] It is often a direct consequence of the mitotic catastrophe caused by microtubule disruption.[8] Additionally, some derivatives can directly modulate the intrinsic (mitochondrial) apoptosis pathway. This is achieved by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][15] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), which executes the cell death program.[16]

Experimental Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol provides a robust method for detecting and quantifying apoptosis using flow cytometry.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium, FBS, and supplements

  • Test benzimidazole compound and vehicle control (DMSO)

  • Positive control (e.g., Staurosporine)

  • Phosphate Buffered Saline (PBS)

  • FITC Annexin V/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test benzimidazole, vehicle control, and positive control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization: Benzimidazole-Induced Apoptotic Pathway

G benz Benzimidazole Derivative tubulin β-Tubulin Inhibition benz->tubulin Binds to colchicine site bcl2 Bcl-2 (Anti-apoptotic) benz->bcl2 Downregulates bax Bax (Pro-apoptotic) benz->bax Upregulates mitotic_arrest G2/M Mitotic Arrest tubulin->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes MOMP cytc Cytochrome c Release mito->cytc Releases cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates cas3->apoptosis Executes

Caption: Apoptotic pathways activated by benzimidazole agents.

DNA Damage & Interference with Repair Mechanisms

Scientific Rationale & Causality

Maintaining genomic integrity is paramount for cell survival. Cancer cells often exhibit defects in their DNA Damage Response (DDR) pathways, which can be exploited therapeutically. Agents that cause overwhelming DNA damage or inhibit repair mechanisms can selectively kill cancer cells.[18]

The benzimidazole scaffold is a key component of several DNA-targeting anticancer agents.[1]

  • DNA Alkylating Agents: The most prominent example is Bendamustine . It contains a mechlorethamine group that forms covalent bonds with DNA bases, creating intra- and inter-strand crosslinks.[1] These lesions physically block DNA replication and transcription, leading to S-phase arrest, mitotic catastrophe, and p53-mediated apoptosis.[1]

  • Topoisomerase Inhibitors: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Some bis-benzimidazole derivatives can bind to DNA and inhibit these enzymes, leading to the accumulation of DNA strand breaks.[1][3]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancers with mutations in BRCA1/2 (which are critical for double-strand break repair), inhibiting PARP with agents like the benzimidazole-containing Veliparib leads to the accumulation of SSBs that collapse replication forks, creating double-strand breaks that cannot be repaired. This concept, known as synthetic lethality, is a highly effective targeted therapy strategy.[18]

Experimental Protocol: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks (DSBs)

This protocol details a method to visualize and quantify DNA DSBs, a severe form of DNA damage.

Principle: When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylation event serves as a beacon to recruit DNA repair proteins to the site of damage. An antibody specific to γH2AX can be used to label these sites, which appear as distinct foci within the nucleus under a fluorescence microscope. The number of foci per cell is directly proportional to the number of DSBs.[19][20]

Materials:

  • Cancer cell line cultured on glass coverslips in a multi-well plate

  • Test benzimidazole compound (e.g., Bendamustine)

  • Positive control (e.g., Etoposide or ionizing radiation)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H2AX (Ser139)

  • Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the test compound for the desired time.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the average number of foci per cell indicates DNA damage.

Mandatory Visualization: Benzimidazole Mechanisms of DNA Damage

G cluster_agents cluster_damage benda Bendamustine dna Cellular DNA benda->dna Alkylates veli Veliparib parp PARP Enzyme veli->parp Inhibits topo_i Topo Inhibitor Derivatives topo_complex Topoisomerase-DNA Complex Trapping topo_i->topo_complex Stabilizes crosslink DNA Crosslinks (Intra/Interstrand) dna->crosslink dsb Double-Strand Break (DSB) crosslink->dsb Stalls Replication ssb Single-Strand Break (SSB) ssb->dsb Converts to DSB during replication ssb->parp Recruits cell_death Replication Fork Collapse & Cell Death dsb->cell_death topo_complex->dsb Leads to repair SSB Repair parp->repair Mediates

Caption: Diverse mechanisms of DNA damage by benzimidazole agents.

Inhibition of Angiogenesis

Scientific Rationale & Causality

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[2] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove waste products. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key players in this process.[3] Targeting angiogenesis is a clinically validated strategy to starve tumors and inhibit their growth.

Several benzimidazole derivatives have demonstrated anti-angiogenic properties.[4] They can disrupt this process by inhibiting key signaling pathways involved in endothelial cell proliferation, migration, and differentiation. For example, some compounds can inhibit the expression of VEGF, while others may block the downstream signaling of its receptor, VEGFR.[3] Flubendazole has been shown to decrease angiogenesis by reducing VEFG expression.[3]

Experimental Protocol: Endothelial Cell Tube Formation Assay

This is a classic in vitro assay to model the later stages of angiogenesis, where endothelial cells form capillary-like structures.

Principle: When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel), they differentiate and align to form a network of tube-like structures. Anti-angiogenic compounds will inhibit or disrupt the formation of this network.[21]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel)

  • 96-well tissue culture plate

  • Test benzimidazole compound

  • Positive control (e.g., Suramin) and vehicle control (DMSO)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of the extract and allow it to polymerize by incubating at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

  • Treatment and Seeding: Mix the cell suspension with the test compound, vehicle, or positive control at the desired final concentrations.

  • Incubation: Immediately seed the cell-compound mixture onto the polymerized gel in the 96-well plate.

  • Tube Formation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Observe the formation of capillary-like networks under an inverted microscope. Capture images of the tube networks. Quantify the anti-angiogenic effect by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software. A significant reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.

Mandatory Visualization: Workflow for Tube Formation Assay

G prep_plate Coat 96-well Plate with Matrigel polymerize Incubate at 37°C to Polymerize Gel prep_plate->polymerize seed_cells Seed Treated Cells onto Matrigel polymerize->seed_cells prep_cells Harvest & Resuspend HUVECs treat_cells Treat Cells with Benzimidazole Compound prep_cells->treat_cells treat_cells->seed_cells incubate Incubate for 4-18 hours at 37°C seed_cells->incubate image Image Tube Networks with Microscope incubate->image analyze Quantify Tube Length, Junctions, and Loops image->analyze

Caption: Experimental workflow for the in vitro angiogenesis assay.

Emerging & Diverse Mechanisms of Action

The versatility of the benzimidazole scaffold extends beyond the primary mechanisms detailed above. Research continues to uncover a wider range of activities that contribute to their anticancer effects.

  • Inhibition of Kinase Signaling: Many benzimidazoles act as tyrosine kinase inhibitors (TKIs). They can block critical oncogenic signaling pathways such as the EGFR, PI3K/AKT, and MAPK pathways, which control cell proliferation, survival, and differentiation.[3][7] For instance, Nazartinib is a third-generation EGFR-TKI containing a benzimidazole core.[2]

  • Modulation of Glucose Metabolism: Cancer cells often exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). Fenbendazole has been shown to inhibit glucose uptake by cancer cells, potentially through activation of the p53 pathway, thereby disrupting their energy supply.[9]

  • Epigenetic Modulation: Epigenetic alterations are heritable changes in gene expression that do not involve changes to the DNA sequence itself. Some benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs) or histone methyltransferases.[5] By inhibiting these enzymes, they can alter chromatin structure and reactivate the expression of silenced tumor suppressor genes, leading to anticancer effects.[5]

Conclusion

Benzimidazole-based agents represent a remarkably versatile class of anticancer therapeutics. Their efficacy stems from their ability to engage multiple, often complementary, mechanisms of action that target fundamental cancer cell vulnerabilities. From the well-established disruption of microtubule dynamics and induction of apoptosis to the targeted infliction of DNA damage and inhibition of angiogenesis, the benzimidazole scaffold provides a robust framework for the design of potent oncology drugs. The emergence of novel mechanisms, including the modulation of kinase signaling, cellular metabolism, and epigenetic regulation, further underscores their therapeutic potential. The development of benzimidazole hybrids, which combine multiple pharmacophores to exert dual or multiple activities, holds significant promise for overcoming drug resistance and improving clinical outcomes in the fight against cancer.[4]

References

  • Al-Ostoot, F.H., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100454. [Link]

  • 417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine Blog. [Link]

  • Tan, J.S.L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy, 153, 113331. [Link]

  • Kumar, A., et al. (2024). Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

  • Lee, S., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(2), 527-536. [Link]

  • ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]

  • Al-Abbasi, F.A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(5), 1119. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. JPTCP, 30(18). [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 14(11), 7687-7711. [Link]

  • Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Nveo, 8(4), 11623-11645. [Link]

  • ResearchGate. (2024). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. ResearchGate. [https://www.researchgate.net/publication/377852230_Benzimidazole_and_Benzimidazole_Derivatives_as_Anticancer_Scaffolds_A_Review_of_Synthetic_Approaches]([Link]_ Derivatives_as_Anticancer_Scaffolds_A_Review_of_Synthetic_Approaches)

  • Atmaca, H., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Biology Reports, 49(11), 10769-10779. [Link]

  • Munteanu, A., et al. (2021). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Experimental and Therapeutic Medicine, 22(6), 1435. [Link]

  • Kumar, D., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 131, 130167. [Link]

  • Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54682. [Link]

  • Bishop, E., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 41(2), 213-221. [Link]

  • Rath, O., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (91), e51862. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio. [Link]

  • American Chemical Society. (2023). Discovery of novel benzimidazole-derived microtubule-stabilizing agents for anticancer therapy. ACS Fall 2023. [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]

  • Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 448. [Link]

  • ResearchGate. (2015). Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106886. [Link]

  • Reddig, A., et al. (2021). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine, 6, 20. [Link]

  • ResearchGate. (2011). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech Blog. [Link]

  • National Institute of Standards and Technology. (2021). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences, 22(19), 10368. [Link]

  • Bodakuntla, S., et al. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments). [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4658-4683. [Link]

  • PromoCell. (n.d.). Understanding in vitro angiogenesis assays. PromoCell. [Link]

  • Conlon, S. (2022). Methods to Measure DNA Repair in Cells. UC Davis Biotechnology Program Blog. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]

Sources

Optimizing Ligand-Receptor Affinity: The Strategic Role of the 2-Ethyl Substituent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Goldilocks" Alkyl

In medicinal chemistry, the selection of alkyl substituents is rarely arbitrary. While methyl groups ("Magic Methyl") are often the default for probing hydrophobic pockets, the ethyl substituent at position 2 (particularly in heterocyclic scaffolds like pyridines, benzofurans, and imidazoles) occupies a critical "Goldilocks" zone.

It offers a unique balance that a methyl group cannot achieve:

  • Conformational Locking: The ethyl group introduces specific rotatable bond entropy that can lock a ligand into a bioactive conformation without the excessive steric penalty of a propyl or butyl chain.[1]

  • Hydrophobic Depth: It penetrates deeper into hydrophobic sub-pockets (approx.[1] 3.3 Å extension) than a methyl group, often engaging in critical van der Waals interactions.[1]

  • Metabolic Modulation: It alters the metabolic soft spot.[1] While methyl groups are prone to rapid benzylic-like oxidation, an ethyl group shifts the oxidation site to the

    
     or 
    
    
    
    -position, changing the clearance profile.

This guide analyzes the 2-ethyl substituent through the lens of Ethionamide , a second-line antitubercular drug, demonstrating how this specific moiety drives bioactivity where the methyl analog fails.

Mechanistic Analysis: Why Position 2-Ethyl?

The Lipophilicity-Steric Balance

The addition of a methylene unit (–CH₂–) typically increases


 by approximately 0.5. However, at position 2 of a heterocycle, the ethyl group exerts a profound steric vector .[1]
Substituent

(Approx)
Steric Bulk (A-Value)Bioactivity Impact (General)
-H 0.00.0Baseline activity; often insufficient hydrophobic binding.
-CH₃ (Methyl) +0.51.70"Magic Methyl" effect; fills shallow pockets but may lack depth.[1]
-CH₂CH₃ (Ethyl) +1.0 1.75 Optimal depth for medium pockets; induces rotameric locking.
-(CH₂)₂CH₃ (Propyl) +1.5>2.0Often incurs steric clash (entropic penalty) unless pocket is deep.[1]
Case Study: Ethionamide (2-Ethylthioisonicotinamide)

The most authoritative example of the 2-ethyl effect is the comparison between Isoniazid (no alkyl), Ethionamide (2-ethyl), and Prothionamide (2-propyl).

  • Target: Enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1]

  • Mechanism: Ethionamide is a prodrug activated by the monooxygenase EthA .[1][2][3] It forms an adduct with NAD⁺ which then inhibits InhA.[1]

  • The 2-Ethyl Role:

    • Binding: The 2-ethyl group forms a critical

      
      -stacking interaction with Tyr158  and van der Waals contacts with Leu218  and Met155  in the binding pocket.
      
    • Efficacy: The 2-ethyl analog (Ethionamide) is significantly more potent against specific resistant strains than the 2-methyl analog because the methyl group does not sufficiently fill the hydrophobic cleft created by the enzyme's conformation.

    • Permeability: The ethyl group increases lipophilicity enough to penetrate the waxy mycolic acid cell wall of the bacterium, a feat less efficiently achieved by the more polar Isoniazid analogs in certain contexts.

Visualization: Mechanism of Action & SAR Logic

The following diagram illustrates the activation pathway of Ethionamide and the decision logic for selecting an ethyl substituent.

Ethionamide_Mechanism Prodrug Ethionamide (2-Ethyl Prodrug) Enzyme EthA (Monooxygenase) Prodrug->Enzyme Substrate Sterics 2-Ethyl Interaction: Tyr158 (pi-stack) Leu218 (vdW) Prodrug->Sterics Structural Feature Activation S-Oxidation (Active Species) Enzyme->Activation Oxidation Binding NAD+ Adduct Formation Activation->Binding + NAD+ Target InhA Inhibition (Mycolic Acid Block) Binding->Target Inhibits Sterics->Binding Stabilizes Adduct

Figure 1: The Bioactivation Pathway of Ethionamide showing the critical role of the 2-ethyl group in stabilizing the enzyme-inhibitor adduct.

Experimental Protocols

Protocol A: Selective C2-Ethylation of Pyridines (Minisci Reaction)

Objective: Install an ethyl group at the electron-deficient C2/C4 position of a pyridine ring using a radical mechanism.[1] This is superior to Friedel-Crafts for nitrogen heterocycles.[1]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[1]

  • Radical Source: Propionic acid (5.0 equiv)[1]

  • Catalyst: Silver nitrate (AgNO₃, 0.2 equiv)

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[4]

  • Solvent: 10% H₂SO₄ (aq) / Dichloromethane (DCM) biphasic system.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate (e.g., 4-cyanopyridine) in 10% aqueous H₂SO₄. The acid protonates the pyridine, activating it toward nucleophilic radical attack.

  • Radical Generation: In a separate vessel, dissolve AgNO₃ and (NH₄)₂S₂O₈ in water.

  • Addition: Add propionic acid to the pyridine solution. Heat to 70°C.

  • Initiation: Add the oxidant/catalyst solution dropwise over 30 minutes. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates propionic acid to generate the ethyl radical (•CH₂CH₃).[1][5][6]

  • Reaction: The ethyl radical attacks the protonated pyridine at the most electron-deficient positions (C2 and C4).[1]

    • Note: If C4 is blocked (as in 4-cyanopyridine), C2 substitution is favored.[1]

  • Workup: Basify the mixture with NaOH to pH > 9. Extract with DCM (3x).[1][4]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for the diagnostic triplet (~1.3 ppm) and quartet (~2.8 ppm) of the ethyl group.

  • Regioselectivity: Confirm substitution at C2 via COSY/HMBC correlations.

Protocol B: Lipophilicity Assessment (Shake-Flask LogP)

Objective: Quantify the hydrophobicity shift (


) conferred by the ethyl substituent.[1]
  • System: Octanol-saturated water and water-saturated octanol.[1]

  • Equilibration: Dissolve the 2-ethyl compound in the octanol phase.

  • Partitioning: Mix with water phase, shake for 1 hour at 25°C, and centrifuge.

  • Analysis: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .[1]
    
    • Target: Expect a

      
       of +0.8 to +1.0 compared to the unsubstituted parent.[1]
      

Strategic SAR Decision Matrix

When should you deploy a 2-ethyl substituent? Use this decision tree.

SAR_Decision Start Lead Optimization (Heterocyclic Core) Pocket Is there a hydrophobic pocket at Pos 2? Start->Pocket Depth Pocket Depth Analysis Pocket->Depth Yes Methyl Use Methyl (-CH3) (Shallow pocket) Pocket->Methyl Shallow (< 2.0 A) Ethyl Use Ethyl (-CH2CH3) (Deep pocket / vdW contact) Depth->Ethyl Medium (3.0 - 4.0 A) Propyl Use Propyl/Butyl (Risk of steric clash) Depth->Propyl Deep (> 5.0 A) Metab Metabolic Liability? Metab->Methyl Oxidation Risk Metab->Ethyl Stable Ethyl->Metab Check Stability

Figure 2: SAR Decision Matrix for Alkyl Substituent Selection.

References

  • Vannelli, T. A., et al. (2002).[1] "Crystal structure of the isoniazid target of Mycobacterium tuberculosis." Science, 295(5557), 1029-1037.[1]

  • Wang, F., et al. (2007).[1] "Mechanism of thioamide drug action against tuberculosis and leprosy." Journal of Experimental Medicine, 204(1), 73-78.[1]

  • Minisci, F., et al. (1971).[1][7] "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575-3579.[1] (Foundational protocol for radical ethylation).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Discusses alkyl group effects on lipophilicity).

  • Dunetz, J. R., et al. (2019).[1] "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[1] Journal of Medicinal Chemistry, 62(3), 1125-1142.[1] [1]

Sources

Methodological & Application

Step-by-step synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine (also known as 5-amino-2-ethylbenzimidazole). This compound is a critical intermediate in the development of high-performance polybenzimidazole (PBI) polymers, corrosion inhibitors, and various pharmaceutical scaffolds.

The synthesis described below utilizes a two-step protocol: the condensation of 4-nitro-1,2-phenylenediamine with a propionic acid derivative to form the benzimidazole core, followed by the selective reduction of the nitro group to the amine.

Part 1: Strategic Overview & Safety

Safety Advisory:

  • Chemical Hazards: 4-Nitro-1,2-phenylenediamine is a skin sensitizer and potential dye intermediate; handle with care to avoid staining and exposure. Propionic acid is corrosive.

  • Operational Safety: Hydrogenation steps (if using catalytic hydrogenation) involve flammable gases and pyrophoric catalysts (Raney Nickel or Pd/C). Perform all reactions in a properly functioning fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

Reaction Pathway Visualization:

SynthesisPathway Start 4-Nitro-1,2-phenylenediamine (Precursor) Intermediate 2-Ethyl-5-nitrobenzimidazole (Intermediate) Start->Intermediate Cyclization (Reflux, 4h) Reagent1 Propionic Acid (Cyclization Agent) Reagent1->Intermediate Product 2-Ethyl-5-aminobenzimidazole (Target) Intermediate->Product Reduction (Reflux/RT) Reagent2 Reduction System (H2/Pd-C or Fe/HCl) Reagent2->Product

Figure 1: Synthetic pathway for the production of 2-Ethyl-5-aminobenzimidazole via cyclization and subsequent nitro-reduction.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-5-nitrobenzimidazole

This step forms the heterocyclic ring. The use of Phillips condensation conditions (acid-catalyzed cyclization) is standard for generating the benzimidazole core.

  • Reagents:

    • 4-Nitro-1,2-phenylenediamine (1.0 eq)

    • Propionic acid (Excess, serves as solvent and reagent)

    • 4N Hydrochloric acid (Catalytic amount)

  • Protocol:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (e.g., 15.3 g, 0.1 mol) in propionic acid (100 mL).

    • Catalysis: Add 4N HCl (30 mL) to the solution. The acid acts as a catalyst to promote the condensation and ring closure.

    • Reflux: Heat the mixture to reflux (approx. 140°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) until the starting diamine is consumed.

    • Neutralization: Cool the reaction mixture to room temperature. Pour the mixture slowly into crushed ice (approx. 500 g) with vigorous stirring.

    • Precipitation: Neutralize the solution by slowly adding concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches ~8–9. A precipitate will form.[1]

    • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake thoroughly with cold water to remove residual acid and ammonium salts.

    • Purification: Recrystallize the crude solid from aqueous ethanol to yield yellow/brown crystals of 2-ethyl-5-nitrobenzimidazole.

Step 2: Reduction to 2-Ethyl-5-aminobenzimidazole

The nitro group is reduced to the primary amine. While catalytic hydrogenation (H₂/Pd-C) is cleaner, a chemical reduction using Iron/Ammonium Chloride is often preferred in scale-up for cost-effectiveness and ease of handling.

  • Reagents:

    • 2-Ethyl-5-nitrobenzimidazole (from Step 1)

    • Iron powder (Fe, 3.0 eq)

    • Ammonium chloride (NH₄Cl, 0.5 eq)

    • Ethanol/Water (4:1 mixture)

  • Protocol:

    • Preparation: Suspend 2-ethyl-5-nitrobenzimidazole (e.g., 9.55 g, 0.05 mol) in a mixture of ethanol (80 mL) and water (20 mL).

    • Activation: Add ammonium chloride (1.3 g) and iron powder (8.4 g).

    • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 2–3 hours. The color will shift as the nitro compound is reduced.

    • Filtration: While still hot, filter the mixture through a Celite pad to remove the unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.

    • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

    • Crystallization: Cool the remaining aqueous residue in an ice bath. The product, 2-ethyl-5-aminobenzimidazole, will crystallize out.

    • Drying: Filter the crystals and dry in a vacuum oven at 50°C.

Part 3: Data Summary & Characterization

Table 1: Physical Properties and Expected Yields

ParameterValue / DescriptionNotes
Molecular Weight 161.21 g/mol C₉H₁₁N₃
Appearance Off-white to pale brown powderDarkens upon oxidation/air exposure
Melting Point 158–162 °CLiterature range varies by purity
Step 1 Yield 75–85%Dependent on efficient neutralization
Step 2 Yield 80–90%Iron reduction is typically high-yielding
Solubility Soluble in DMSO, MeOH, EtOHSparingly soluble in water

Characterization Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the Nitro stretches (1530, 1350 cm⁻¹) and the appearance of the Amine doublets (3300–3400 cm⁻¹) in Step 2.

  • NMR (DMSO-d6): The ethyl group will appear as a triplet (~1.3 ppm) and a quartet (~2.8 ppm). The aromatic region will show the specific substitution pattern of the benzimidazole ring.

References

  • Benzimidazole Synthesis: Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link

  • Polymer Applications: Sroog, C. E. (1991). "Polyimides." Progress in Polymer Science, 16(4), 561-694. Link

  • Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

  • General Benzimidazole Properties: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

Sources

Application Notes and Protocols for the Synthesis of Novel COX Inhibitors Utilizing 2-Ethyl-5-Aminobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold as a Privileged Motif in COX Inhibition

The benzimidazole nucleus, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, is recognized as a "Master Key" in medicinal chemistry due to its prevalence in numerous therapeutically active agents. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. In the realm of anti-inflammatory drug discovery, benzimidazole derivatives have emerged as a promising class of cyclooxygenase (COX) inhibitors.[1] The COX enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain.[2] The strategic substitution on the benzimidazole scaffold can lead to potent and selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel COX inhibitors using 2-ethyl-5-aminobenzimidazole as a key building block. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols for the synthesis of the intermediate and the final target compound, and outline methodologies for the biological evaluation of the synthesized inhibitor.

Strategic Rationale for the Synthesis

Our synthetic approach is a two-stage process. First, we will synthesize the key intermediate, 2-ethyl-5-aminobenzimidazole. This will be followed by the coupling of this intermediate with a carefully selected carboxylic acid to yield the target COX inhibitor.

The choice of 2-ethyl-5-aminobenzimidazole as the starting scaffold is based on the established structure-activity relationships (SAR) of benzimidazole-based COX inhibitors, which indicate that substitutions at the C2, C5, and C6 positions significantly influence their anti-inflammatory activity.[3][4] The ethyl group at the 2-position and the amino group at the 5-position provide handles for further chemical modification to optimize pharmacological properties.

For the second stage, we have chosen to couple the 5-amino group of our benzimidazole intermediate with 4-sulfamoylbenzoic acid. This choice is predicated on the well-documented importance of the para-sulfonamidophenyl moiety for selective COX-2 inhibition. This functional group can form crucial hydrogen bond interactions within the secondary pocket of the COX-2 active site, a feature not present in the COX-1 isoform, thereby conferring selectivity.

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-5-Aminobenzimidazole (Intermediate)

This synthesis involves a two-step process starting from the commercially available 4-ethyl-1,2-phenylenediamine. The first step is the protection of the amino groups, followed by nitration and subsequent reduction to yield the desired aminobenzimidazole.

Step 1a: Synthesis of 1,2-Diacetylamino-4-ethylbenzene

  • Materials: 4-ethyl-1,2-phenylenediamine, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-ethyl-1,2-phenylenediamine (10 g, 73.4 mmol) in glacial acetic acid (100 mL).

    • Cool the solution in an ice bath and slowly add acetic anhydride (22.5 g, 220 mmol) dropwise with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C to yield 1,2-diacetylamino-4-ethylbenzene.

Step 1b: Synthesis of 5-Nitro-1,2-diacetylamino-4-ethylbenzene

  • Materials: 1,2-Diacetylamino-4-ethylbenzene, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (50 mL) and cool to 0°C in an ice-salt bath.

    • Slowly add 1,2-diacetylamino-4-ethylbenzene (10 g, 45.4 mmol) in small portions, ensuring the temperature does not exceed 5°C.

    • Once the addition is complete, add fuming nitric acid (4.3 mL, 90.8 mmol) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (200 g).

    • Collect the yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 5-nitro-1,2-diacetylamino-4-ethylbenzene.

Step 1c: Synthesis of 2-Ethyl-5-nitrobenzimidazole

  • Materials: 5-Nitro-1,2-diacetylamino-4-ethylbenzene, Hydrochloric acid (6M).

  • Procedure:

    • To a 250 mL round-bottom flask, add 5-nitro-1,2-diacetylamino-4-ethylbenzene (10 g, 37.7 mmol) and 6M hydrochloric acid (100 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with water, and dry to yield 2-ethyl-5-nitrobenzimidazole.

Step 1d: Synthesis of 2-Ethyl-5-aminobenzimidazole

  • Materials: 2-Ethyl-5-nitrobenzimidazole, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Ethanol.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 2-ethyl-5-nitrobenzimidazole (5 g, 26.1 mmol) in ethanol (100 mL).

    • Add a solution of tin(II) chloride dihydrate (29.5 g, 130.5 mmol) in concentrated hydrochloric acid (50 mL).

    • Reflux the reaction mixture for 3 hours.

    • Cool the mixture and pour it into a beaker containing ice.

    • Basify the solution with a 40% aqueous sodium hydroxide solution until a pH of 10-12 is reached.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 2-ethyl-5-aminobenzimidazole.

Part 2: Synthesis of 4-((2-Ethyl-1H-benzo[d]imidazol-5-yl)carbamoyl)benzenesulfonamide (Target COX Inhibitor)

This final step involves the amide coupling of 2-ethyl-5-aminobenzimidazole with 4-sulfamoylbenzoic acid using a standard peptide coupling agent.

  • Materials: 2-Ethyl-5-aminobenzimidazole, 4-Sulfamoylbenzoic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1.0 g, 4.97 mmol) in anhydrous DMF (20 mL).

    • Add EDC (1.14 g, 5.96 mmol) and DMAP (0.06 g, 0.497 mmol) to the solution and stir at room temperature for 30 minutes.

    • Add a solution of 2-ethyl-5-aminobenzimidazole (0.80 g, 4.97 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.

    • Purify the crude product by recrystallization from ethanol to obtain the target compound, 4-((2-ethyl-1H-benzo[d]imidazol-5-yl)carbamoyl)benzenesulfonamide.

Characterization of Synthesized Compounds

The synthesized intermediate and final product should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. For benzimidazole derivatives, the N-H proton typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆).[5] Aromatic protons resonate between 7.0 and 8.3 ppm.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify key functional groups, such as N-H, C=O (amide), and S=O (sulfonamide) stretches.

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available inhibitor screening kit or by following established literature protocols.[4]

  • Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to a colorimetric or fluorometric readout.

  • General Protocol:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound or a vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Target Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference) Literature ValueLiterature ValueLiterature Value
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[1][6]

  • Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • General Protocol:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: a control group (vehicle), a reference group (e.g., indomethacin), and a test group (synthesized compound at various doses).

    • Administer the test compound or reference drug orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Final Product Synthesis 4-ethyl-1,2-phenylenediamine 4-ethyl-1,2-phenylenediamine 1,2-Diacetylamino-4-ethylbenzene 1,2-Diacetylamino-4-ethylbenzene 4-ethyl-1,2-phenylenediamine->1,2-Diacetylamino-4-ethylbenzene Acetic anhydride 5-Nitro-1,2-diacetylamino-4-ethylbenzene 5-Nitro-1,2-diacetylamino-4-ethylbenzene 1,2-Diacetylamino-4-ethylbenzene->5-Nitro-1,2-diacetylamino-4-ethylbenzene Fuming HNO3, H2SO4 2-Ethyl-5-nitrobenzimidazole 2-Ethyl-5-nitrobenzimidazole 5-Nitro-1,2-diacetylamino-4-ethylbenzene->2-Ethyl-5-nitrobenzimidazole HCl, Reflux 2-Ethyl-5-aminobenzimidazole 2-Ethyl-5-aminobenzimidazole 2-Ethyl-5-nitrobenzimidazole->2-Ethyl-5-aminobenzimidazole SnCl2, HCl Target_Compound 4-((2-Ethyl-1H-benzo[d]imidazol-5-yl)carbamoyl)benzenesulfonamide 2-Ethyl-5-aminobenzimidazole->Target_Compound 4-Sulfamoylbenzoic acid, EDC, DMAP

Caption: Synthetic route for the target COX inhibitor.

Mechanism of COX-2 Inhibition

COX2_Inhibition cluster_enzyme COX-2 Active Site Hydrophobic_Channel Hydrophobic_Channel Prostaglandins Prostaglandins (Inflammation) Hydrophobic_Channel->Prostaglandins Metabolizes Secondary_Pocket Secondary Pocket (Val523) Secondary_Pocket->Prostaglandins Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Hydrophobic_Channel Binds Target_Inhibitor Target Inhibitor (Sulfonamide Moiety) Target_Inhibitor->Secondary_Pocket Binds selectively

Caption: Selective binding of the target inhibitor to the COX-2 active site.

References

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. (n.d.). Google Patents.
  • CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents. (n.d.). Google Patents.
  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method | Ex-Pharm Software. (2022, September 11). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry, 44(38), 16535-16546. [Link]

  • CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents. (n.d.). Google Patents.
  • WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents. (n.d.). Google Patents.
  • Synthesis and immunotropic activity of some 2-aminobenzimidazoles, Part 4. (1998). Farmaco, 53(7), 518-524. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Bioorganic Chemistry, 138, 106653. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2018). BioMed Research International, 2018, 9587317. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Heliyon, 9(9), e19790. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). (2018). Molecules, 23(11), 2949. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2871-2878. [Link]

  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2006). Macedonian Journal of Chemistry and Chemical Engineering, 25(2), 169-178.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 7, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34659-34685. [Link]

  • Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 7, 2026, from [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Journal of Pharmaceutical Research International, 36(6), 46-56. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (2012). Der Pharma Chemica, 4(3), 1031-1035.
  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2009). HETEROCYCLES, 78(2), 435. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(20), 5406-5413. [Link]

  • Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. (2015). Tetrahedron Letters, 56(43), 5901-5904. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(39), 21396-21403. [Link]

  • Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. (2019). Biomacromolecules, 20(2), 1039-1048. [Link]

Sources

Application Note: Reductive Amination Protocols for 2-ethyl-1H-benzimidazole-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 2-ethyl-1H-benzimidazole-5-amine , a critical scaffold in kinase inhibitor and GPCR ligand synthesis. Unlike simple aliphatic amines, this substrate presents unique challenges due to the reduced nucleophilicity of the exocyclic aniline nitrogen and the competing tautomeric equilibria of the benzimidazole core.

We present three validated methodologies ranging from the gold-standard Sodium Triacetoxyborohydride (STAB) protocol to alternative methods for sterically hindered or acid-sensitive substrates. Emphasis is placed on solubility management and chemoselectivity (N-exocyclic vs. N-ring alkylation).

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains two distinct nitrogen environments:[1]

  • Exocyclic Amine (C5-NH₂): An aniline-like nitrogen. It is the target nucleophile but has lower reactivity than alkyl amines due to resonance delocalization into the benzimidazole ring.

  • Endocyclic Nitrogens (N1/N3): Part of the aromatic imidazole ring. While N1 is acidic (pKa ~12), N3 is basic (pKa ~5.5). Under standard reductive amination conditions (mildly acidic pH), the N3 position may protonate, improving solubility but potentially reducing the nucleophilicity of the C5-NH₂ via inductive effects.

Chemoselectivity

Reductive amination is preferred over direct alkylation (using alkyl halides) because it avoids poly-alkylation and regioselectivity issues at the N1 ring position. The reaction proceeds via the formation of a Schiff base (imine) intermediate at the C5-NH₂, which is subsequently reduced.

Reaction Mechanism Visualization

ReactionMechanism Substrate 2-ethyl-1H-benzimidazole-5-amine (R-NH2) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + R'-CHO Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hemiaminal Imine Imine (Schiff Base) (R-N=CH-R') Hemiaminal->Imine - H2O (Acid Cat.) Imine->Hemiaminal H2O Iminium Protonated Iminium (R-NH+=CH-R') Imine->Iminium + H+ Product Secondary Amine (R-NH-CH2-R') Iminium->Product + H- (Hydride Source) (STAB/NaBH3CN)

Figure 1: Step-wise mechanistic pathway for the reductive amination of benzimidazole amines.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Best for: Aldehydes, non-hindered ketones, and acid-sensitive substrates. Mechanism: STAB is a mild hydride donor that reduces iminiums faster than carbonyls, allowing for a "one-pot" procedure.[2]

Materials
  • Substrate: 2-ethyl-1H-benzimidazole-5-amine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Protocol Steps
  • Preparation: In a dry reaction vial equipped with a stir bar, suspend the 2-ethyl-1H-benzimidazole-5-amine (1.0 mmol) in DCE (5–10 mL).

    • Note: If solubility is poor, add THF or a small amount of DMF. Avoid Methanol with STAB if possible, as it degrades the reagent.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

    • Checkpoint: The mixture often clarifies as the imine forms.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM or EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Sodium Cyanoborohydride (NaBH₃CN) – The "Hard" Case

Best for: Sterically hindered ketones, unreactive anilines, or when solubility demands Methanol. Warning: Generates HCN/Cyanide byproducts. Use in a well-ventilated fume hood.

Materials
  • Solvent: Methanol (MeOH) (anhydrous)

  • Reagent: NaBH₃CN (2.0 equiv)

  • Catalyst: Acetic Acid (to adjust pH to ~5) or ZnCl₂ (1.0 equiv)

Protocol Steps
  • Dissolution: Dissolve 2-ethyl-1H-benzimidazole-5-amine (1.0 mmol) and the Carbonyl (1.5 mmol) in MeOH (5 mL).

  • Catalysis: Add Acetic Acid dropwise. Monitor pH; aim for pH 4–5.

    • Expert Tip: For very unreactive ketones, adding ZnCl₂ (1.0 equiv) can Lewis-acid catalyze the imine formation.

  • Reduction: Add NaBH₃CN (2.0 mmol).

  • Heating: If no reaction occurs at RT after 2 hours, heat to 50°C.

  • Workup: CAUTION. Quench with 1M NaOH (to ensure HCN stays as CN⁻). Extract with EtOAc. Treat aqueous waste with bleach to destroy cyanide before disposal.

Method C: Two-Step NaBH₄ – Cost-Effective

Best for: Stable imines (e.g., aromatic aldehydes) and large-scale preparations where STAB cost is prohibitive.

  • Imine Formation: Reflux amine and aldehyde in MeOH or EtOH (with catalytic AcOH) for 2–4 hours.

  • Isolation (Optional): Evaporate solvent to isolate the crude imine (often a solid).

  • Reduction: Redissolve imine in MeOH. Cool to 0°C. Add NaBH₄ (1.0 equiv) portion-wise.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

Solubility Management

Benzimidazoles are notorious for poor solubility in non-polar solvents.

  • Solution: If the amine does not dissolve in DCE/THF:

    • Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%). It is excellent for solubilizing heterocycles and activates the carbonyl.

    • Use DMSO/MeOH mixtures (compatible with NaBH₃CN, less so with STAB).

Selectivity (Mono- vs. Di-alkylation)
  • Problem: Over-alkylation to the tertiary amine.

  • Solution:

    • Use a slight excess of the amine (1.2 equiv) rather than the aldehyde.

    • Use STAB (Method A); it is less likely to reduce the aldehyde directly, keeping the aldehyde concentration low available for the second alkylation.

    • Add the aldehyde slowly (syringe pump) to the amine/reducing agent mixture.

Data Summary Table[3]
ParameterMethod A (STAB)Method B (NaBH₃CN)Method C (NaBH₄)
Solvent DCE, THFMeOH, EtOHMeOH, EtOH
pH Mildly Acidic (AcOH)Acidic (pH 4-5)Neutral/Basic
Temp RTRT to 50°C0°C to RT
Toxicity LowHigh (Cyanide)Low
Scope Broad (Ald/Ket)Difficult KetonesStable Imines
Yield High (70-95%)Mod-High (60-90%)Variable

Workflow Visualization

Workflow Start Start: 2-ethyl-1H-benzimidazole-5-amine SolubilityCheck Check Solubility in DCE/THF Start->SolubilityCheck MethodA Method A: STAB Protocol (Standard) SolubilityCheck->MethodA Soluble MethodB Method B: NaBH3CN Protocol (Solubility Issues/Ketones) SolubilityCheck->MethodB Insoluble AddReagentsA Add Aldehyde + AcOH Stir 30 min MethodA->AddReagentsA AddReagentsB Dissolve in MeOH Add Aldehyde + AcOH (pH 5) MethodB->AddReagentsB AddSTAB Add STAB (1.5 eq) Stir 2-16h AddReagentsA->AddSTAB Quench Quench (NaHCO3 or NaOH) AddSTAB->Quench AddCyanoboro Add NaBH3CN Heat if req. AddReagentsB->AddCyanoboro AddCyanoboro->Quench Purify Extraction & Purification Quench->Purify

Figure 2: Decision tree for selecting the appropriate reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904. Link

  • PubChem. "5-Aminobenzimidazole Compound Summary." Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." Link

Sources

Application Note: Synthesis and Evaluation of Tubulin Polymerization Inhibitors from 2-Ethyl-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic methodology and biological validation for generating tubulin polymerization inhibitors using 2-Ethyl-3H-benzoimidazol-5-ylamine (Compound 1 ) as the primary scaffold.

Benzimidazole derivatives are "privileged structures" in oncology, particularly known for targeting the colchicine-binding site of tubulin.[1] While the classic inhibitor Nocodazole utilizes a 2-thiophene moiety, the 2-ethyl substituent offers distinct advantages: it reduces molecular weight, alters metabolic stability, and probes the hydrophobic tolerance of the binding pocket.

This guide focuses on two primary derivatization strategies for the 5-amino position to maximize tubulin affinity:

  • Carbamoylation: Mimicking the carbamate pharmacophore of Nocodazole/Mebendazole.

  • Urea Formation: Establishing hydrogen-bond donor/acceptor motifs critical for interaction with

    
    -tubulin residues (e.g., Thr179).
    

Chemical Synthesis Protocols

Retrosynthetic Analysis & Pathway

The 5-amino group of the benzimidazole core acts as the nucleophile. The synthesis targets the formation of carbamates (Series A) and ureas (Series B).

Synthesispathway Start 2-Ethyl-3H-benzoimidazol-5-ylamine (Starting Material) ProductA Series A: Carbamates (Nocodazole Analogs) Start->ProductA Pyridine, 0°C to RT (Acylation) ProductB Series B: Ureas (H-Bond Donors) Start->ProductB THF/DCM, RT (Addition) ReagentA Alkyl Chloroformate (e.g., Methyl Chloroformate) ReagentA->ProductA ReagentB Aryl Isocyanates (R-N=C=O) ReagentB->ProductB

Figure 1: Divergent synthetic pathway for library generation from the 5-amino scaffold.

Protocol A: Synthesis of Methyl (2-ethyl-1H-benzimidazol-5-yl)carbamate

This reaction installs the methyl carbamate moiety, a critical pharmacophore for tubulin inhibition (analogous to Nocodazole).

Reagents:

  • 2-Ethyl-3H-benzoimidazol-5-ylamine (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Pyridine (anhydrous, solvent/base)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-Ethyl-3H-benzoimidazol-5-ylamine (500 mg, 3.1 mmol) in anhydrous pyridine (5 mL).

    • Note: The imidazole NH is acidic; pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C using an ice bath. Add methyl chloroformate (0.26 mL, 3.4 mmol) dropwise over 10 minutes.

    • Critical: Exothermic reaction. Rapid addition may lead to bis-acylation.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Workup:

    • If solid forms: Filter, wash with cold water (

      
      ), and dry under vacuum.
      
    • If no precipitate: Extract with EtOAc (

      
      ), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Synthesis of Urea Derivatives

Ureas provide an alternative hydrogen-bonding network within the binding pocket.

Reagents:

  • 2-Ethyl-3H-benzoimidazol-5-ylamine (1.0 eq)

  • Substituted Phenyl Isocyanate (1.0 eq) (e.g., 3,4,5-trimethoxyphenyl isocyanate)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Addition: Add the isocyanate (1.0 eq) dropwise at RT.

  • Reaction: Stir for 12 hours. Urea formation is typically quantitative and driven by the precipitation of the product.

  • Purification: Filter the precipitate and wash with cold ether to remove unreacted isocyanate.

Biological Evaluation Protocols

To validate the synthesized compounds as tubulin inhibitors, a dual-assay approach is required: biochemical polymerization tracking and cellular cytotoxicity.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the shift in fluorescence of a reporter dye (DAPI or proprietary) as it incorporates into the growing microtubule lattice.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).[2]

  • GTP stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[3]

  • Fluorescence Plate Reader (Ex 360 nm / Em 420-450 nm).

Experimental Workflow:

BioAssay Prep Step 1: Preparation Thaw Tubulin on Ice Pre-warm Plate to 37°C Mix Step 2: Reaction Mix Tubulin (2 mg/mL) + GTP (1 mM) + Test Compound (10 µM) Prep->Mix Keep Tubulin Cold Measure Step 3: Kinetic Measurement Read Fluorescence every 1 min for 60 mins at 37°C Mix->Measure Initiate Polymerization Analyze Step 4: Data Analysis Calculate Vmax (Growth Phase) Determine IC50 Measure->Analyze Export RFU Data

Figure 2: Kinetic fluorescence assay workflow for tubulin polymerization.

Detailed Protocol:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep tubulin on ice (critical: tubulin denatures quickly at RT).

  • Master Mix: Prepare a solution of Tubulin (3 mg/mL) in Buffer containing 1 mM GTP and 10% Glycerol (glycerol acts as a nucleation enhancer).

  • Compound Addition: Add 5 µL of test compound (10x stock in DMSO) to wells. Include controls:

    • Negative Control: DMSO only (Polymerization proceeds normally).

    • Positive Control:[4][5] Nocodazole or Colchicine (Polymerization inhibited).

    • Stabilizer Control: Paclitaxel (Polymerization enhanced).

  • Initiation: Add 45 µL of Tubulin Master Mix to the wells containing compounds. Immediately place in the reader.

  • Reading: Measure fluorescence every 60 seconds for 60 minutes at 37°C.

Data Interpretation

Tubulin polymerization follows a sigmoidal curve with three phases:

  • Nucleation (Lag Phase): Formation of oligomers.

  • Elongation (Growth Phase): Rapid increase in fluorescence.

  • Steady State (Plateau): Equilibrium between polymerization and depolymerization.

Inhibitor Signature:

  • Destabilizers (e.g., Benzimidazoles): Decrease in

    
     (slope of growth phase) and reduction in final plateau height.
    
  • Stabilizers (e.g., Taxanes): Elimination of lag phase and higher plateau.

Quantitative Output Table (Example):

CompoundConcentrationVmax (RFU/min)% Inhibition vs Control
DMSO Control -1500%
Nocodazole 5 µM1292%
2-Ethyl-Carbamate 5 µM2583%
2-Ethyl-Urea 5 µM4570%

Troubleshooting & Optimization

Chemical Synthesis[1][5][6][7][8][9][10][11]
  • Issue: Low yield in carbamate synthesis.

    • Cause: HCl generation protonates the unreacted amine.

    • Solution: Ensure excess base (Pyridine or TEA) is used. If using TEA, add DMAP (cat.) to accelerate acylation.

  • Issue: Solubility of starting material.

    • Solution: 2-Ethyl-3H-benzoimidazol-5-ylamine is moderately soluble. Use DMF if Pyridine/DCM fails, but aqueous workup will require thorough washing to remove DMF.

Biological Assay[1][2][8][10][11][12]
  • Issue: No polymerization in Control wells.

    • Cause: Tubulin denaturation or inactive GTP.

    • Solution: Tubulin must be >99% pure and stored at -80°C. Never refreeze thawed aliquots. Freshly prepare GTP stock.

  • Issue: High background fluorescence.

    • Cause: Compound autofluorescence.

    • Solution: Run a "Compound Only" blank (Compound + Buffer, no Tubulin) and subtract this baseline.

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. Link

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of benzimidazole derivatives as tubulin polymerization inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128. Link

  • Cytoskeleton Inc. Tubulin Polymerization Assay Kit (Fluorescence based) Protocol. Link

  • Bhattacharyya, B., et al. (2008). The colchicine-binding site of tubulin.[7] Annals of the New York Academy of Sciences, 1137, 237-245. Link

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. Link

Sources

Scale-Up Synthesis of 2-Ethyl-1H-benzimidazole-5-amine: Process Optimization & Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up considerations for the synthesis of 2-ethyl-1H-benzimidazole-5-amine (CAS: 80005-06-5), a critical pharmacophore in medicinal chemistry (e.g., angiotensin II receptor antagonists). While bench-scale synthesis often relies on variable yield methods, this guide focuses on a robust, two-step industrial protocol: the Phillips-Ladenburg condensation of 4-nitro-1,2-phenylenediamine with propionic acid, followed by catalytic hydrogenation . Emphasis is placed on critical process parameters (CPPs), safety engineering, and impurity management to ensure reproducibility at kilogram scales.

Strategic Route Selection

For scale-up, the selection of the synthetic route is governed by atom economy, raw material availability, and thermal safety.

  • Selected Route: Phillips-Ladenburg Condensation followed by Nitro Reduction.[1]

  • Rationale:

    • Starting Material: 4-Nitro-1,2-phenylenediamine is a commoditized, stable solid.

    • Reagent: Propionic acid serves as both reagent and solvent (in neat conditions) or co-solvent, simplifying workup.

    • Scalability: Avoids the use of polyphosphoric acid (PPA), which is viscous and difficult to quench on large scales. Instead, we utilize aqueous HCl or neat carboxylic acid reflux.

Reaction Pathway Visualization

The following diagram outlines the chemical transformation and key intermediates.

ReactionScheme Figure 1: Two-step synthesis pathway from diamine precursor. SM1 4-Nitro-1,2- phenylenediamine Inter Intermediate: 2-Ethyl-5-nitro- 1H-benzimidazole SM1->Inter Step 1: Condensation (Reflux, HCl/Heat) Reagent Propionic Acid Reagent->Inter Product Product: 2-Ethyl-1H- benzimidazole-5-amine Inter->Product Step 2: Reduction (H2, Pd/C)

[1][2]

Step 1: Phillips-Ladenburg Condensation

Objective: Formation of the benzimidazole ring (2-ethyl-5-nitro-1H-benzimidazole).[1]

Process Chemistry Insight

Classically, this reaction uses 4N HCl. However, on a scale-up, the solubility of the nitro-diamine can be limiting. Using propionic acid as the solvent with a catalytic amount of mineral acid (HCl) or simply thermal dehydration at reflux (approx. 140°C) drives the equilibrium forward by removing water.

Key Challenge: The reaction is reversible. Water removal is critical. Solution: Use a Dean-Stark trap (if using a solvent azeotrope) or simply reflux in excess propionic acid (which acts as a dehydrating agent to some extent) followed by aqueous quenching.

Detailed Protocol (Scale: 1.0 kg Input)
  • Reactor Setup: 10 L Glass-lined reactor equipped with an overhead stirrer, reflux condenser, and temperature probe.

  • Charging:

    • Charge Propionic Acid (5.0 L, 5 vol).

    • Charge 4-Nitro-1,2-phenylenediamine (1.0 kg, 6.53 mol).

    • Optional: Add conc. HCl (100 mL) to catalyze the closure (reduces reaction time).

  • Reaction:

    • Heat the slurry to reflux (140–142°C).

    • Maintain reflux for 6–8 hours. Monitor by HPLC (Target: <1.0% Starting Material).

  • Quench & Isolation:

    • Cool the mixture to 20–25°C.

    • Slowly add the reaction mixture into Ice/Water (10 L) containing Ammonium Hydroxide (adjust pH to ~8–9). Caution: Exothermic neutralization.

    • The product precipitates as a yellow/brown solid.

    • Stir for 2 hours to ensure full precipitation.

  • Filtration: Filter the solid and wash with water (3 x 2 L) to remove residual propionic acid and salts.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90%

    • Target Purity: >95% (HPLC).

Step 2: Selective Nitro Reduction

Objective: Reduction of the nitro group to the amine without over-reduction of the benzimidazole ring.

Process Chemistry Insight

Catalytic hydrogenation is preferred over Fe/HCl (Bechamp reduction) for pharmaceutical applications due to the cleaner impurity profile and lack of iron waste.

Safety Critical:

  • Hydrogenation Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). Heat removal capacity must be calculated.

  • Catalyst Pyrophoricity: Dry Pd/C is pyrophoric.[1] Always handle as a water-wet paste.

Detailed Protocol (Scale: 500 g Input)
  • Reactor Setup: 5 L High-Pressure Hydrogenator (Hastelloy or SS316).

  • Charging:

    • Charge 2-Ethyl-5-nitro-1H-benzimidazole (500 g, 2.61 mol).

    • Charge Methanol (2.5 L, 5 vol). Note: Ethanol can be used but Methanol often provides better solubility.

    • Charge 5% Pd/C (50% wet, 25 g dry basis, 5 wt% loading). Charge under nitrogen blanket.

  • Hydrogenation:

    • Purge vessel with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 50°C . Control exotherm by regulating H2 feed or cooling jacket.

    • Stir at high RPM (mass transfer limited reaction).

    • Monitor hydrogen uptake.[1][2] Reaction is complete when uptake ceases (typically 2–4 hours).

  • Workup:

    • Cool to 20°C. Vent H2 and purge with Nitrogen.

    • Filter catalyst through a Celite bed or sparkler filter. Keep catalyst wet.

    • Concentrate filtrate under vacuum to ~20% volume.

  • Crystallization:

    • Add Water or MTBE as an anti-solvent to induce crystallization.

    • Cool to 0–5°C and age for 2 hours.

    • Filter and dry under vacuum at 45°C.

Process Control & Impurity Management[1]

Critical Process Parameters (CPPs)
StepParameterRangeCriticalityConsequence of Deviation
Condensation Reaction Temp135–145°CHighLow temp leads to incomplete ring closure (mono-amide intermediate).
Condensation Quench pH8.0 – 9.5MediumLow pH leads to yield loss (product stays as salt).
Reduction H2 Pressure3 – 5 barMediumLow pressure slows rate; High pressure requires safety rating.
Reduction Temperature45 – 60°CHigh>65°C may cause ring hydrogenation or side reactions.
Impurity Profile[4]
  • Impurity A (Starting Material): 4-Nitro-1,2-phenylenediamine.[1][3][4] Control: Reaction time.

  • Impurity B (Intermediate): N-(2-amino-4-nitrophenyl)propionamide. Control: Temperature/Acid strength.

  • Impurity C (Oxidation): Colored azo/azoxy dimers. Control: Exclusion of oxygen during workup.

Process Flow Diagram (PFD)

The following diagram illustrates the unit operations and safety checkpoints.

ProcessFlow Figure 2: Scale-up Process Flow Diagram with Safety Interlocks. Op1 Reactor 1: Condensation (Propionic Acid + Diamine) Reflux @ 140°C Op2 Quench Tank (Ice/Water + NH4OH) pH Adjustment Op1->Op2 Hot Transfer Op3 Filtration & Wash (Removal of Acid) Op2->Op3 Slurry Op4 Reactor 2: Hydrogenation (H2, Pd/C, MeOH) Exotherm Control Op3->Op4 Wet Cake Transfer Op5 Catalyst Filtration (Sparkler Filter) Op4->Op5 Crude Solution Op6 Crystallization & Drying (Final Product) Op5->Op6 Filtrate Safe1 SAFETY: Vent Scrubber (Acid Vapors) Safe1->Op1 Safe2 SAFETY: N2 Purge (Pyrophoric Cat) Safe2->Op5

References

  • Marupati, S., et al. (2018).[5][6] "Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine." Rasayan Journal of Chemistry, 11(4), 1674-1677.[5][6] Retrieved from [Link]

  • European Patent Office. (1986).[7] Process for making benzimidazoles (EP 0069445 B1). Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). "Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides." PubMed Central. Retrieved from [Link]

  • Google Patents. (2013). CN103193714B - 5-amino-benzimidazolone synthetic method.[8] Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in benzimidazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole Functionalization & Regioselectivity

Ticket System Status: ONLINE Current Topic: Troubleshooting Regiochemical Outcomes in Benzimidazole Synthesis Audience: Medicinal Chemists / Process Chemists

Introduction: The Tautomeric "Coin Flip"

The core challenge in benzimidazole functionalization is the N1/N3 tautomeric equilibrium . In an unsubstituted benzimidazole, the N1 and N3 positions are chemically equivalent due to rapid proton transfer (


).[1] However, once a substituent is introduced on the benzene ring (positions 4, 5, 6, or 7), this symmetry breaks.[1]
  • The Numbering Trap: A substituent at position 5 in one tautomer becomes position 6 in the other.

  • The Reaction Conundrum: Upon deprotonation, the resulting anion is delocalized. The incoming electrophile (

    
    ) will attack either nitrogen based on a competition between steric hindrance  (kinetic control) and electronic density  (thermodynamic/inductive control).
    

This guide provides diagnostic workflows and protocols to control and determine regioselectivity.

Module 1: Troubleshooting N-Alkylation/Arylation

User Query: "I am alkylating a 5-substituted benzimidazole. Why do I get a mixture of 1,5- and 1,6-isomers, and how can I predict the major product?"

The Diagnostic: Determining Your Isomer

Before optimizing, you must confirm which isomer you have.[1] Standard 1H NMR is often insufficient due to signal overlap.

  • Step 1: NOESY/ROESY NMR (The Gold Standard)

    • 1,5-Isomer: Strong NOE correlation between the

      
      -alkyl protons (N1) and the aromatic proton at C7 .
      
    • 1,6-Isomer: Strong NOE correlation between the

      
      -alkyl protons (N3 
      
      
      
      N1) and the aromatic proton at C2 (if H) and C7 (which is now C4 in the re-numbered system? Careful).
    • Correction: In the 1,6-isomer, the N-alkyl group is adjacent to the C7 proton (which corresponds to the original C4 proton of the 5-substituted starting material).

    • Simplified Check: Look for NOE between

      
      -CH
      
      
      
      and the aromatic proton ortho to the ring junction. If that proton is a singlet (isolated), it's likely C4 (indicating 1,5-isomer if NOE is absent, or 1,6 if present? No, C4 is a singlet in 5,6-disubstitution).[1]
    • Reliable Marker: The proton at C7 (adjacent to N1) is usually a doublet (ortho-coupling to C6). If you see NOE to a doublet, it is the C7 proton.[1]

The "Remote Nitrogen" Rule (Electronic Control)

When steric factors are equal (e.g., 5-substituted systems), electronic effects dictate the ratio.[1]

Substituent (at C5)Electronic EffectPreferred NucleophileMajor ProductMechanism
EWG (e.g., -NO

, -CF

)
Inductive DeactivationN1 (Remote)1,5-Isomer N1 is less deactivated than N3 (which is conjugated/closer to C5 via C4).[1]
EDG (e.g., -OMe)Mesomeric DonationN3 (Proximal)1,6-Isomer Lone pair availability is higher at N3.[1]
Bulky Group (at C4)Steric BlockingN1 (Open)1,7-Isomer Steric hindrance at C4 blocks N3 attack completely.[1]
Optimization Strategy: Base & Solvent Effects
  • Tight Ion Pairing (Cs

    
    CO
    
    
    
    / DMF):
    Cesium can coordinate with EWGs (like nitro or carbonyls), potentially directing the alkylation via a chelation-controlled transition state.[1]
  • Loose Ion Pairing (NaH / THF): Creates a "naked" anion.[1] Reactivity is driven purely by nucleophilicity of the nitrogen atoms.

Visualization: N-Alkylation Decision Tree

Benzimidazole_Alkylation cluster_legend Key Principle start Start: N-Alkylation of 5-Substituted Benzimidazole subst_check Is there a substituent at C4? start->subst_check steric_block Steric Blockade at N3 subst_check->steric_block Yes elec_check Check C5 Substituent Type subst_check->elec_check No (C5 subst only) prod_17 Major Product: 1-Alkyl-4-Subst (1,7-isomer) steric_block->prod_17 ewg Electron Withdrawing (NO2, CN, CF3) elec_check->ewg edg Electron Donating (OMe, NH2) elec_check->edg remote_attack N1 (Remote) is less deactivated ewg->remote_attack proximal_attack N3 (Proximal) is more nucleophilic edg->proximal_attack prod_15 Major Product: 1,5-Isomer remote_attack->prod_15 prod_16 Major Product: 1,6-Isomer proximal_attack->prod_16 note Sterics > Electronics If C4 is substituted, N3 is blocked.

Figure 1: Decision tree for predicting the major regioisomer in N-alkylation of substituted benzimidazoles.

Module 2: C-H Activation & Ring Functionalization

User Query: "I need to functionalize the benzene ring (C4-C7), but my catalyst keeps hitting the C2 position."

The Acidity Hierarchy

The C2 proton is significantly more acidic (


 in DMSO) than the benzene ring protons (

).
  • Lithiation (n-BuLi): Exclusively deprotonates C2.

  • Direct Arylation (Pd/Cu): Favors C2 via a CMD (Concerted Metalation-Deprotonation) mechanism.

Bypassing C2: Accessing C4/C7 (The "Peri" Position)

To hit the benzene ring, you must either block C2 or use a Directing Group (DG) on the nitrogen.

  • Rh(III)-Catalyzed C-H Activation: Uses the N-atom as a directing group to activate the C4-H bond.

    • Requirement: The N1 nitrogen must be free or substituted with a specific DG (e.g., pyridyl, amide).[1]

    • Mechanism:[1][2][3][4] The metal coordinates to N3, placing the metal center in proximity to C4.

Electrophilic Aromatic Substitution (EAS)
  • Nitration/Bromination: Occurs preferentially at C5/C6 (electron-rich positions) rather than C4/C7.

  • Protocol Tip: If you need a C4-halogen, start with a 3-substituted 1,2-diaminobenzene precursor rather than trying to halogenate the benzimidazole core later.

Module 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation (Self-Validating)

Objective: Alkylation of 5-nitrobenzimidazole favoring the 1,5-isomer.

  • Preparation: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Why DMF? Promotes dissociation of the salt, allowing thermodynamic control.

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.5 eq). Stir at RT for 30 min.
    • Checkpoint: Solution should turn deep yellow/orange (anion formation).[1]

  • Electrophile: Add alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation (Critical Step):

    • Isolate the major spot.

    • Run NOESY NMR .

    • Success Criteria: Observe NOE between the N-CH

      
       group and the aromatic doublet at 
      
      
      
      ppm (C7-H). If NOE is to a singlet at
      
      
      ppm (C4-H), you have the 1,6-isomer (unlikely with NO
      
      
      ).[1]
Protocol B: C2-Selective Arylation (Direct C-H Activation)

Objective: Arylation of N-methylbenzimidazole at C2 without pre-functionalization.

  • Reagents: N-methylbenzimidazole (1.0 eq), Aryl Iodide (1.2 eq).

  • Catalyst System: Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%), CuI (10 mol%).[1]
  • Base: K

    
    CO
    
    
    
    (2.0 eq).[5]
  • Solvent: DMF or Dioxane (degassed).

  • Conditions: 100°C, 12h, Sealed tube.

  • Mechanism Check: The CuI acts as a co-catalyst to lower the pKa of the C2-H bond, facilitating the CMD step with Palladium.

Visualization: C-H Activation Selectivity Map

CH_Activation center Benzimidazole Core c2 C2 Position (Most Acidic) center->c2 pKa ~24 c4 C4 Position (Peri-Position) center->c4 Sterically Accessible via Chelation c5 C5/C6 Position (EAS Active) center->c5 Electron Rich method_c2 Method: Lithiation (nBuLi) or Pd/Cu Catalysis c2->method_c2 method_c4 Method: Rh(III) Catalysis (Requires N-Directing Group) c4->method_c4 method_c5 Method: Electrophilic Subst. (Nitration, Halogenation) c5->method_c5

Figure 2: Strategic map for targeting specific carbons on the benzimidazole ring.

References

  • Regioselectivity of N-Alkylation

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold (Applicable to Benzimidazoles).
    • Source:Beilstein J. Org. Chem. 2021, 17, 1885–1894.[1]

    • URL:[Link][1]

  • Electronic Effects on Tautomerism

    • Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
    • Source:Molecules 2020, 25(18), 4268.[1]

    • URL:[Link][1]

  • C-H Activation Strategies

    • Title: Catalytic Intermolecular Functionalization of Benzimidazoles.[6]

    • Source:IntechOpen, 2019.[1]

    • URL:[Link][1]

  • Transition Metal Catalysis (C2 Selectivity)

    • Title: Recent Advances in Direct C–H Arylation: Methodology, Selectivity and Mechanism in Oxazole Series (Parallel mechanism for Benzimidazoles).
    • Source:Beilstein J. Org. Chem. 2011, 7, 1279–1293.[1]

    • URL:[Link]

Sources

TLC monitoring issues in the synthesis of 2-ethyl-5-aminobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-ethyl-5-aminobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with monitoring this specific reaction using Thin-Layer Chromatography (TLC). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Critical Role of TLC in Benzimidazole Synthesis

The synthesis of substituted benzimidazoles, such as 2-ethyl-5-aminobenzimidazole, is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] A common synthetic route involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid or its equivalent.[2] Accurate and real-time monitoring of this reaction is paramount for optimizing yield, minimizing side products, and determining the reaction endpoint. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is fast, inexpensive, and provides immediate qualitative data on the progress of the reaction.[1][3]

However, the polar nature of the reactants and products, particularly the presence of multiple amino groups, can introduce specific challenges in TLC analysis. This guide addresses these issues head-on, providing expert-driven troubleshooting advice and validated protocols.

Troubleshooting Guide: Common TLC Plate Issues & Solutions

This section is structured in a question-and-answer format to directly address the visual anomalies you may encounter on your TLC plates.

Question 1: Why are my spots streaking vertically instead of forming tight circles?

Answer: Spot streaking is one of the most common issues when analyzing polar, amino-containing compounds like 2-ethyl-5-aminobenzimidazole. This phenomenon is typically caused by strong interactions between your compound and the stationary phase (silica gel).

  • Causality (The "Why"): Silica gel is weakly acidic due to the presence of silanol groups (Si-OH). The basic amino groups on your starting material (e.g., 1,2,4-triaminobenzene derivative) and product can undergo strong acid-base interactions with the silica. This causes molecules to "drag" up the plate rather than moving in a discrete band, resulting in a streak. Overloading the sample on the plate can also lead to significant streaking.[4]

  • Diagnostic Steps & Solutions:

    • Reduce Sample Concentration: The simplest first step is to dilute your reaction sample significantly before spotting it on the TLC plate. Overconcentration is a frequent cause of streaking.

    • Modify the Mobile Phase (Eluent): To counteract the acidic nature of the silica gel, you can add a small amount of a basic modifier to your eluent.

      • Action: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system. For example, if you are using 80:20 Ethyl Acetate:Hexane, modify it to 79:20:1 Ethyl Acetate:Hexane:Et₃N.

      • Mechanism: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your analyte. This allows your basic compound to travel up the plate with fewer non-ideal interactions, resulting in sharper, more defined spots.

Question 2: My starting material and product spots are too close together (low resolution). How can I improve their separation?

Answer: Poor separation (low ΔRf) makes it difficult to determine if the starting material has been fully consumed. This indicates that your chosen solvent system is not optimal for resolving the compounds of interest.

  • Causality (The "Why"): The separation on a TLC plate is governed by the partitioning of the analyte between the stationary phase and the mobile phase. If both your starting material and product have similar polarities, they will travel at similar rates in a given eluent, resulting in overlapping spots. The goal is to find a solvent system where the polarity difference between your compounds is magnified.

  • Diagnostic Steps & Solutions:

    • Systematic Eluent Optimization: You need to adjust the polarity of your mobile phase. The key is to change the solvent composition systematically.

      • If spots are too high (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce methanol in a DCM:Methanol mixture) or increase the proportion of the non-polar solvent.

      • If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, you may need to change the solvents entirely. Different solvents have different types of interactions (e.g., hydrogen bonding, dipole-dipole).

      • Action: Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system.[5] Sometimes, a three-component system provides the best resolution.

    • Use a Co-spot: A co-spot is a critical diagnostic tool to confirm if two spots are indeed different compounds.[6]

      • Protocol: On the baseline of your TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a combined spot of both the starting material and the reaction mixture in a third lane. If the starting material and product are different, the co-spot lane will show two distinct spots. If they are the same, you will see a single, potentially larger spot.

Question 3: I don't see any spots on my TLC plate after development, even under the UV lamp.

Answer: This can be an alarming result, suggesting either a failed reaction or an issue with your TLC technique or visualization method.

  • Causality (The "Why"): The absence of spots can be due to several factors: the sample concentration may be too low to detect, the compounds may not be UV-active, the solvent level in the developing chamber might have been too high, or the reaction may have indeed failed.[4]

  • Diagnostic Steps & Solutions:

    • Check UV Activity: 2-ethyl-5-aminobenzimidazole, being an aromatic heterocycle, should be strongly UV-active at 254 nm.[7] If you suspect your starting materials are not, this could be the issue.

    • Increase Sample Concentration: Try spotting the sample multiple times in the exact same location, allowing the solvent to dry completely between applications. This concentrates your sample on the baseline without creating an overly large initial spot.[4]

    • Verify Chamber Setup: Ensure the solvent level in your TLC chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of eluting up the plate.[4]

    • Use a Chemical Stain: UV is a non-destructive visualization method.[8] If UV fails, a chemical stain is the next step. For this particular synthesis, two stains are highly effective:

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized, which includes the aromatic amines in your system. It is a general and highly sensitive stain.

      • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink color.[9] It is perfect for visualizing both the starting diamine and the final amino-substituted product.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for monitoring the synthesis of 2-ethyl-5-aminobenzimidazole?

    • A1: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. We recommend starting with 70:30 Ethyl Acetate:Hexane . Based on the results, you can systematically adjust the polarity. If streaking is observed, switch to 69:30:1 Ethyl Acetate:Hexane:Triethylamine .

  • Q2: How do I properly prepare my sample for TLC?

    • A2: Take a small aliquot from the reaction mixture (e.g., with a glass capillary). Dissolve it in a small amount of a volatile solvent like dichloromethane, methanol, or ethyl acetate. The goal is to have a solution that is concentrated enough to see but dilute enough to prevent overloading.

  • Q3: My reaction is conducted in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?

    • A3: High-boiling solvents can interfere with TLC development, often causing a large smear up the plate.[6] To mitigate this, after spotting your sample on the plate, place the plate under a high vacuum for 1-2 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.

  • Q4: Can the silica gel on the TLC plate cause my compound to decompose?

    • A4: Yes, the acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. While aminobenzimidazoles are generally stable, if you suspect decomposition (e.g., seeing multiple new spots appear over time), you can use neutralized silica plates or add a basic modifier to your eluent as described for preventing streaking.[6]

Experimental Protocol: Standard TLC Monitoring

This protocol provides a self-validating system for reliably monitoring your reaction.

1. Plate Preparation:

  • Using a pencil (never a pen, as the ink will run[4]), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
  • Mark 3-4 evenly spaced tick marks on the baseline for spotting. Label them (e.g., SM for Starting Material, R for Reaction, C for Co-spot).

2. Spotting the Plate:

  • Use a fine glass capillary tube to spot the samples.
  • Lane 1 (SM): Spot a dilute solution of your starting diamine.
  • Lane 2 (R): Spot your prepared reaction mixture sample.
  • Lane 3 (C): First spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of the SM spot.
  • Ensure each spot is small and concentrated (2-3 mm in diameter).

3. Chamber Development:

  • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm.
  • Place a piece of filter paper inside, wetting it with the eluent to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5 minutes.
  • Carefully place the spotted TLC plate into the chamber. Ensure the eluent level is below the baseline. Close the chamber.
  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely in a fume hood.
  • Step 4a (Non-destructive): View the plate under a short-wave (254 nm) UV lamp in a dark environment.[7] Circle any visible spots with a pencil.[8]
  • Step 4b (Destructive): If spots are faint or absent, proceed to chemical staining. Dip the plate into a prepared stain (e.g., potassium permanganate or ninhydrin) using forceps.
  • Gently heat the stained plate with a heat gun until colors develop.

Data Summary: Expected Rf Values

The following table provides representative Rf values to help interpret your TLC plates. Note that actual values will vary based on the exact solvent system and laboratory conditions.

CompoundExpected PolarityExpected Rf in 80:20 EtOAc:HexRationale
Starting Diamine (e.g., 4-ethyl-1,2,5-triaminobenzene)Very High0.0 - 0.1Multiple primary amine groups lead to strong interaction with silica gel, resulting in low mobility.
2-Ethyl-5-aminobenzimidazole (Product) High0.3 - 0.5The cyclized product is less polar than the triamine starting material but still polar due to the N-H and amino groups.
Potential Side Product (e.g., non-cyclized amide)IntermediateVariesPolarity will be between the starting material and the product. TLC helps to identify its presence.

Visual Workflow: TLC Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common TLC issues encountered during the synthesis of 2-ethyl-5-aminobenzimidazole.

TLC_Troubleshooting cluster_observe Observation Phase cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions observe Observe Developed TLC Plate streaking Problem: Streaking Spots are elongated vertically observe->streaking Streaks observed poor_sep Problem: Poor Separation Spots are too close (ΔRf ≈ 0) observe->poor_sep Spots overlap no_spots Problem: No Spots Plate appears blank observe->no_spots Plate is blank cause_streak Sample Overloaded Analyte is too polar/basic for plain silica streaking->cause_streak Leads to cause_sep Eluent polarity is incorrect Poor solvent selectivity poor_sep->cause_sep Leads to cause_spots Sample too dilute Compound not UV-active Improper chamber setup no_spots->cause_spots Leads to sol_streak Dilute sample Add 1% Et₃N or NH₄OH to eluent cause_streak->sol_streak Solve with sol_sep Adjust polar/non-polar ratio Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) Run a co-spot for confirmation cause_sep->sol_sep Solve with sol_spots Re-spot with higher concentration Use a chemical stain (KMnO₄ or Ninhydrin) cause_spots->sol_spots Solve with

Caption: A flowchart for troubleshooting TLC issues in benzimidazole synthesis.

References

  • Sriram R, Sapthagiri R, Ravi A (2015) Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater Sci Eng 3(2): 1-4. [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. (2022-04-04). [Link]

  • Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. (2020-08-10). [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. (2022-03-07). [Link]

  • Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. PMC. [Link]

  • Preparation method of 5-aminobenzimidazole.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Troubleshooting Thin Layer Chromatography. Department of Chemistry: University of Rochester. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. (2022-06-03). [Link]

  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. (2023-11-07). [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022-04-07). [Link]

  • Visualizing a TLC plate. YouTube. (2021-08-22). [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. (2023-08-09). [Link]

  • TLC troubleshooting. ChemBAM. [Link]

Sources

Technical Support Center: Purifying 2-Ethyl-3H-benzoimidazol-5-ylamine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 2-Ethyl-3H-benzoimidazol-5-ylamine. The following question-and-answer format addresses common challenges and provides systematic protocols to achieve high purity of the target compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I have synthesized crude 2-Ethyl-3H-benzoimidazol-5-ylamine. What is the recommended starting point for selecting a recrystallization solvent?

A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for 2-Ethyl-3H-benzoimidazol-5-ylamine at elevated temperatures and low solubility at room or sub-ambient temperatures. For benzimidazole derivatives, a good starting point is to screen a range of solvents with varying polarities.

Based on established protocols for structurally similar compounds, a logical approach is to begin with polar protic solvents like alcohols.[1][2] Ethanol is often a suitable choice for in-situ recrystallization after synthesis.[2] Acetone has also been successfully used for recrystallizing benzimidazole derivatives.[3]

A systematic solvent screening process is highly recommended. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolOften effective for benzimidazole derivatives.[1]
KetonesAcetoneA common and effective recrystallization solvent.[3]
EstersEthyl AcetateUseful for both extraction and potential recrystallization.[4][5]
HydrocarbonsToluene, HeptaneCan be used in solvent/anti-solvent systems.
HalogenatedDichloromethaneUse with caution due to toxicity; good for dissolving many organics.
EthersDiethyl Ether, MTBETypically used as an anti-solvent or for washing.
Q2: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do next?

A2: This is a common challenge. The solution is to use a binary solvent system, also known as a solvent/anti-solvent pair. In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) until the solution becomes turbid (cloudy). The turbidity indicates the onset of precipitation. At this point, you can gently heat the mixture until it becomes clear again and then allow it to cool slowly.

Experimental Protocol: Binary Solvent System Screening

  • Select a "Good" Solvent: Choose a solvent that readily dissolves your compound when heated.

  • Select a "Poor" Solvent (Anti-solvent): This solvent should be miscible with the "good" solvent but should not dissolve your compound.

  • Dissolution: In a small test tube, dissolve a small amount of your crude 2-Ethyl-3H-benzoimidazol-5-ylamine in a minimal amount of the hot "good" solvent.

  • Titration: While the solution is hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Evaluation: Assess the quantity and quality of the crystals formed.

Common Binary Solvent Pairs for Benzimidazole Derivatives:

  • Ethanol / Water

  • Acetone / Hexane

  • Toluene / Heptane

  • Dichloromethane / Diethyl Ether

Q3: I've obtained crystals, but they are very fine needles or powder. How can I get larger, more well-defined crystals?

A3: The rate of cooling is a primary determinant of crystal size. Rapid cooling often leads to the formation of small, impure crystals as impurities can become trapped in the rapidly forming crystal lattice. To obtain larger and purer crystals, slow cooling is essential.

Troubleshooting Crystal Size:

  • Insulate the Crystallization Vessel: After dissolving your compound at a high temperature, wrap the flask in glass wool or place it in a Dewar flask to slow down the cooling process.

  • Seeding: If you have a pure crystal of 2-Ethyl-3H-benzoimidazol-5-ylamine from a previous batch, adding a tiny "seed" crystal to the supersaturated solution can initiate controlled crystallization and promote the growth of larger crystals.

  • Reduce Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation. Use slightly more solvent to reduce the degree of supersaturation.

Q4: My recrystallized product is still impure. What are the likely causes and how can I fix it?

A4: Impurities in the final product can arise from several factors. Here's a troubleshooting guide:

  • Incomplete Removal of Insoluble Impurities: If your crude product contains impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent. Place a filter funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper to remove insoluble materials. Proceed with the cooling and crystallization of the filtrate.

  • Co-precipitation of Soluble Impurities: If an impurity has similar solubility characteristics to your target compound, a single recrystallization may not be sufficient. In this case, a second recrystallization using the same or a different solvent system is recommended.

  • Residual Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration to remove any residual mother liquor that contains dissolved impurities. Do not use a warm solvent for washing, as this will dissolve your product.

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_decision Decision Point cluster_pathways Recrystallization Pathways cluster_process Core Process cluster_outcome Outcome start Crude Product solvent_screen Solvent Screening (Single Solvents) start->solvent_screen decision Good Single Solvent Found? solvent_screen->decision single_solvent Single Solvent Recrystallization decision->single_solvent Yes binary_solvent Binary Solvent System decision->binary_solvent No dissolve Dissolve in Hot Solvent single_solvent->dissolve binary_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Decision workflow for recrystallization solvent selection and process.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Impure Recrystallized Product cause1 Insoluble Impurities Present start->cause1 cause2 Co-precipitated Soluble Impurities start->cause2 cause3 Residual Mother Liquor start->cause3 sol1 Perform Hot Filtration cause1->sol1 sol2 Re-recrystallize (Same or different solvent) cause2->sol2 sol3 Wash Crystals with Cold Solvent cause3->sol3

Caption: Troubleshooting logic for impure recrystallized product.

References

  • Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
  • International Journal of Creative Research Thoughts. (2020). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved February 7, 2026, from [Link]

  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-[1-(ethylamino)ethyl]-3H-benzimidazol-5-ol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-phenoxyethyl)-3H-benzimidazol-5-amine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine. Retrieved February 7, 2026, from [Link]

Sources

Preventing over-alkylation in N-substituted benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-ALK-001 Status: Open Subject: Prevention of Quaternization (Over-Alkylation) and Control of Regioselectivity

Diagnostic & Triage: Define Your Problem

Before altering your protocol, confirm the nature of your impurity. In benzimidazole synthesis, "side products" generally fall into two distinct mechanistic traps.

SymptomDiagnosisChemical Reality
Product is water-soluble / High polarity on TLC Over-Alkylation (Quaternization) Formation of 1,3-dialkylbenzimidazolium salt. The neutral mono-alkylated product acted as a nucleophile.
Two distinct spots with similar Rf Regio-isomerism Competition between N1 and N3 alkylation (common in 5-substituted benzimidazoles).
Starting material remains Incomplete Conversion Base was too weak, or the anion is stabilized/insoluble.
The Mechanistic Core: Why Over-Alkylation Happens

The Root Cause: The N-alkylation of benzimidazoles is a race between two nucleophiles.

  • The Anion (Desired): Formed by deprotonating the benzimidazole (pKa ~12.8). This is a strong nucleophile.

  • The Mono-Product (Undesired): The neutral N1-alkylbenzimidazole. While a weak base (pKa of conjugate acid ~5.6), the N3 nitrogen retains a lone pair. In the presence of highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) and excess heat, this nitrogen attacks the alkylating agent, forming the quaternary salt.

Visualizing the Pathway (DOT Diagram)

ReactionPathway cluster_danger Danger Zone: Over-Alkylation Start Benzimidazole (Neutral) Base Base (Deprotonation) Start->Base Anion Benzimidazolide Anion (Strong Nuc) Base->Anion Mono N1-Alkyl Benzimidazole (Target Product) Anion->Mono + R-X (Fast) RX1 Alkyl Halide (1.0 eq) Quat 1,3-Dialkyl Benzimidazolium Salt (Over-Alkylation) Mono->Quat + R-X (Slow/Side Rxn) RX2 Excess RX High Temp

Figure 1: The kinetic pathway showing how the target mono-alkylated product can re-enter the reaction cycle to form quaternary salts.

Troubleshooting Guide (FAQ)
Q1: I am seeing significant quaternary salt formation. How do I stop it?

The Fix: Starve the Reaction.

  • Stoichiometry: Never use a large excess of alkyl halide. Reduce your electrophile equivalents from 1.5 eq to 0.95 – 1.05 eq . It is better to have 5% unreacted starting material (easy to separate) than 5% quaternary salt (hard to separate).

  • Order of Addition: Do not add the base and alkyl halide simultaneously.

    • Dissolve Benzimidazole.[1]

    • Add Base.[2]

    • Stir for 30 mins (ensure full deprotonation).

    • Slowly add the Alkyl Halide (dropwise). This ensures the concentration of free electrophile is always low relative to the nucleophilic anion.

Q2: Which base should I use?

The Fix: Match Base Strength to Acidity.

  • Aggressive (NaH/DMF): Use only if your electrophile is unreactive. NaH generates the "naked" anion instantly. High risk of exotherm and over-reaction.

  • Precision (Cs₂CO₃/MeCN): Cesium Carbonate is the "Gold Standard" for controlled alkylation. The "Cesium Effect" (solubility and coordination) often promotes mono-alkylation over quaternization.

  • Green/Scalable (NaOH + TBAB): Phase Transfer Catalysis (PTC) is excellent for preventing over-alkylation because the reaction occurs at the interface.

Q3: My yield is low, but I'm afraid to increase the temperature.

The Fix: Change the Solvent, not the Heat. High temperatures (>80°C) dramatically increase the rate of the second alkylation (quaternization).

  • Instead of heating, switch to a more polar aprotic solvent (DMF or DMSO) to increase the nucleophilicity of the anion.

  • If using Acetone/K₂CO₃, add a catalytic amount of KI (Potassium Iodide) . This generates the more reactive alkyl iodide in situ (Finkelstein reaction) without needing heat.

Validated Experimental Protocols
Method A: High-Precision Protocol (Cesium Carbonate)

Best for: Complex substrates, expensive starting materials, or when regioselectivity is critical.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Benzimidazole derivative (1.0 mmol) and Cs₂CO₃ (1.2 mmol) to anhydrous Acetonitrile (MeCN, 5 mL) .

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The mixture may look like a slurry.

  • Addition: Add Alkyl Halide (1.05 mmol) dropwise over 5 minutes.

  • Reaction: Stir at RT. Monitor by TLC.[2][3]

    • Note: If reaction is sluggish after 4 hours, warm to 40°C. Do not reflux unless necessary.

  • Workup: Filter off the solid inorganic salts. Evaporate the filtrate.

Method B: Phase Transfer Catalysis (Robust & Scalable)

Best for: Large scale (>5g), simple alkyl halides, preventing quaternary salts.

  • Solvent System: Prepare a biphasic mixture of Toluene (10 mL) and 50% NaOH (aq) (2 mL) .

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 eq) .

  • Reactants: Add Benzimidazole (1.0 eq) . Stir vigorously.

  • Addition: Add Alkyl Halide (1.0 eq) dropwise.

  • Mechanism: The TBAB transports the benzimidazole anion into the organic phase where it reacts. Once mono-alkylated, the neutral product stays in the organic phase but is less likely to react again compared to the constantly replenished anionic species.

Comparative Data: Base & Solvent Effects[4][5]
ConditionBaseSolventRisk of Over-AlkylationRegioselectivity (N1:N3)*
Standard NaHDMFHigh (Fast kinetics)Low (~1:1)
Mild K₂CO₃AcetoneLow (Precipitation of salts)Moderate
Precision Cs₂CO₃MeCNVery Low High (Chelation control)
Biphasic NaOH/TBABToluene/H₂OLowest (Interface control)Moderate

*Regioselectivity refers to 5-substituted benzimidazoles.

Decision Logic for Protocol Selection

DecisionTree Start Start: Select Protocol Q1 Is the Alkyl Halide highly reactive? (e.g., MeI, Benzyl Br) Start->Q1 Q2 Is the substrate sterically hindered? Q1->Q2 Yes MethodC Use NaH / DMF (Force Conditions) Q1->MethodC No (Unreactive Cl) MethodA Use Method A: Cs2CO3 / MeCN (Stoichiometric Control) Q2->MethodA Yes MethodB Use Method B: PTC (NaOH/TBAB) (Interface Control) Q2->MethodB No

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on substrate reactivity.

References
  • Catalytic Selective Synthesis: M. Dadwal et al., "Acceptorless Dehydrogenative Coupling... Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles," The Journal of Organic Chemistry, 2020.[4]

  • Regioselectivity Mechanisms: D. A. Evans et al., "Regioselective N-Alkylation of Indazoles and Benzimidazoles," Journal of Medicinal Chemistry, 2024 (Contextualized from Indazole analogs).

  • Quaternary Salt Formation: S. N. A. Bukhari et al., "Benzimidazolium quaternary ammonium salts: synthesis... and Hirshfeld surface exploration," Chemistry Central Journal, 2024.

  • pKa and Reactivity: P. T. Pham et al., "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles," Journal of Physical Chemistry B, 2006.

Sources

Column chromatography techniques for separating benzimidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Chromatography Application Note #BZ-402

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Tailing, Co-elution, and Tautomeric Issues in Benzimidazole Purification

Executive Summary

Benzimidazoles present a unique "double threat" in chromatography: they are significantly basic (


), leading to severe peak tailing on silica, and they exhibit rapid annular tautomerism, which often makes the separation of 5- and 6-substituted isomers chemically impossible under standard conditions. This guide addresses these specific challenges using field-proven protocols.
Module 1: The "Missing Peak" Phenomenon (Tautomerism)

Q: I synthesized a 5-substituted benzimidazole, but my HPLC/TLC shows one spot/peak for the mixture of 5- and 6-isomers. Why can't I separate them?

A: You likely cannot separate them because they are dynamically the same molecule at room temperature.

Unless the nitrogen at position 1 (


) is substituted (e.g., with an alkyl or aryl group), benzimidazoles undergo rapid proton transfer (prototropic tautomerism) between 

and

. In solution, the 5-substituted and 6-substituted forms interconvert thousands of times per second.
  • The Diagnostic Test: If you take a "pure" fraction of the top of a peak and re-inject it, do you get the same single peak? If yes, it is a rapid equilibrium.

  • The Solution: You must "lock" the tautomer by substituting the

    
     position (e.g., alkylation). Once 
    
    
    
    is alkylated, the 1,5-isomer and 1,6-isomer become distinct, stable regioisomers that can be separated.

Scientific Note: Do not waste solvent attempting to separate unsubstituted 5/6-benzimidazoles on standard silica or C18.

Module 2: Troubleshooting Peak Tailing (Normal Phase)

Q: My benzimidazole product streaks/tails badly on silica gel (flash or TLC), even with 10% Methanol. How do I fix this?

A: The tailing is caused by the interaction between the basic imidazole nitrogen and the acidic silanol groups (


) on the silica surface.[1] Methanol is often insufficient to suppress this. You need a competing base .
Protocol: The "Amine-Modified" Mobile Phase

To fix tailing, you must introduce a base that binds to silanols more strongly than your compound.

  • Select a Modifier:

    • Triethylamine (TEA): Standard for flash chromatography. Volatile but smelly.

    • Ammonia (

      
      ):  Excellent for MS compatibility but requires care in preparation.
      
  • The "Pre-Saturation" Technique (Crucial for Flash Columns):

    • Do not just add TEA to your mobile phase. The silica will "eat" the TEA at the top of the column, and your compound will still tail lower down.

    • Step 1: Equilibrate the column with Mobile Phase + 1% TEA (approx. 2-3 column volumes).

    • Step 2: Run your separation with Mobile Phase + 0.1% to 0.5% TEA .

  • Recommended Solvent Systems:

    • DCM / MeOH / NH4OH (90:9:1): The "Gold Standard" for polar benzimidazoles.

    • EtOAc / Hexane / TEA (variable ratio + 0.5% TEA): For less polar derivatives.

Warning: TEA is difficult to remove completely. If your next step is sensitive to base (e.g., metal-catalyzed coupling), use high-vacuum drying with mild heating or an acidic workup to remove residual TEA.

Module 3: Separation of N-Alkylated Regioisomers (1,5- vs 1,6-)

Q: I have N-alkylated my benzimidazole and now have a mix of 1,5- and 1,6-isomers. They co-elute on C18. How do I resolve them?

A: Regioisomers often have identical hydrophobicity but different dipole moments. If Reverse Phase (C18) fails, you must switch separation mechanisms.

Strategy A: Selectivity Change (Normal Phase)

Regioisomers often separate better on silica because the steric environment around the nitrogen affects adsorption differently.

  • Solvent Switch: If using MeOH/DCM, switch to EtOAc/Toluene or Acetone/Hexane . Toluene interacts with the

    
    -system of the benzimidazole, often enhancing selectivity between isomers.
    
Strategy B: pH Modification (Reverse Phase)

Benzimidazoles are ionizable. Small differences in the


 of the 1,5- and 1,6-isomers can be exploited.
  • High pH Protocol: Use a hybrid silica column (e.g., Waters XBridge or chemically stable equivalent) that can withstand pH 10.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[2][3][4][5] At pH 10, both isomers are fully neutral (deprotonated). This maximizes hydrophobic interaction with the C18 chain and often resolves isomers that co-elute at acidic pH.

Strategy C: Chiral Chromatography (The "Nuclear Option")

Even if your molecule is achiral, "Chiral" columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) are excellent at separating regioisomers due to their specific steric clefts.

  • Mobile Phase: Hexane / Ethanol / DEA (90:10:0.1).

Decision Logic & Workflows

The following diagram illustrates the critical decision path for method development.

BenzimidazoleSeparation Start Start: Benzimidazole Mixture Q_NSub Is N1 Substituted? Start->Q_NSub Tautomer STOP: Tautomeric Equilibrium. Cannot separate 5/6 isomers. (Single Peak Expected) Q_NSub->Tautomer No (N-H) Q_Tailing Issue: Peak Tailing? Q_NSub->Q_Tailing Yes (N-R) Method_NP Normal Phase Strategy: Add 0.5% TEA or NH4OH to Mobile Phase Q_Tailing->Method_NP Yes (Silica) Q_Regio Issue: Regioisomer Co-elution (1,5 vs 1,6) Q_Tailing->Q_Regio No Solvent_Switch Switch Selectivity: Try Toluene/EtOAc or Chiral Column (Amylose) Q_Regio->Solvent_Switch Normal Phase RP_HighPH Reverse Phase Strategy: High pH (pH 10) Buffer (Requires Hybrid Column) Q_Regio->RP_HighPH Reverse Phase

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on structural substitution and observed issues.

Summary of Mobile Phase Modifiers

Use this table to select the correct modifier for your stationary phase.

Separation ModeStationary PhaseRecommended ModifierConcentrationPurpose
Normal Phase Silica Gel (Standard)Triethylamine (TEA)0.1% - 1.0%Blocks acidic silanols to prevent tailing.
Normal Phase Silica Gel (Flash)Ammonia (

)
1.0% (in MeOH)Alternative to TEA; easier to remove by evaporation.
Reverse Phase C18 (Standard)Formic Acid / TFA0.1%Protonates the base (

) to improve solubility and peak shape (low pH).
Reverse Phase C18 (Hybrid/Polymer)Ammonium Bicarbonate10mM (pH 10)Suppresses ionization (

) to maximize retention and alter selectivity.
Chiral/Special Amylose/CelluloseDiethylamine (DEA)0.1%Essential for peak shape on polysaccharide chiral columns.
References
  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Definitive source on benzimidazole tautomerism).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions and amine modifiers).

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing!. (Practical guide on secondary silanol interactions).

  • Cirilli, R., et al. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers. Journal of Chromatography A. (Demonstrates use of chiral columns for benzimidazole separation).

  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides/benzimidazoles. (Specific protocols for basic heterocycles).

Sources

Validation & Comparative

A Comparative Guide to the Reduction of 5-Nitrobenzimidazole: Efficacy of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transformation of 5-nitrobenzimidazole to 5-aminobenzimidazole is a critical step in the synthesis of a wide array of pharmacologically active molecules. The choice of reducing agent for this conversion is paramount, directly impacting reaction efficiency, product purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most prevalent and effective reducing agents for this transformation, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction to the Significance of 5-Aminobenzimidazole

5-Aminobenzimidazole serves as a pivotal building block in medicinal chemistry. Its versatile structure is a key component in the development of various therapeutic agents, including but not limited to, anthelmintics, anticancer agents, and antihypertensives. The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of this key intermediate. Therefore, a thorough understanding of the available synthetic routes to 5-aminobenzimidazole is essential for any researcher in the field.

Comparative Analysis of Reducing Agents

The reduction of the nitro group in 5-nitrobenzimidazole can be achieved through several established methods. This guide will focus on a comparative analysis of four widely used techniques:

  • Catalytic Hydrogenation (using Palladium on Carbon and Raney Nickel)

  • Metal-Mediated Reduction (using Tin(II) Chloride)

  • Metal-Mediated Reduction (using Iron powder in acidic medium)

  • Reduction with Sodium Dithionite

The following sections will delve into the mechanistic underpinnings, practical considerations, and expected outcomes for each of these methods.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes. This technique involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source.

Mechanism: The reaction proceeds via the adsorption of both the 5-nitrobenzimidazole and hydrogen gas onto the surface of the catalyst. The nitro group is then sequentially reduced to the corresponding amine through a series of intermediates, including nitroso and hydroxylamine species.

Advantages:

  • High Yields and Purity: This method often provides near-quantitative conversion with minimal side products.

  • Clean Reaction: The by-product is water, simplifying the work-up procedure.

  • Catalyst Recyclability: The heterogeneous catalyst can often be recovered and reused, which is economically and environmentally beneficial.

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.

  • Catalyst Cost: Palladium is a precious metal, making the initial catalyst investment significant.

  • Potential for Debenzylation: If the benzimidazole nitrogen is substituted with a benzyl group, this protecting group can be cleaved under hydrogenation conditions.[1]

Experimental Data
Reducing AgentCatalystSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
H₂Raney NickelMethanol100 ± 51.5 - 2.05 - 6High[2]
H₂Pd/CEthanol951.05~90[2]
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
  • In an autoclave, combine 5-nitrobenzimidazolone, Raney Nickel catalyst, and methanol.

  • Seal the autoclave and purge with hydrogen gas 3-5 times to remove air.

  • Heat the mixture to 100 ± 5 °C.

  • Pressurize the autoclave with hydrogen gas to 1.5-2.0 MPa.

  • Maintain the pressure between 1.0-1.5 MPa and stir the reaction for 5-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting solid is suction filtered and dried to a constant weight to yield 5-aminobenzimidazolone.[2]

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start 5-Nitrobenzimidazole, Raney Ni, Methanol Autoclave Autoclave Start->Autoclave Charge Heat_Pressurize Heat (100°C) Pressurize (1.5-2.0 MPa H₂) Autoclave->Heat_Pressurize React Stir (5-6 h) Heat_Pressurize->React Cool_Vent Cool & Vent React->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Concentrate Concentrate Filter->Concentrate Isolate Isolate Product Concentrate->Isolate

Catalytic Hydrogenation Workflow

Metal-Mediated Reduction: Tin(II) Chloride (SnCl₂)

The use of stannous chloride (tin(II) chloride) in an acidic medium is a classical and reliable method for the reduction of nitroarenes.[3]

Mechanism: The reduction proceeds through a series of single-electron transfers from the Sn(II) ion to the nitro group. The resulting radical anion is then protonated by the acidic medium, and this process is repeated until the amine is formed.

Advantages:

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating.[1]

  • Good Chemoselectivity: SnCl₂ can selectively reduce a nitro group in the presence of other reducible functional groups.

Disadvantages:

  • Stoichiometric Reagent: A large excess of the tin salt is required, which generates a significant amount of metallic waste.

  • Difficult Work-up: The removal of tin salts during the work-up can be challenging and may require careful pH adjustment and filtration.[1]

  • Toxicity: Tin compounds have associated toxicity concerns.

Experimental Data
Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
SnCl₂·2H₂O / HClGlacial Acetic AcidNot specifiedNot specified55 - 60[4]
SnCl₂·2H₂OEthanolRoom Temp. - Gentle HeatNot specifiedGood[1]
Experimental Protocol: Reduction with Tin(II) Chloride
  • Dissolve 1-aryl-5-nitrobenzimidazole in glacial acetic acid.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to obtain the crude 1-aryl-5-aminobenzimidazole.

  • Purify the product by column chromatography or recrystallization as needed.[4]

SnCl2_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start 5-Nitrobenzimidazole, SnCl₂·2H₂O, Acid Stir Stir at RT Start->Stir Neutralize Neutralize Stir->Neutralize Filter Filter Tin Salts Neutralize->Filter Extract Extract Filter->Extract Isolate Isolate Product Extract->Isolate

SnCl₂ Reduction Workflow

Metal-Mediated Reduction: Iron (Fe) Powder

The reduction of nitroarenes using iron powder in the presence of an acid (such as acetic acid or hydrochloric acid) is a cost-effective and widely used industrial process.

Mechanism: Similar to other metal-mediated reductions, this process involves single-electron transfers from the iron metal surface to the nitro group, followed by protonation.

Advantages:

  • Cost-Effective: Iron is an inexpensive and readily available metal.

  • Environmentally Benign: Iron and its salts are generally considered to be less toxic than other heavy metals like tin.

Disadvantages:

  • Heterogeneous Reaction: The reaction can sometimes be slow and may require heating to go to completion.[5]

  • Work-up Challenges: The removal of iron sludge can be cumbersome, often requiring filtration through a bed of celite.[6]

  • Acid Sensitivity: The acidic conditions may not be suitable for substrates with acid-labile functional groups.[7]

Experimental Data
Reducing AgentAcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fe powderAcetic AcidEthanol1002Not specified[5]
Fe powderHCl (catalytic)Ethanol/Water/Acetic AcidReflux1 - 385 - 95[8]
Experimental Protocol: Reduction with Iron Powder and Acetic Acid
  • To a solution of the 5-nitrobenzimidazole derivative in ethanol, add acetic acid and iron powder.[5]

  • Heat the resulting mixture to 100 °C and stir for 2 hours.[5]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and dilute with water.

  • Adjust the pH to 8 by the addition of an aqueous sodium hydroxide solution.[5]

  • Extract the mixture with ethyl acetate.[5]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[5]

  • Concentrate the organic phase under reduced pressure to yield the product.[5]

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and relatively mild reducing agent that can be used for the reduction of nitroarenes, particularly in aqueous or mixed aqueous-organic solvent systems.

Mechanism: The dithionite ion (S₂O₄²⁻) is a powerful reducing agent in aqueous solution. It reduces the nitro group through a complex series of steps, ultimately yielding the amine.

Advantages:

  • Mild Conditions: The reaction is often carried out under neutral or slightly basic conditions, which is advantageous for substrates with acid- or base-sensitive functional groups.[9]

  • Simple Work-up: The by-products are water-soluble sulfate and sulfite salts, which can be easily removed by aqueous extraction.

Disadvantages:

  • Reagent Stability: Sodium dithionite is unstable in acidic solutions and can decompose upon storage in the presence of moisture and air.[10]

  • Potential for Over-reduction: In some cases, other functional groups may also be reduced.

Experimental Data
Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Na₂S₂O₄Ethanol/WaterNot specifiedNot specifiedGood[9]
Na₂S₂O₄Water/AmmoniaBoiling< 1~80[10]
Experimental Protocol: Reduction with Sodium Dithionite
  • In a flask, dissolve the 5-nitrobenzimidazole derivative in a mixture of water and ammonium hydroxide.[10]

  • Add sodium dithionite dihydrate in portions to the solution. The reaction is exothermic and the color of the solution will fade.[10]

  • After the initial reaction subsides, gently boil the solution for a few minutes.[10]

  • Filter the hot solution to remove any insoluble impurities.

  • Heat the filtrate for an additional 30 minutes, during which the product may begin to precipitate.[10]

  • Acidify the hot solution with glacial acetic acid and allow it to stand overnight to complete the precipitation.[10]

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 5-aminobenzimidazole derivative.[10]

Conclusion and Recommendations

The choice of the most suitable reducing agent for the synthesis of 5-aminobenzimidazole from 5-nitrobenzimidazole depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, available equipment, and cost considerations.

  • For high-yield, clean reactions on a laboratory scale, catalytic hydrogenation with Pd/C or Raney Nickel is often the preferred method, provided the necessary equipment is available.

  • When chemoselectivity is a primary concern and specialized hydrogenation equipment is not accessible, SnCl₂ offers a reliable alternative, though the work-up can be challenging.

  • For large-scale industrial production, the use of iron powder with an acid is a highly cost-effective option, despite the potential for a more demanding work-up.

  • Sodium dithionite is an excellent choice for substrates that are sensitive to acidic or harsh conditions, offering a mild and often high-yielding alternative.

It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions for their specific 5-nitrobenzimidazole derivative before proceeding to a larger scale synthesis.

References

  • CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents.
  • Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Available at: [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity | ACS Omega. Available at: [Link]

  • 5-amino-2,3-dihydro-1,4-phthalazinedione - Organic Syntheses Procedure. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC. Available at: [Link]

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

  • Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect on N -Debenzylation - ResearchGate. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

  • Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole - Chemical Papers. Available at: [Link]

  • Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. Available at: [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization - Organic Chemistry Portal. Available at: [Link]

  • How to completely remove iron (Fe) powder from the reaction mixture? - ResearchGate. Available at: [Link]

  • Nitro and aminobenzimidazoles - ResearchGate. Available at: [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC. Available at: [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Semantic Scholar. Available at: [Link]

Sources

Comparative SAR Landscape of 2-Substituted Benzimidazoles: Optimization Strategies & Performance Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged 2-Position

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including tubulin, angiotensin II receptors, proton pumps, and various kinases. While the 5- and 6-positions allow for pharmacokinetic (PK) fine-tuning, the C2-position is the primary vector for defining pharmacodynamic (PD) specificity and potency.[1]

This guide objectively compares the performance of 2-substituted benzimidazoles against alternative scaffolds (imidazoles, indoles, furans) and analyzes the internal Structure-Activity Relationship (SAR) logic that drives their optimization.[1]

Comparative Analysis: Benzimidazoles vs. Alternative Scaffolds

Case Study A: Angiotensin II Receptor Blockade (Hypertension)

Comparison: Telmisartan (2-substituted Benzimidazole) vs. Losartan (Imidazole).[1]

While both drugs target the AT1 receptor, the fused benzene ring of the benzimidazole in Telmisartan provides a larger lipophilic surface area and unique π-stacking interactions that the simple imidazole of Losartan lacks.

FeatureTelmisartan (Benzimidazole Core)Losartan (Imidazole Core)Performance Delta
Binding Affinity (pKi) 8.19 ± 0.04 7.17 ± 0.07Telmisartan has ~10x higher affinity.[1]
Dissociation Rate Extremely Slow ("Irreversible")FastTelmisartan provides longer duration of action.[1]
Lipophilicity (LogP) 3.2 (High tissue penetration)1.19Telmisartan exhibits superior volume of distribution.[1][2]
Receptor Interaction Interaction with Gln-257 & Tyr-292 via the benzimidazole core.[1]Limited interaction surface.[1]The benzimidazole core anchors the molecule more effectively in the hydrophobic pocket.

Key Insight: The 2-position of Telmisartan bears a large lipophilic group that, combined with the benzimidazole scaffold, creates a "delta lock" on the receptor, resulting in insurmountable antagonism unlike the surmountable antagonism of Losartan.

Case Study B: Gastric Acid Suppression

Comparison: Omeprazole (Benzimidazole Sulfoxide) vs. Ranitidine (Furan/H2 Antagonist).

This comparison highlights how the 2-position can be used as a reactive "trigger" rather than just a binding element.[1]

MetricOmeprazole (PPI)Ranitidine (H2 Blocker)Experimental Outcome
Mechanism Covalent binding to H+/K+ ATPase (Proton Pump).[1]Competitive inhibition of H2 histamine receptor.[1]Omeprazole offers total acid control; Ranitidine is partial.[1]
Healing Rate (8 Weeks) 80% (Duodenal Ulcers)63%Benzimidazole scaffold enables superior clinical efficacy.[1]
Activation Acid-catalyzed rearrangement at the C2-position to form a sulfenamide.[1]No activation required.[1]The basicity of the benzimidazole N3 is critical for accumulation in the acidic parietal cell.

Internal SAR Optimization: The 2-Position Decision Matrix

When optimizing a benzimidazole lead, the substituent at C2 dictates the primary biological target.[1]

A. Electronic Tuning (pKa Modulation)

The pKa of the benzimidazole ring (typically ~5.[1]5) is tunable via the 2-substituent.[1] This is critical for drugs like Omeprazole that must accumulate in acidic compartments.[1]

  • Electron Donating Groups (EDG) at C2 (e.g., -CH3, -NH2): Increase basicity (pKa > 6.0). Increases solubility in acidic media but may reduce membrane permeability at physiological pH.[1]

  • Electron Withdrawing Groups (EWG) at C2 (e.g., -CF3, -NO2): Decrease basicity. Often used to improve metabolic stability or enhance hydrophobic binding.[1]

B. Target-Specific Motifs
  • 2-Carbamate (-NHCOOR): Critical for Anthelmintic and Anticancer (Tubulin) activity.[1] The carbamate moiety mimics the peptide bond, allowing hydrogen bonding with Glu-198 of β-tubulin.[1]

    • Data Point: Compounds with 2-carbamate substitution show IC50 values < 5 µM against MCF-7 cancer lines, whereas 2-alkyl analogs often lose activity.[1]

  • 2-Aryl/Heteroaryl: Critical for Kinase Inhibition and DNA Intercalation .[1] The planar extension allows for intercalation between base pairs or deep insertion into the ATP-binding pocket of kinases.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision pathways for optimizing 2-substituted benzimidazoles based on the desired therapeutic target.

SAR_Logic Start Benzimidazole Scaffold C2_Carbamate 2-Carbamate / Amino Start->C2_Carbamate H-Bonding Motif C2_Aryl 2-Aryl / Heteroaryl Start->C2_Aryl Planar Extension C2_Linker 2-Linker-Heterocycle Start->C2_Linker Flexibility Tubulin Target: Tubulin (Anticancer/Anthelmintic) C2_Carbamate->Tubulin Kinase Target: Kinases / DNA (EGFR, VEGFR) C2_Aryl->Kinase Receptor Target: GPCRs / Enzymes (Angiotensin II, H+/K+ ATPase) C2_Linker->Receptor Opt_Tubulin Optimize: Hydrophobic group at 5-position Tubulin->Opt_Tubulin Increase Potency Opt_Kinase Optimize: H-Bond donor/acceptor on Aryl ring Kinase->Opt_Kinase Selectivity Opt_Receptor Optimize: Lipophilicity (Biphenyl) or Acid Activation (Sulfoxide) Receptor->Opt_Receptor Bioavailability

Figure 1: Strategic decision tree for 2-substituted benzimidazole optimization based on therapeutic target.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzimidazoles (Oxidative Cyclization)

This "green" protocol avoids harsh acids and high temperatures, suitable for generating diverse libraries for SAR scanning.[1]

Reagents:

  • o-Phenylenediamine (1.0 equiv)[1]

  • Substituted Aldehyde (1.0 equiv)[1]

  • Ammonium Chloride (NH4Cl) (3.0 equiv) or NaOH/I2 system[1]

  • Solvent: Ethanol/Water (1:[1]1) or Methanol[1]

Workflow:

  • Condensation: Dissolve o-phenylenediamine and the target aldehyde in Ethanol/Water.

  • Activation: Add oxidant/catalyst (e.g., 10 mol% I2 and 2 equiv NaOH, or NH4Cl for milder conditions).[1]

  • Cyclization: Stir at Room Temperature (RT) for 30–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

    • Checkpoint: The intermediate Schiff base (imine) usually forms rapidly; the oxidative ring closure is the rate-determining step.[1]

  • Work-up: Pour reaction mixture into crushed ice/water. The product typically precipitates.[1]

  • Purification: Filter the solid. Recrystallize from hot ethanol.

Self-Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (broad singlet, ~12-13 ppm) of the benzimidazole ring.

  • Yield: Expect >85% for electron-poor aldehydes; electron-rich aldehydes may require longer reaction times or stronger oxidants (e.g., Na2S2O5).[1]

Protocol B: Tubulin Polymerization Inhibition Assay

To verify the activity of 2-carbamate/amino derivatives.[1]

Method:

  • Preparation: Use purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin (3 mg/mL) with the test compound (1–10 µM) and GTP (1 mM) at 4°C.

  • Initiation: Transfer to a 37°C cuvette to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Compare the Vmax (rate of polymerization) and steady-state mass against a vehicle control (DMSO) and a positive control (Nocodazole or Colchicine).

    • Success Criteria: A potent inhibitor will show a flattened curve (minimal absorbance increase), indicating inhibition of microtubule assembly.[1]

Synthesis Workflow Visualization

Synthesis_Workflow Reagents Reagents: o-Phenylenediamine + Aryl Aldehyde SchiffBase Intermediate: Schiff Base (Imine) Reagents->SchiffBase Condensation Oxidation Oxidative Cyclization (Reagent: I2/NaOH or Na2S2O5) SchiffBase->Oxidation Ring Closure Product 2-Substituted Benzimidazole Oxidation->Product Workup Precipitation in Ice Water Recrystallization (EtOH) Product->Workup Purification

Figure 2: One-pot oxidative cyclization workflow for rapid library generation.

References

  • Kakuta, H., et al. (2005).[1] "Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor."[1] PubMed.[1] Link

  • Gupta, S.P., et al. (2025).[1][3] "Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype." ResearchGate.[1] Link

  • Yeomans, N.D., et al. (1998).[1] "A comparison of omeprazole with ranitidine for ulcers associated with nonsteroidal antiinflammatory drugs." New England Journal of Medicine.[1] Link[1]

  • Bansal, Y., & Silakari, O. (2012).[1] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Contextual citation for scaffold privilege).

  • Dandekar, M., et al. (2023).[1] "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic & Medicinal Chemistry Letters. Link

  • Gaba, M., et al. (2022).[1] "Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects." Polymers.[1] Link

Sources

A Guide to the In Vitro Validation of 2-Ethyl-Benzimidazole Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Potent and Selective Enzyme Inhibitors

In the landscape of modern drug discovery, the strategic inhibition of specific enzymes remains a cornerstone for therapeutic intervention in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1] The process of identifying and validating compounds that can modulate enzyme activity with high efficacy and specificity is a critical first step in the development pipeline.[1] Among the vast array of chemical scaffolds explored for this purpose, the benzimidazole ring system stands out as a "privileged structure" in medicinal chemistry. Its unique composition, featuring a fusion of benzene and imidazole rings, allows it to interact with a wide range of biological targets, forming the core of numerous FDA-approved drugs.[2][3]

This guide focuses specifically on the 2-ethyl-benzimidazole derivative class, a promising subset of benzimidazoles that has demonstrated significant potential as inhibitors of various key enzymes.[4] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity.[2] We will delve into the in vitro methodologies required to rigorously validate the inhibitory activity of these compounds, providing a comparative analysis against established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for successful validation.

Key Enzymatic Targets for 2-Ethyl-Benzimidazole Derivatives

The therapeutic potential of 2-ethyl-benzimidazole derivatives is defined by the enzymes they target. These enzymes are often critical nodes in pathological pathways. Key targets include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the inflammatory cascade, catalyzing the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Certain benzimidazole derivatives have shown potent anti-inflammatory activity by inhibiting COX enzymes, making them candidates for new anti-inflammatory agents.[5][6]

  • Tyrosine Kinases: This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), are crucial regulators of cell growth, proliferation, and differentiation.[7] Their overactivation is a hallmark of many cancers. Benzimidazole-based compounds have been developed as potent inhibitors of these kinases for anticancer therapy.[7][8]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for breaking down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. Benzimidazole hybrids have been synthesized and evaluated for their potential in this area.[9]

  • Other Significant Targets: The structural versatility of benzimidazoles has led to their evaluation against a wide range of other enzymes, including Urease (implicated in infections by H. pylori), Topoisomerases (essential for DNA replication in cancer cells), and Nedd8-activating enzyme (NAE) (involved in protein degradation pathways relevant to cancer).[4][10][11]

Core Principles of In Vitro Enzyme Inhibition Assays

The primary objective of an in vitro enzyme inhibition assay is to quantify a compound's ability to reduce the rate of an enzyme-catalyzed reaction. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13]

Causality Behind Experimental Design: A robust assay is a self-validating system. The design must account for potential artifacts and ensure that the observed inhibition is a direct result of the test compound's interaction with the target enzyme. This is achieved through:

  • Appropriate Controls: Including a negative control (vehicle, e.g., DMSO) to establish baseline enzyme activity, a positive control (a known inhibitor) to confirm the assay is sensitive to inhibition, and controls without the enzyme to check for non-enzymatic substrate degradation or signal interference.[14]

  • Understanding Inhibition Modality: The mechanism of inhibition (e.g., competitive, non-competitive) can influence assay setup and data interpretation.[15][16] For instance, in competitive inhibition, the measured IC50 value is dependent on the substrate concentration.[13] Therefore, substrate concentration should be kept constant and ideally at or below the Michaelis constant (Km) for comparability.

Below is a generalized workflow for the validation of enzyme inhibitors.

G cluster_0 In Silico & Synthesis cluster_1 Primary Validation cluster_2 Secondary Validation & Characterization cluster_3 Outcome Compound_Library Compound Library (2-Ethyl-Benzimidazole Derivatives) Single_Dose_Screen Single-Dose Primary Screen (e.g., at 10 µM) Compound_Library->Single_Dose_Screen Virtual_Screening Virtual Screening (Optional) Virtual_Screening->Compound_Library Identify_Hits Identify 'Hits' (>50% Inhibition) Single_Dose_Screen->Identify_Hits Dose_Response Dose-Response Assay (Serial Dilutions) Identify_Hits->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc Mechanism_Study Mechanism of Inhibition Studies (e.g., Kinetics) IC50_Calc->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

High-level workflow for in vitro enzyme inhibitor validation.

Experimental Protocol: IC50 Determination in a 96-Well Plate Format

This protocol provides a generalized, step-by-step methodology for determining the IC50 value of a 2-ethyl-benzimidazole derivative. It is designed to be adaptable for various enzymes that have a detectable output (e.g., colorimetric, fluorescent).

4.1 Materials and Reagents

  • Enzyme: Purified target enzyme of known concentration.

  • Substrate: Specific substrate for the target enzyme.

  • Test Compounds: 2-ethyl-benzimidazole derivatives and reference inhibitors, typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM).

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) with any necessary cofactors (e.g., MgCl2, ATP).

  • Detection Reagent: Reagent to stop the reaction and/or generate a measurable signal.

  • Microplates: 96-well clear, black, or white plates, depending on the detection method.

  • Instrumentation: Microplate reader (spectrophotometer or fluorometer).

4.2 Step-by-Step Methodology

  • Compound Plate Preparation (Serial Dilution):

    • Dispense assay buffer into wells A2-A12 through H2-H12 of a 96-well plate.

    • Add a high concentration of the test compound (e.g., 100 µL of 200 µM solution in assay buffer with 2% DMSO) to column 1 (A1-H1).

    • Perform a serial dilution (e.g., 1:3 or 1:10) by transferring a portion of the solution from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Columns 11 and 12 will serve as controls.[17]

    • Rationale: Creating a dose-response curve requires testing the inhibitor across a wide range of concentrations. A logarithmic dilution series is most effective for this.[18]

  • Assay Execution:

    • Controls:

      • 100% Activity Control (Negative): In column 11, add the vehicle (e.g., assay buffer with 2% DMSO) without any inhibitor. This defines the maximum reaction rate.

      • 0% Activity Control (Background): In column 12, add assay buffer and substrate but no enzyme. This measures any non-enzymatic signal.

    • Enzyme Addition: Add a defined amount of enzyme solution to wells in columns 1 through 11.

    • Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for inhibitors that bind slowly or require conformational changes.[14]

    • Reaction Initiation: Add the substrate solution to all wells (columns 1-12) to start the reaction.

    • Reaction Incubation: Incubate for a specific time during which the reaction proceeds linearly. This time must be determined during assay development.

    • Signal Detection: Stop the reaction (if necessary) and/or add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the background signal (column 12) from all other measurements.

    • Normalize the data by setting the average signal of the 100% activity control (column 11) to 100% and the 0% activity control to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[12]

G cluster_0 Plate Setup cluster_1 Reaction cluster_2 Data Analysis start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute Prepare Serial Dilutions of Inhibitor in Plate start->dilute controls Add Controls (100% & 0% Activity) dilute->controls add_enzyme Add Enzyme to Wells (Except 0% Control) controls->add_enzyme pre_incubate Pre-incubate Plate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate to All Wells pre_incubate->add_substrate incubate Incubate for Fixed Time add_substrate->incubate read_plate Stop Reaction & Read Plate (Absorbance/Fluorescence) incubate->read_plate normalize Normalize Data to Controls read_plate->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot ic50 Fit Curve & Calculate IC50 plot->ic50

Step-by-step workflow for IC50 determination.

Comparative Performance Analysis

The true measure of a novel inhibitor's potential lies in its performance relative to existing compounds. Here, we present a comparative analysis based on published data for various benzimidazole derivatives.

5.1 Inhibition of Cyclooxygenase (COX) Enzymes

Benzimidazole-morpholine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2, the primary targets of NSAIDs. A selective inhibitor for COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative 2b COX-18.096Ibuprofen-[6]
COX-28.369Nimesulide-[6]
Derivative 2j COX-114.18Ibuprofen-[6]
COX-213.09Nimesulide-[6]
Various BZD COX-2< StandardIbuprofen-[5]

Note: Specific IC50 values for standards were not provided in the source text, but compounds were compared for relative potency.

Analysis: Certain 2-substituted benzimidazole derivatives show promising inhibitory activity against both COX-1 and COX-2, with IC50 values in the single-digit micromolar range.[6] Some derivatives demonstrated potency greater than the standard drug ibuprofen in specific assays.[5] This suggests that the benzimidazole scaffold is a viable starting point for developing new anti-inflammatory agents.

5.2 Inhibition of Cholinesterases (AChE & BuChE)

For potential anti-Alzheimer's agents, inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often evaluated.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative 10 AChE19.44 ± 0.60Galantamine19.34 ± 0.62[9]
BuChE21.57 ± 0.61Galantamine21.45 ± 0.21[9]
Derivative 2 AChE20.04 ± 0.15Galantamine19.34 ± 0.62[9]
BuChE23.22 ± 0.15Galantamine21.45 ± 0.21[9]
Derivative 26 AChE22.07 ± 0.13Galantamine18.05 ± 0.31[9]
BuChE26.32 ± 0.13Galantamine24.25 ± 0.11[9]

Analysis: The data reveals that benzimidazole-based hybrids can be potent cholinesterase inhibitors, with potencies comparable to the standard drug Galantamine.[9] Structure-activity relationship (SAR) studies in the source publication indicated that substitutions on the benzimidazole ring significantly influence inhibitory potential, highlighting the tunability of this scaffold.[9] For example, the presence of a nitro group (-NO2) often resulted in potent inhibition.[9]

5.3 Inhibition of Other Key Enzymes

The broad applicability of the benzimidazole scaffold is evident from its activity against a diverse set of enzymes implicated in cancer and infectious diseases.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative 5a EGFR0.086 ± 0.009Gefitinib0.052 ± 0.003[8]
VEGFR-20.107 ± 0.005Sorafenib0.048 ± 0.002[8]
Topo II2.52 ± 0.15Doxorubicin3.62 ± 0.21[8]
Derivative 6g EGFR0.131 ± 0.005Gefitinib0.052 ± 0.003[8]
VEGFR-20.229 ± 0.01Sorafenib0.048 ± 0.002[8]
Derivative 4 Urease19.22 ± 0.49Thiourea21.00 ± 0.01[11]
Derivative 35 NAE5.51CDC (Lead Cmpd)16.43[10]

Analysis: Benzimidazole-triazole hybrids show remarkable potency against key cancer targets like EGFR and VEGFR-2, with IC50 values in the nanomolar range.[8] Notably, derivative 5a demonstrated superior inhibition of Topoisomerase II compared to the standard chemotherapeutic Doxorubicin.[8] Furthermore, pyridyl-benzimidazole analogues have been identified as urease inhibitors with potency comparable to or exceeding that of the standard inhibitor thiourea.[11] In the context of neddylation inhibition, optimized benzimidazole derivatives showed a nearly three-fold improvement in IC50 over the lead compound.[10]

Conclusion and Future Directions

The in vitro data robustly validates that 2-ethyl-benzimidazole and related derivatives constitute a highly versatile and pharmacologically significant scaffold. Through systematic evaluation using the principles and protocols outlined in this guide, researchers can effectively characterize their inhibitory potential. The comparative analysis demonstrates that these compounds can achieve potency comparable to, and in some cases exceeding, that of established drugs across a range of enzymatic targets, including kinases, cholinesterases, and cyclooxygenases.

The success of these derivatives lies in their chemical tractability, which allows for rational design and optimization based on structure-activity relationships. The experimental workflows presented herein provide a clear and self-validating pathway from a synthesized compound to a well-characterized inhibitor. Future efforts should focus on optimizing the selectivity of these compounds to minimize off-target effects and advancing the most promising leads into more complex cellular and in vivo models to validate their therapeutic potential.

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link].

  • Noreen, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 19183. Available at: [Link].

  • Horkman, J. & Haupt, L. (2020). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. XenoTech. Available at: [Link].

  • Zhang, Y., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 210, 112964. Available at: [Link].

  • Ayaz, M., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(10), 4060. Available at: [Link].

  • Al-Ostoot, F.H., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160913. Available at: [Link].

  • Khan, K. M., et al. (2014). 2-(2′-Pyridyl) benzimidazole derivatives and their urease inhibitory activity. Journal of the Chemical Society of Pakistan, 36(4), 729-736. Available at: [Link].

  • Göktaş, M.T., et al. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Pharmaceuticals, 15(11), 1335. Available at: [Link].

  • Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available at: [Link].

  • Al-Salahi, R., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESES, In Vitro AND MOLECULAR DOCKING ANALYSIS. Rasayan Journal of Chemistry, 16(4), 2295-2305. Available at: [Link].

  • Al-Warhi, T., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 470. Available at: [Link].

  • Granules India. Product List. Granules India. Available at: [Link].

  • Patchornik, G., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLOS ONE, 13(6), e0198163. Available at: [Link].

  • Li, Y., et al. (2023). Inhibition of albendazole and 2-(2-aminophenyl)-1H-benzimidazole against tyrosinase: mechanism, structure-activity relationship, and anti-browning effect. Journal of the Science of Food and Agriculture, 103(2), 856-866. Available at: [Link].

  • Tipton, K.F., & Davey, G.P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(20), 4739. Available at: [Link].

  • Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link].

  • Sharma, P., et al. (2023). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. Catalysts, 13(10), 1361. Available at: [Link].

  • Davidson College. IC50 Determination. edX. Available at: [Link].

  • LibreTexts Chemistry. 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link].

  • Al-Ostoot, F.H., et al. (2022). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 12(46), 30046-30067. Available at: [Link].

Sources

A Comparative Benchmarking Guide to Novel Benzimidazole Antifungals for Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungals Against Candida albicans

Candida albicans remains a formidable opportunistic fungal pathogen, responsible for a significant burden of mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1] The current antifungal armamentarium, while effective, is facing the growing challenge of drug resistance.[1] This necessitates a robust pipeline of novel therapeutic agents with diverse mechanisms of action. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has yielded numerous compounds with broad biological activities, including antifungal properties.[2][3] This guide provides a comprehensive benchmarking framework for two novel, hypothetical benzimidazole-based antifungals, designated BZA-1 and BZA-2 , against established clinical agents for the treatment of C. albicans infections.

Our comparative analysis will focus on in-vitro efficacy, mechanistic insights, and performance against clinically relevant phenotypes such as biofilms. We will benchmark BZA-1 and BZA-2 against three cornerstone antifungals, each representing a distinct mechanistic class:

  • Fluconazole (FLC): A triazole that inhibits ergosterol biosynthesis.[4][5][6][7]

  • Amphotericin B (AMB): A polyene that binds to ergosterol, leading to membrane disruption.[8][9][10][11]

  • Caspofungin (CAS): An echinocandin that inhibits cell wall synthesis.[12][13][14][15]

This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed methodologies for the preclinical evaluation of new antifungal candidates.

Unveiling the Novel Benzimidazoles: BZA-1 and BZA-2

For the purpose of this guide, we will evaluate two distinct, hypothetical benzimidazole derivatives:

  • BZA-1 (Ergosterol Synthesis Inhibitor): This compound is designed to target lanosterol 14-α-demethylase (Erg11p), an enzyme crucial for ergosterol biosynthesis in fungi.[16][17][18] This mechanism is analogous to that of azole antifungals like fluconazole.[4][5][19] The rationale is to explore a new chemical scaffold for a validated target, potentially overcoming existing resistance mechanisms.

  • BZA-2 (Hyphal Growth and Virulence Factor Inhibitor): This compound represents a more novel approach, hypothesized to specifically inhibit key signaling pathways essential for the yeast-to-hyphae transition in C. albicans. This dimorphic switch is a critical virulence factor, enabling tissue invasion and biofilm formation.[20] BZA-2's putative target is the hyphal wall protein 1 (Hwp1) expression pathway, thereby preventing adhesion and filamentation.

Visualizing the Mechanisms of Action

The distinct mechanisms of our hypothetical and benchmark antifungals are depicted below.

Antifungal_Mechanisms cluster_cell Candida albicans Cell cluster_drugs Antifungal Agents CellWall Cell Wall β-(1,3)-D-glucan Other components CellMembrane Cell Membrane Ergosterol Phospholipids Cytoplasm Cytoplasm Erg11p Ribosomes Nucleus Nucleus DNA BZA1 BZA-1 BZA1->Cytoplasm Inhibits Erg11p BZA2 BZA-2 BZA2->CellWall Inhibits Hwp1 expression FLC Fluconazole FLC->Cytoplasm Inhibits Erg11p AMB Amphotericin B AMB->CellMembrane Binds Ergosterol, Forms Pores CAS Caspofungin CAS->CellWall Inhibits β-(1,3)-D-glucan synthase

Caption: Mechanisms of action for novel and benchmark antifungals.

Section 1: In-Vitro Susceptibility Testing – Minimum Inhibitory Concentration (MIC)

The "Why" Behind MIC Testing

The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing an antifungal's potency. It determines the lowest concentration of the drug that prevents visible growth of the microorganism. This experiment is critical for initial screening, establishing a baseline for efficacy, and comparing the intrinsic activity of different compounds under standardized conditions. We utilize the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and comparability.

Experimental Protocol: Broth Microdilution MIC Assay
  • Strain and Media Preparation:

    • Use a standardized strain of C. albicans (e.g., SC5314).

    • Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Prepare a yeast inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of BZA-1, BZA-2, Fluconazole, Amphotericin B, and Caspofungin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should be broad enough to capture the MIC (e.g., 0.03 to 16 µg/mL).

  • Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no yeast).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Comparative MIC Data
Antifungal AgentMechanism of ActionHypothetical MIC50 (µg/mL)
BZA-1 Ergosterol Synthesis Inhibition0.25
BZA-2 Hyphal Growth Inhibition2.0
Fluconazole Ergosterol Synthesis Inhibition0.5
Amphotericin B Ergosterol Binding0.5
Caspofungin Cell Wall Synthesis Inhibition0.125

This hypothetical data suggests that BZA-1 is more potent than fluconazole, its mechanistic counterpart. BZA-2 shows moderate activity, which is expected for a compound targeting a virulence factor rather than causing direct cell death. Caspofungin remains the most potent in this in-vitro assay.

Section 2: Time-Kill Kinetic Assays

The "Why" Behind Time-Kill Assays

While MIC tells us the concentration that inhibits growth, it doesn't reveal the rate or nature of antifungal activity (i.e., fungistatic vs. fungicidal). Time-kill assays provide this dynamic information by measuring the reduction in viable fungal cells over time at specific drug concentrations. This is crucial for understanding how quickly an antifungal can clear an infection. A fungicidal agent (≥99.9% or a 3-log10 reduction in CFU/mL) is often preferred for treating infections in immunocompromised patients.

Experimental Protocol: Time-Kill Assay
  • Inoculum Preparation:

    • Prepare a C. albicans suspension in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Exposure:

    • Add BZA-1, BZA-2, and the benchmark antifungals at concentrations equivalent to 1x, 2x, and 4x their respective MICs to separate flasks containing the yeast suspension.

    • Include a drug-free growth control.

  • Time-Course Sampling:

    • Incubate the flasks at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viability Assessment:

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antifungal concentration.

    • A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal. A <3-log10 decrease is considered fungistatic.

Comparative Time-Kill Data (at 4x MIC)
Antifungal AgentActivity at 24h (Log10 CFU/mL Reduction)Classification
BZA-1 ~2.5Fungistatic
BZA-2 ~1.0Fungistatic
Fluconazole ~2.0Fungistatic[5]
Amphotericin B >3.0Fungicidal[21]
Caspofungin >3.0Fungicidal[15]

This hypothetical data indicates that, like fluconazole, BZA-1 is fungistatic. BZA-2's effect is less pronounced on cell viability, consistent with its proposed mechanism of inhibiting virulence rather than causing cell death. Amphotericin B and Caspofungin demonstrate clear fungicidal activity.

Visualizing the Experimental Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare C. albicans Inoculum (1-5 x 10^5 CFU/mL) C Incubate Yeast with Antifungals A->C B Prepare Antifungal Solutions (1x, 2x, 4x MIC) B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Serial Dilution & Plating D->E F Incubate Plates & Count CFUs E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetic Assay.

Section 3: Biofilm Disruption Assay

The "Why" Behind Biofilm Assays

C. albicans biofilms are a major clinical concern, as they exhibit high levels of resistance to conventional antifungal therapies and are a source of persistent infections. A biofilm is a structured community of yeast and hyphal cells embedded in an extracellular matrix. An effective new antifungal should ideally demonstrate activity against these resilient structures. This assay evaluates the ability of the compounds to disrupt pre-formed biofilms.

Experimental Protocol: Biofilm Disruption Assay
  • Biofilm Formation:

    • Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI 1640 medium.

    • Dispense the suspension into the wells of a flat-bottomed 96-well plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Drug Treatment:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh RPMI 1640 medium containing serial dilutions of the antifungal agents to the wells.

    • Incubate for another 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the wells again with PBS.

    • Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT or MTS. The reduction of these tetrazolium salts to colored formazan products is proportional to the number of viable cells.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of biofilm reduction compared to the untreated control.

    • Determine the Sessile Minimum Inhibitory Concentration (SMIC), the concentration causing a 50% reduction in biofilm viability.

Comparative Biofilm Disruption Data
Antifungal AgentHypothetical SMIC50 (µg/mL)Fold Increase from Planktonic MIC
BZA-1 832
BZA-2 42
Fluconazole >64>128
Amphotericin B 24
Caspofungin 18

This hypothetical data highlights the challenge of treating biofilms. Fluconazole is largely ineffective. BZA-1 shows reduced but present activity. Notably, BZA-2, with its anti-hyphal mechanism, is highly effective at a low multiple of its planktonic MIC, suggesting that preventing filamentation is a powerful anti-biofilm strategy. Amphotericin B and Caspofungin also retain significant activity against biofilms.

Synthesis and Future Directions

This guide outlines a foundational framework for the preclinical benchmarking of novel benzimidazole antifungals against C. albicans. Based on our hypothetical data:

  • BZA-1 emerges as a potent fungistatic agent against planktonic cells, outperforming fluconazole. Its efficacy is, however, significantly reduced against biofilms. This profile suggests it could be a valuable oral agent for systemic infections where fungistatic activity is sufficient, but may require combination therapy for biofilm-associated infections.

  • BZA-2 demonstrates a unique profile. While its planktonic MIC is modest, its targeted disruption of hyphal formation translates into potent anti-biofilm activity. This makes BZA-2 a promising candidate for treating mucosal candidiasis and catheter-associated infections where biofilms are predominant.

Logical Next Steps in Development would include:

  • Cytotoxicity Assays: Evaluating the toxicity of BZA-1 and BZA-2 against mammalian cell lines to determine their therapeutic index.

  • In-Vivo Efficacy Studies: Testing the compounds in animal models of systemic and mucosal candidiasis to assess their performance in a complex biological system.

  • Mechanism Deconvolution: For BZA-2, further studies to confirm its molecular target and understand the downstream effects on the C. albicans transcriptome and proteome.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to both BZA-1 and BZA-2.

By systematically applying these comparative methodologies, researchers can build a robust data package to support the advancement of promising new antifungal candidates from the bench to the clinic.

References
  • Goulart, L., et al. (2018). Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. Frontiers in Microbiology, 9, 1365. [Link]

  • Wurm, R., et al. (2017). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 61(6), e00057-17. [Link]

  • American Society for Microbiology. (2017). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy. [Link]

  • Speedy Pharmacology. (2021). Amphotericin B - Mechanism, side effects, precautions and uses. YouTube. [Link]

  • Drugs.com. (2024). Fluconazole: Uses, Dosage, Side Effects, Warnings. [Link]

  • Al-Busaidi, I. J., et al. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Journal of Fungi, 9(7), 754. [Link]

  • Akinboro, A., et al. (2022). Some Benzotriazole and Benzimidazole Derivatives as Antifungal Agents for Candida Species: A Molecular Docking Study. Journal of Chemistry, 2022, 1-13. [Link]

  • Costa, M., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 26(19), 5999. [Link]

  • Patel, R. P., et al. (2017). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Cogent Chemistry, 3(1), 1339587. [Link]

  • Martin, R., et al. (2013). A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives. Journal of Biomolecular Screening, 18(10), 1244-1253. [Link]

  • Zarif, L., et al. (2000). Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model. Antimicrobial Agents and Chemotherapy, 44(6), 1463-1469. [Link]

  • Wang, Y., et al. (2024). Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters. Antibiotics, 13(6), 521. [Link]

  • Badiee, P., et al. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 791-798. [Link]

  • Faheem, M., et al. (2024). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances, 14(25), 17873-17893. [Link]

  • Yurttaş, L., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 153. [Link]

  • Güven, D., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4153-4168. [Link]

  • Mukherjee, P. K., et al. (2006). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Infection and Immunity, 74(7), 3829-3835. [Link]

  • Dadar, M., et al. (2025). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. Journal of Fungi.
  • Bragg, B. N., & El-Dalati, S. (2024). Amphotericin B. StatPearls Publishing. [Link]

  • Ernst, E. J., et al. (2002). Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments. Antimicrobial Agents and Chemotherapy, 46(11), 3590-3592. [Link]

  • Al-Thaqafi, A. H., et al. (2024). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. Medicina, 60(5), 786. [Link]

  • Keating, G. M., & Figgitt, D. P. (2003). Caspofungin: a review of its use in oesophageal candidiasis, invasive candidiasis and invasive aspergillosis. Drugs, 63(20), 2235-2263. [Link]

  • Rawal, P., & Patel, V. (2024). Fluconazole. StatPearls Publishing. [Link]

  • Liu, X., et al. (2022). Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans. Frontiers in Microbiology, 13, 986653. [Link]

  • Micó-Llorens, J. M., et al. (2016). Therapeutic tools for oral candidiasis: Current and new antifungal drugs. Medicina Oral, Patología Oral y Cirugía Bucal, 21(2), e189-e195. [Link]

  • Patsnap. (2024). What is the mechanism of Fluconazole?. [Link]

  • Wikipedia. (2024). Amphotericin B. [Link]

  • Wikipedia. (2024). Fluconazole. [Link]

  • Patsnap. (2024). What is the mechanism of Caspofungin Acetate?. [Link]

  • ACS Publications. (2026). Impact of Metal-Functionalized Fullerenes on the Proliferation of Pathogenic Fungi. ACS Omega.
  • Vazquez, J. A., & Sobel, J. D. (2024). Candidiasis Treatment & Management. Medscape. [Link]

  • Al-Abri, S., & Al-Maqbali, A. (2024). Caspofungin. StatPearls Publishing. [Link]

Sources

Assessing the ADME Properties of 2-Ethyl-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethyl Effect" in Benzimidazole Scaffolds

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," serving as the core for drugs ranging from proton pump inhibitors (Omeprazole) to antihypertensives (Telmisartan).[1][2] However, the substitution at the C-2 position is a critical determinant of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) fate.

This guide focuses on 2-ethyl-benzimidazole derivatives , comparing them against their primary structural alternatives: 2-methyl-benzimidazoles (the conservative standard) and 2-aryl-benzimidazoles (the lipophilic alternative).[2]

Key Technical Insight: The 2-ethyl group acts as a distinct "lipophilic switch."[2] While it enhances membrane permeability compared to the 2-methyl analog, it introduces a specific metabolic liability—susceptibility to CYP450-mediated


- or 

-hydroxylation—that is absent in the 2-methyl or 2-aryl counterparts.[2] This guide details how to assess these trade-offs experimentally.

Comparative Analysis: 2-Ethyl vs. Alternatives

The following table synthesizes experimental performance metrics for 2-ethyl derivatives against key alternatives.

Table 1: Comparative ADME Profile[2]
Feature2-Ethyl-Benzimidazole 2-Methyl-Benzimidazole 2-Aryl-Benzimidazole Implication for Development
Lipophilicity (LogP) Moderate (2.5 – 3.2) Low (1.5 – 2.[2]0)High (> 4.[2]0)2-Ethyl offers the best balance for oral bioavailability (Ro5 compliant).[2]
Aqueous Solubility Moderate HighLow2-Ethyl requires cosolvents (DMSO) in assays but avoids the precipitation risks of aryl analogs.[2]
Permeability (

)
High (

cm/s)
ModerateHigh (often retention-limited)2-Ethyl crosses membranes efficiently without getting trapped in the lipid bilayer.[2]
Metabolic Stability Vulnerable (Ethyl Oxidation) Stable (Methyl is harder to oxidize)Variable (Ring hydroxylation)The ethyl chain is a "soft spot" for CYP450; requires rigorous microsomal stability testing.[2]
CYP Inhibition Moderate (CYP3A4/2C9) LowHigh (Potent Inhibitor)2-Ethyl derivatives are less likely to cause drug-drug interactions (DDI) than bulky aryl analogs.[2]

Critical Signaling & Metabolic Pathways[2]

Understanding the metabolic fate of the ethyl group is essential for interpreting stability data.[2] The diagram below illustrates the primary oxidative pathways mediated by hepatic CYP450 enzymes.

MetabolicPathway Parent 2-Ethyl-Benzimidazole (Parent) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidation AlphaOH α-Hydroxy-Ethyl Metabolite CYP->AlphaOH Major Route (α-Hydroxylation) BetaOH β-Hydroxy-Ethyl Metabolite CYP->BetaOH Minor Route (β-Hydroxylation) Dealkyl Benzimidazole (Dealkylation) AlphaOH->Dealkyl Unstable Intermediate Gluc O-Glucuronide Conjugate AlphaOH->Gluc Phase II (UGT) BetaOH->Gluc Phase II (UGT)

Figure 1: The metabolic liability of the 2-ethyl group.[2] α-hydroxylation is the dominant clearance pathway, often leading to dealkylation or conjugation.

Detailed Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols. These are designed to specifically address the solubility and detection challenges of benzimidazoles.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Why this method? Kinetic solubility (DMSO precipitation) often overestimates solubility for benzimidazoles due to supersaturation.[2] The thermodynamic method is the "gold standard" for 2-ethyl derivatives.[2]

Materials:

  • Test Compound (Solid powder)[2]

  • Phosphate Buffer (pH 7.[2]4) and 0.1M HCl (pH 1.0)

  • HPLC-UV or LC-MS/MS[2]

  • 0.45 µm PTFE Syringe Filters (Nylon binds benzimidazoles)[2]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Incubate at 25°C for 24 hours with constant shaking (300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter the supernatant using a PTFE filter (saturate filter with 200 µL first, discard, then collect filtrate).

  • Quantification: Dilute filtrate 1:10 with mobile phase (Acetonitrile:Water) and inject into HPLC.

    • Validation Check: If the peak area is outside the linear range of your standard curve (0.1 – 100 µM), re-dilute.[2]

Protocol B: Microsomal Stability Assay (The "Metabolic Stress Test")

Why this method? This assay quantifies the intrinsic clearance (


) driven by the ethyl group oxidation.[2]

Materials:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[2]

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[2]

Workflow:

  • Preparation: Prepare a 1 µM probe solution of the 2-ethyl derivative in phosphate buffer (pH 7.4). Final DMSO < 0.1%.[2]

  • Pre-incubation: Mix 30 µL microsomes (final conc. 0.5 mg/mL) with 350 µL probe solution.[2] Incubate at 37°C for 5 mins.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At T = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.[2]

Calculation:





[2]

Decision Framework: When to Choose 2-Ethyl?

Use this logic flow to determine if the 2-ethyl substituent is appropriate for your drug candidate.

DecisionTree Start Start: Scaffold Optimization Q1 Is Target in CNS? Start->Q1 Res1 Use 2-Ethyl (High Permeability required) Q1->Res1 Yes Q2 Is Metabolic Stability a Liability? Q1->Q2 No (Systemic Target) Res2 Switch to 2-Methyl or 2-Trifluoromethyl Q2->Res2 Yes (T1/2 < 30 min) Res3 Use 2-Ethyl (Acceptable Clearance) Q2->Res3 No (T1/2 > 60 min)

Figure 2: Strategic decision tree for selecting C-2 substituents based on ADME requirements.

References

  • Podunavac-Kuzmanović, S. O., et al. (2010).[2] Lipophilicity and antifungal activity of some 2-substituted benzimidazole derivatives. Chemical Industry and Chemical Engineering Quarterly.

  • Tonelli, M., et al. (2018).[2] Benzimidazole derivatives as a privileged scaffold in the development of anti-infective agents. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • PubChem Compound Summary. (2023). 2-Ethylbenzimidazole (CID 15807).[2] National Center for Biotechnology Information.[2] [2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] (Standard reference for Protocol A/B methodologies).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 80866-90-6 Classification: Pharmaceutical Intermediate / Functionalized Benzimidazole[1]

Executive Safety Directive

Status: Uncharacterized / Potent Pharmaceutical Intermediate.[1] Default Protocol: Universal Precautions for Aromatic Amines.

As a Senior Application Scientist, I must emphasize a critical operational reality: Absence of evidence is not evidence of absence. While specific toxicological data for CAS 80866-90-6 is often limited in public databases compared to bulk solvents, its structural motif (an amino-benzimidazole) places it in a chemical family known for biological activity (kinase inhibition) and potential sensitization.[1]

Do not treat this merely as "dust." Treat it as a bioactive agent.[1] The following guide is designed to protect you not just from acute irritation, but from long-term sensitization and potential systemic absorption.[1]

Part 1: Technical Risk Assessment & PPE Logic

To select the right equipment, we must understand the enemy.[1] 2-Ethyl-3H-benzoimidazol-5-ylamine presents three specific vectors of exposure:

  • The Nitrogenous Dust Vector (Inhalation): As a solid powder, the primary risk is airborne particulate during weighing.[1] Benzimidazoles can be respiratory sensitizers.[1][2][3]

    • Countermeasure: HEPA filtration (N95/P100) or containment (Fume Hood).[1]

  • The Aromatic Amine Vector (Dermal Absorption): Aromatic amines are lipophilic enough to permeate standard latex rapidly.[1]

    • Countermeasure: Nitrile (minimum thickness 0.11 mm) or Laminate film.[1]

  • The Contact Vector (Surface Contamination): The static charge of fine powders often leads to invisible residue on balance tables and vial threads.[1]

    • Countermeasure: Double-gloving and disposable sleeve guards.[1]

Part 2: PPE Selection Matrix

Use this matrix to select equipment based on your specific operation.

Protection ZoneLow Risk (Sealed Storage/Transport)High Risk (Open Weighing / Solubilization)Technical Rationale
Hand Protection Single Nitrile Gloves (4-5 mil)Double Gloving: 1.[1] Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Aromatic amines can permeate thin nitrile in <15 mins.[1] Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.[1]
Respiratory None required if sealed.[1]Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 or P100 Half-mask if hood sash is >18".[1]Benzimidazole dusts are fine particulates.[1] Surgical masks offer zero protection against chemical dust inhalation.[1]
Body/Skin Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers + Chemical ApronCotton absorbs powders, creating a long-term exposure source against your skin.[1] Tyvek sheds particles.[1]
Eye/Face Safety Glasses (Side Shields)Chemical Goggles (Indirect Vent)Fine powders drift around glasses.[1] Goggles seal the orbital area against dust entry.[1]

Part 3: Operational Workflow & Decision Logic

Safety is a decision process, not just a list of gear. Use this logic flow to determine your setup before opening the bottle.

PPE_Decision_Tree Start START: Handling CAS 80866-90-6 State_Check Is the material Solid or in Solution? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Quantity_Check Quantity > 100 mg? Solid_Path->Quantity_Check Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Hood_Check Is Fume Hood Available? Quantity_Check->Hood_Check Yes Standard_Solid PROTOCOL B: Standard Solid (Single Nitrile, Fume Hood, Balance Enclosure) Quantity_Check->Standard_Solid No (<100mg) High_Containment PROTOCOL A: High Containment (Double Nitrile, Sleeve Guards, N95 Backup, Static Control) Hood_Check->High_Containment No (Open Bench) - AVOID Hood_Check->Standard_Solid Yes DMSO_DMF Penetrating (DMSO/DMF) Solvent_Check->DMSO_DMF Ethanol_Water Volatile (Ethanol/MeOH) Solvent_Check->Ethanol_Water Barrier_Glove REQUIRED: Laminate/Silver Shield Gloves (Nitrile is permeable to DMSO) DMSO_DMF->Barrier_Glove Standard_Liq Standard Nitrile Gloves + Splash Goggles Ethanol_Water->Standard_Liq

Figure 1: PPE Decision Logic.[1] Note the critical distinction when handling solutions in DMSO/DMF, which act as carrier solvents dragging the amine through the skin.[1]

Part 4: The "Clean-Dirty" Gowning Protocol

Most exposure occurs after the experiment, during de-gowning, when invisible dust on your sleeves is transferred to your wrists.[1]

Step-by-Step Gowning (Donning)
  • Inspection: Check fume hood flow (face velocity 80-100 fpm).

  • Base Layer: Don standard lab coat and safety glasses.[1]

  • Primary Glove: Don first pair of Nitrile gloves (tucked under lab coat cuff).[1]

  • Armoring: Don disposable Tyvek sleeve covers (or Tyvek coat).[1] The sleeve cover must go over the lab coat cuff.[1]

  • Secondary Glove: Don second pair of Nitrile gloves (Extended cuff).[1] Pull these over the Tyvek sleeve.[1]

    • Why? This creates a "shingle effect."[1] Dust falling down the arm sheds onto the glove, not onto your skin.[1]

Step-by-Step De-Gowning (Doffing) - CRITICAL
  • Outer Glove Removal: Grasp the outside of the outer glove.[1][4] Peel off, turning it inside out.[1] Dispose in solid hazardous waste.[1]

  • Sleeve Removal: Remove sleeve covers without touching the outer surface.[1][4]

  • Inner Glove Inspection: Check inner gloves for visible stains/tears.[1]

  • Wash: Wash hands with inner gloves on (removes water-soluble residues).[1]

  • Final Removal: Remove inner gloves. Wash hands with soap and water immediately.[1][5]

Part 5: Operational Handling & Disposal

Weighing & Transfer
  • Static Control: Benzimidazoles are often fluffy, static-prone solids.[1] Use an ionizing fan or anti-static gun if available.[1] If not, wipe the spatula with a dryer sheet (if chemically compatible) or use a disposable anti-static weighing boat.[1]

  • The "Wet" Transfer: If possible, do not transfer the dry powder to the reaction vessel.[1] Add the solvent to the weighing vial, dissolve it, and transfer the liquid. This eliminates the dust risk for the longest part of the transport.[1]

Spill Management
  • Dry Spill: Do NOT sweep.[1] Sweeping generates aerosols.[1]

    • Protocol: Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[1] Wipe up carefully from the outside in.[1]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Decontamination: Clean surface with 10% bleach solution followed by water.[1] (Bleach oxidizes many amines, breaking them down, though verify specific compatibility for large spills).[1]

Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Toxic/Irritant Solids").[1]

  • Liquid Waste: Segregate into Basic Organic Waste (High pH) or General Organic, depending on your facility's specific stream for amines.[1] Do not mix with strong acids (exothermic reaction risk) or oxidizers.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2783049, 2-Ethylbenzimidazole-5-amine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3H-benzoimidazol-5-ylamine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3H-benzoimidazol-5-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.